molecular formula C9H8N2O B094405 1-Phenyl-1H-pyrazol-4-ol CAS No. 1076-60-4

1-Phenyl-1H-pyrazol-4-ol

Cat. No.: B094405
CAS No.: 1076-60-4
M. Wt: 160.17 g/mol
InChI Key: PAIIFXHEHLRVNC-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-4-ol is a versatile aromatic heterocycle serving as a privileged scaffold in medicinal chemistry and drug discovery. Its core structure is integral to the development of novel therapeutic agents, particularly against targets of high global health concern. Research highlights its significant value in the synthesis of new chemical entities with potent antifungal and antitubercular activities, addressing the critical challenge of antimicrobial resistance . The pyrazole nucleus is a recognized pharmacophore in antioxidant research. Studies on related 1-phenyl-1H-pyrazole derivatives demonstrate potent radical scavenging capabilities against DPPH, nitric oxide, and superoxide radicals, as well as significant inhibition of the 15-lipoxygenase (15-LOX) enzyme, positioning them as promising leads for combating oxidative stress-related pathologies . Furthermore, this scaffold shows considerable promise in oncology research. Derivatives such as 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated potent cytotoxic effects against human colorectal carcinoma cells (RKO), with studies indicating that the mechanism of cell death involves the activation of p53-mediated apoptosis . The compound's broad and potent biological profile, underpinned by its status as a key heterocyclic building block, makes this compound an invaluable reagent for researchers synthesizing and evaluating new bioactive molecules targeting infectious diseases, cancer, and oxidative stress.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIFXHEHLRVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339316
Record name 4-Hydroxy-1-phenylpyrazole
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-60-4
Record name 4-Hydroxy-1-phenylpyrazole
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Record name 1-phenyl-1H-pyrazol-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-4-ol (Edaravone): Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1] Within this class, 1-Phenyl-1H-pyrazol-4-ol and its tautomers represent a core of significant therapeutic interest. While named as a pyrazol-4-ol, this compound predominantly exists as its more stable keto tautomer, 3-methyl-1-phenyl-2-pyrazolin-5-one , a molecule globally recognized as the neuroprotective drug Edaravone .[2][3] Approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, Edaravone's efficacy is rooted in its potent antioxidant and radical-scavenging properties.[3][4]

This technical guide offers a comprehensive exploration of this molecule, designed for scientists engaged in drug discovery and development. We will dissect its fundamental chemical properties, tautomeric nature, spectroscopic signature, synthesis, and reactivity, providing the causal insights necessary for leveraging this scaffold in future therapeutic design.

Part 1: Molecular Structure and Physicochemical Properties

The Critical Role of Tautomerism

A foundational understanding of this compound requires an appreciation of its tautomeric equilibrium. The molecule exists primarily in three forms: the keto form (CH-form, pyrazolone), the enol form (OH-form, pyrazolol), and an amine form (NH-form). The equilibrium between these states is highly dependent on the solvent environment.[5][6]

  • Keto Form (3-methyl-1-phenyl-2-pyrazolin-5-one): Generally the most stable tautomer, it features an active methylene group at the C4 position. This form is predominant in less polar solvents like chloroform (CDCl₃).[5]

  • Enol Form (this compound): This form, which gives the compound its titular name, features a hydroxyl group. It is more prevalent in polar, protic solvents like DMSO.[5]

  • Amine Form: A third, less prevalent tautomer.

Theoretical studies confirm that the C-H (keto) tautomer is the most energetically favored.[6] This dynamic equilibrium is not merely a chemical curiosity; it is central to the molecule's reactivity and biological function, particularly its ability to act as an electron donor in radical scavenging.[7]

tautomerism Keto Keto Tautomer (3-methyl-1-phenyl-2-pyrazolin-5-one) Predominant in CDCl3 Enol Enol Tautomer (this compound) Predominant in DMSO Keto->Enol Equilibrium Amine Amine Tautomer Keto->Amine Equilibrium

Caption: Tautomeric forms of the core structure.

Physicochemical Properties

The compound's physical and chemical properties are crucial for its formulation and biological activity. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[8]

PropertyValueSource(s)
IUPAC Name 5-methyl-2-phenyl-4H-pyrazol-3-one[9]
Synonyms Edaravone, MCI-186, 3-methyl-1-phenyl-2-pyrazolin-5-one[3]
CAS Number 89-25-8[10]
Molecular Formula C₁₀H₁₀N₂O[3]
Molecular Weight 174.20 g/mol [3]
Appearance White to off-white crystalline powder[10]
Melting Point 127 - 130 °C[5][10]
pKa 7.0[11]
Solubility
    In Water3 g/L; Poorly soluble[8][10]
    In DMSOHigh (x = 7.57 × 10⁻² at 25 °C)[8]
    In n-propanolHigh (x = 4.72 × 10⁻² at 40 °C)[12]

The pKa of 7.0 is particularly significant, as it indicates that at physiological pH (~7.4), a substantial portion of the molecule exists as the phenolate anion, which is critical for its electron-donating, radical-scavenging activity.[11]

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis provides definitive proof of structure and offers direct evidence of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are highly sensitive to the solvent, clearly illustrating the keto-enol tautomerism.[5]

NucleusSolventKey Chemical Shifts (δ, ppm)Interpretation
¹H NMR CDCl₃~7.8 (d, 2H), ~7.4 (m, 2H), ~7.2 (m, 1H), 3.4 (s, 2H) , 2.2 (s, 3H)Phenyl protons, C4-CH₂ (Keto form) , C3-CH₃
DMSO-d₆~11.5 (bs, 1H), ~7.7 (m, 2H), ~7.4 (m, 2H), ~7.2 (m, 1H), 5.4 (s, 1H) , 2.1 (s, 3H)N-H or O-H , Phenyl protons, C4-CH (Enol form) , C3-CH₃
¹³C NMR CDCl₃170.6 (C=O), 156.4 (C3), 130.1-118.9 (Phenyl), 43.1 (C4) , 17.0 (CH₃)Keto form signals
DMSO-d₆171.7 (C=O), 158.9 (C3), 139.2-118.4 (Phenyl), 43.5 (C4) , 17.1 (CH₃)Enol form signals are also present, leading to complex spectra

Source: Organic Spectroscopy International[5]

The most telling difference is the signal for the C4 position: a singlet at ~3.4 ppm in CDCl₃ corresponding to the two protons of the methylene group in the keto form, versus a singlet at ~5.4 ppm in DMSO corresponding to the single olefinic proton in the enol form.[5]

Infrared (IR) Spectroscopy

In the solid state (KBr pellet), the IR spectrum provides a snapshot of the co-existing tautomers.[5]

  • ~3431 cm⁻¹: A broad peak indicative of the O-H stretch from the enol tautomer.

  • ~3129 cm⁻¹: A sharp peak corresponding to the N-H stretch of the pyrazolone ring in the keto tautomer.

  • ~1600 cm⁻¹: A strong absorption band for the C=O stretch of the keto tautomer.

The simultaneous presence of these bands is conclusive evidence of the keto-enol equilibrium in the solid state.[5]

Mass Spectrometry (MS)

Mass spectrometry is used for identification and quantification. In positive electrospray ionization (ESI+), the compound is readily detected.

  • Expected Ion: [M+H]⁺ at m/z 175.1[5][13]

  • Quantification: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a standard method for quantifying Edaravone in biological matrices, typically monitoring the transition m/z 175.1 → 133.0.[13]

Part 3: Synthesis and Reactivity

Synthesis via Knorr Pyrazole Synthesis

The most common and efficient synthesis of Edaravone is a classic Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine.[2] The choice of ethyl acetoacetate and phenylhydrazine as starting materials is driven by their commercial availability and high reactivity.

The reaction proceeds mechanistically through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone ring.[14] High yields (93-100%) can be achieved under various conditions, including solvent-free preparations, making this a scalable and robust process.[2]

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask, place ethyl acetoacetate.

  • Reagent Addition: Cool the flask in an ice bath. Add phenylhydrazine dropwise with vigorous stirring. The reaction is exothermic.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture (e.g., to 80-90°C) for 1-2 hours to drive the cyclization and dehydration.

  • Isolation: Cool the reaction mixture. The product often solidifies upon cooling.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 3-methyl-1-phenyl-2-pyrazolin-5-one.[14]

synthesis_workflow reagents Starting Materials: - Phenylhydrazine - Ethyl Acetoacetate mixing Mixing & Reaction (Exothermic, 0°C to 90°C) reagents->mixing cyclization Intramolecular Cyclization & Dehydration mixing->cyclization product Crude Product (Solidifies on cooling) cyclization->product purification Recrystallization (e.g., Ethanol) product->purification final Pure Edaravone (Crystalline Solid) purification->final

Caption: General workflow for the synthesis of Edaravone.

Chemical Reactivity and Derivatization

The reactivity of Edaravone is centered on two key areas: the active methylene group (C4) and the phenyl ring.

  • Reactivity at C4: The protons on the C4 methylene group are acidic and can be deprotonated. This position is the primary site of reaction with free radicals and other electrophiles.[4] For instance, Edaravone reacts with singlet oxygen to yield 2-oxo-3-(phenylhydrazono)-butanoic acid, a reaction that proceeds via the C4 position.[15]

  • Derivatization Strategies: This inherent reactivity makes the C4 position an attractive target for derivatization. Introducing substituents here can modulate the compound's antioxidant capacity and pharmacokinetic properties. For example, 4-amino-substituted analogs have been synthesized and shown to be effective antioxidants.[1] Modifications to the N-phenyl ring are also common, with studies showing that lipophilic substituents can enhance lipid peroxidation-inhibitory activity.[16]

Part 4: Applications in Drug Discovery and Development

Mechanism of Action as a Neuroprotective Agent

Edaravone's therapeutic effect is attributed to its potent, broad-spectrum antioxidant activity.[17] Oxidative stress, caused by an overabundance of reactive oxygen species (ROS), is a key pathological factor in neurodegenerative diseases like ALS and in the secondary damage following an ischemic stroke.[3]

Edaravone functions by scavenging multiple ROS, including:

  • Hydroxyl radicals (•OH)[4]

  • Peroxyl radicals (ROO•)

  • Singlet oxygen (¹O₂)[15]

The scavenging mechanism involves the donation of an electron, primarily from the enolate anion form, to neutralize the radical. This process converts the radical into a less reactive species and results in the formation of a stable, oxidized Edaravone product.[16] This ability to quench radicals in both aqueous and lipid environments contributes to its effectiveness in protecting cell membranes from lipid peroxidation.[11]

moa ROS Reactive Oxygen Species (ROS) (e.g., •OH, ROO•) CellDamage Oxidative Stress & Neuronal Cell Damage ROS->CellDamage Causes Edaravone Edaravone (Enolate Anion Form) ROS->Edaravone Scavenged by Protection Neuroprotection (Reduced Cell Damage) CellDamage->Protection Inhibited Neutralized Neutralized Species Edaravone->Neutralized Donates Electron to ROS OxidizedEdaravone Oxidized Edaravone (Stable Product) Edaravone->OxidizedEdaravone Is Oxidized Neutralized->Protection

Sources

An In-depth Technical Guide to the Synthesis of 1-Phenyl-1H-pyrazol-4-ol from Phenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Phenyl-1H-pyrazol-4-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. While the Knorr pyrazole synthesis is a foundational method for creating pyrazole rings, direct synthesis of the 4-hydroxy isomer from phenylhydrazine presents unique challenges compared to the more common synthesis of 5-pyrazolone isomers. This document details a robust and logical multi-step synthetic pathway, beginning with the formation of a 1-phenylpyrazole intermediate, followed by regioselective functionalization at the C4 position. The guide offers in-depth explanations of the reaction mechanisms, a detailed, step-by-step experimental protocol, characterization data, and critical safety considerations for handling the hazardous reagents involved. It is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a scientifically sound and practical approach to the synthesis of this important molecule.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, capable of engaging in various biological interactions. This has led to their incorporation into a wide range of clinically successful drugs, including the anti-inflammatory agent Celecoxib and the anxiolytic Tracazolate.

The specific target of this guide, this compound, is an important building block for more complex molecules. The hydroxyl group at the C4 position provides a convenient handle for further chemical modification, making it a valuable intermediate in the synthesis of novel pharmaceutical candidates.

A common misconception arises from the widely known Knorr pyrazole synthesis, where phenylhydrazine is reacted with a β-ketoester like ethyl acetoacetate.[3][4] It is critical to understand that this specific reaction yields the isomeric 1-phenyl-3-methyl-5-pyrazolone, not the 4-hydroxy pyrazole. Achieving substitution at the C4 position requires a different synthetic strategy. This guide elucidates a reliable multi-step pathway that leverages the stability of the pyrazole ring, which is first synthesized and then selectively functionalized.

Synthetic Strategy: A Multi-Step Approach

A direct, one-pot synthesis of this compound from phenylhydrazine and a suitable 1,3-dicarbonyl compound is often complicated by the availability and stability of the required dicarbonyl synthon (e.g., a formylmalonate derivative). A more robust and widely applicable strategy involves a three-step sequence, which offers greater control and generally higher overall yields:

  • Step 1: Pyrazole Ring Formation. Synthesis of the parent 1-phenylpyrazole from phenylhydrazine.

  • Step 2: C4-Formylation. Regioselective introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring via the Vilsmeier-Haack reaction.[5][6]

  • Step 3: Oxidation to Hydroxyl. Conversion of the C4-formyl group to a C4-hydroxyl group through a Baeyer-Villiger oxidation.[7][8]

This pathway is advantageous because the starting materials for each step are readily available, and the reactions are well-established in organic synthesis, allowing for reliable execution and troubleshooting.

Reaction Mechanisms and Causality

A deep understanding of the underlying mechanisms is crucial for optimizing reaction conditions and anticipating potential side products.

Step 1: Knorr Pyrazole Synthesis of 1-Phenylpyrazole

The initial step involves the classic condensation reaction between phenylhydrazine and a 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde. The reaction proceeds via acid-catalyzed formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic 1-phenylpyrazole ring.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[9][10] The key electrophile, the Vilsmeier reagent (a chloroiminium salt), is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The pyrazole ring, being electron-rich, attacks the Vilsmeier reagent. The C4 position is the most sterically accessible and electronically favorable site for this electrophilic aromatic substitution, leading to high regioselectivity. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the desired 1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation transforms aldehydes or ketones into esters (or formates from aldehydes) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7][11] The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as the Criegee intermediate.[12] This is followed by the migratory insertion of an oxygen atom. For an aldehyde, the hydrogen atom migrates, leading to the formation of a formate ester. This formate ester is then readily hydrolyzed under the reaction or work-up conditions to yield the final this compound.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, label="Overall Synthetic Pathway for this compound", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: Logical workflow of the multi-step synthesis.

Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology. All operations involving hazardous reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Step 1: 1-Phenylpyrazole
Phenylhydrazine108.1410.81 g100Toxic, carcinogen suspect.[13]
1,1,3,3-Tetramethoxypropane164.2017.24 g105Moisture sensitive.
Glacial Acetic Acid60.05100 mL-Solvent, catalyst.
Step 2: Formylation
1-Phenylpyrazole144.1714.42 g100Product from Step 1.
Phosphorus Oxychloride (POCl₃)153.3316.87 g (10.2 mL)110Corrosive, reacts violently with water.[14][15]
N,N-Dimethylformamide (DMF)73.0980 mL-Anhydrous, solvent.
Dichloromethane (DCM)84.93150 mL-Anhydrous, solvent.
Step 3: Oxidation
1-Phenyl-1H-pyrazole-4-carbaldehyde172.1817.22 g100Product from Step 2.
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57~29.0 g~130Oxidizer, potentially explosive when dry.
Dichloromethane (DCM)84.93250 mL-Solvent.
Sodium Bicarbonate (Sat. aq. soln.)84.01As needed-For work-up.
Sodium Thiosulfate (10% aq. soln.)158.11As needed-To quench excess peroxide.
Step-by-Step Procedure

Step 1: Synthesis of 1-Phenylpyrazole

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylhydrazine (10.81 g, 100 mmol) and glacial acetic acid (100 mL).

  • Stir the solution to ensure homogeneity. Add 1,1,3,3-tetramethoxypropane (17.24 g, 105 mmol) dropwise over 15 minutes. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.

  • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylpyrazole as an oil or low-melting solid. Purification can be achieved via vacuum distillation if necessary.

Step 2: Vilsmeier-Haack Formylation of 1-Phenylpyrazole

  • In a 250 mL three-necked flask under a nitrogen atmosphere, place anhydrous DMF (80 mL) and cool to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (16.87 g, 110 mmol) dropwise via a syringe, keeping the internal temperature below 10 °C. This forms the Vilsmeier reagent.[6] Stir for 30 minutes at 0 °C.

  • Dissolve 1-phenylpyrazole (14.42 g, 100 mmol) in anhydrous DCM (50 mL) and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor by TLC until the starting material is consumed.[9]

  • Cool the reaction mixture back to 0 °C and very carefully quench by slowly pouring it onto 400 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • Basify the aqueous solution to pH ~9-10 with 5 M sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Extract the product with DCM (3 x 100 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 1-phenyl-1H-pyrazole-4-carbaldehyde, can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Step 3: Baeyer-Villiger Oxidation and Hydrolysis

  • Dissolve the 1-phenyl-1H-pyrazole-4-carbaldehyde (17.22 g, 100 mmol) in DCM (250 mL) in a 500 mL flask and cool to 0 °C.

  • Add m-CPBA (~29.0 g, ~130 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and wash it sequentially with a 10% aqueous solution of sodium thiosulfate (2 x 100 mL) to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate (3 x 100 mL) to remove m-chlorobenzoic acid, and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The hydrolysis of the intermediate formate ester typically occurs during the basic wash, but if needed, the crude product can be stirred with a mild base (e.g., K₂CO₃ in methanol) to ensure complete conversion.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product. The following data are representative.[16][17]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.8-7.9 (s, 1H, pyrazole H5), ~7.6-7.7 (d, 2H, Ar-H), ~7.4-7.5 (t, 2H, Ar-H), ~7.2-7.3 (t, 1H, Ar-H), ~7.1-7.2 (s, 1H, pyrazole H3), ~5.0-6.0 (br s, 1H, -OH). Note: The broad singlet for the -OH proton is exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~140 (Ar C-ipso), ~135 (Pyrazole C5), ~129 (Ar CH), ~127 (Ar CH), ~125 (Pyrazole C4-OH), ~120 (Ar CH), ~118 (Pyrazole C3).
FT-IR (KBr, cm⁻¹)~3100-3400 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~1600, 1500 (C=C, C=N stretch).
Mass Spec. (ESI+)m/z: 161.07 [M+H]⁺, corresponding to C₉H₉N₂O⁺.

Safety Considerations and Hazard Management

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and require careful handling.

dot digraph "Safety_Protocol" { graph [rankdir="TB", splines=ortho, label="Hazard Mitigation Workflow", labelloc=t, fontname="Helvetica", fontsize=16, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: Key safety protocols for the synthesis.

  • Phenylhydrazine: This compound is toxic if swallowed, inhaled, or absorbed through the skin.[13][18] It is a suspected carcinogen and mutagen and can cause skin sensitization.[19][20] Always handle in a fume hood, wearing double nitrile gloves, a lab coat, and chemical safety goggles.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently and exothermically with water, releasing toxic HCl gas.[21][22][23] It must be handled under anhydrous conditions. The quenching of the Vilsmeier reaction must be done slowly and with extreme caution by adding the reaction mixture to ice, never the other way around.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is also an irritant. Avoid contact with skin and eyes and keep away from combustible materials.

  • Waste Disposal: All organic waste should be collected in appropriately labeled hazardous waste containers. Halogenated and non-halogenated waste streams should be kept separate. Aqueous waste should be neutralized before disposal.

Conclusion

The synthesis of this compound from phenylhydrazine is most effectively and reliably achieved through a multi-step pathway involving the initial formation of 1-phenylpyrazole, followed by regioselective Vilsmeier-Haack formylation and subsequent Baeyer-Villiger oxidation. This approach provides excellent control over the regiochemistry, which is a key challenge in pyrazole synthesis. By understanding the underlying mechanisms and adhering strictly to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 100-63-0, Phenylhydrazine. Retrieved January 13, 2026 from [Link].

  • Carl ROTH (2021). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved January 13, 2026 from [Link].

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Phenylhydrazine. Retrieved January 13, 2026 from [Link].

  • Degres, Journal of Chemical Sciences (2022). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Chem Help Asap (n.d.). Knorr Pyrazole Synthesis. Retrieved January 13, 2026 from [Link].

  • S. G. Tupe, et al. (2014). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl. Journal of Chemical and Pharmaceutical Research, 6(7), 1910-1919.
  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • Heravi, M. M., et al. (2020).
  • Slideshare (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved January 13, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24813, Phosphorus oxychloride. Retrieved January 13, 2026 from [Link].

  • J&K Scientific LLC (2023). Knorr Pyrazole Synthesis. Retrieved January 13, 2026 from [Link].

  • ResearchGate (n.d.). Knorr Pyrazole Synthesis. Retrieved January 13, 2026 from [Link].

  • Wikipedia (2023). Baeyer–Villiger oxidation. Retrieved January 13, 2026 from [Link].

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26655-26681.
  • Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction. Retrieved January 13, 2026 from [Link].

  • Organic Chemistry Portal (n.d.). Baeyer-Villiger Oxidation. Retrieved January 13, 2026 from [Link].

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Organic Chemistry Tutor (n.d.). Baeyer-Villiger Oxidation. Retrieved January 13, 2026 from [Link].

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
  • Lévai, A. (2011). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 16(12), 9602-9625.
  • NROChemistry (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved January 13, 2026 from [Link].

  • Vibhute, Y. B., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(12), 5371-5374.
  • Zora, M., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(1), 123.
  • Lanxess (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved January 13, 2026 from [Link].

  • Pretsch, E., et al. (2009). Combination of 1H and 13C NMR Spectroscopy. In Structure Determination of Organic Compounds (pp. 199-254). Springer.
  • Begtrup, M. (1974). 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 61-76.
  • Anantharaman, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • SpectraBase (2025). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved January 13, 2026 from [Link].

  • Organic Chemistry Portal (n.d.). Pyrazole synthesis. Retrieved January 13, 2026 from [Link].

  • Al-Awadi, N. A., et al. (1998). The reaction of 1-phenyl-4-vinylpyrazole with diethyl azodicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 297-300.

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of 1-Phenyl-1H-pyrazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a scaffold in drug discovery, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This document details the scientific rationale behind experimental design, provides validated, step-by-step protocols for solubility and stability assessment, and outlines the development of a stability-indicating analytical method. It is intended for researchers, chemists, and drug development professionals seeking to establish a robust physicochemical profile for this and structurally related molecules.

Introduction and Molecular Overview

This compound belongs to the pyrazole class of heterocyclic compounds, a core structure in numerous pharmaceuticals due to its versatile biological activity. The molecule's architecture, featuring a phenyl group at the N1 position and a hydroxyl group at the C4 position, imparts a unique combination of aromatic and polar characteristics that govern its solubility and stability. The hydroxyl group, in particular, introduces a site for potential hydrogen bonding and susceptibility to oxidative degradation, while the pyrazole ring itself can be liable to degradation under harsh environmental conditions.

A precise and comprehensive understanding of these attributes is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the drug development pipeline.[1] Poor solubility can severely limit bioavailability, while instability can compromise drug potency, safety, and shelf-life.[2] This guide, therefore, presents the foundational methodologies required to rigorously evaluate these critical parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂OCalculated
Molecular Weight 160.18 g/mol Calculated[3]
Structure Phenyl group at N1, Hydroxyl at C4-
Appearance Typically a solid at room temperatureInferred[4]

Solubility Profile Determination

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the rate and extent of absorption and, consequently, its therapeutic effect. We will explore the "gold standard" method for determining thermodynamic solubility, which reflects the true equilibrium state of the compound in a solvent.[5]

Causality in Solubility Assessment

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.[1]

  • Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced to an aqueous medium. It's a high-throughput screening method used early in discovery to quickly flag problematic compounds.[6]

  • Thermodynamic Solubility: Represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a more time-consuming but crucial measurement for lead optimization and pre-formulation, as it provides the definitive solubility value under stable conditions.[1][7]

Our focus here is on the thermodynamic approach, as it provides the most reliable data for formulation and biopharmaceutical modeling. The shake-flask method is the universally accepted standard for this determination.[5]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to establish a self-validating system for determining the equilibrium solubility of this compound in various aqueous and organic media.

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Methodology:

  • Preparation of Media: Prepare a panel of relevant solvents. This should include purified water, common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO), and a series of aqueous buffers mimicking physiological conditions (e.g., pH 1.2 for stomach, pH 4.5, and pH 6.8 for intestine).[8]

  • Compound Addition: Add an excess amount of solid this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial). The key is to ensure that a solid residue remains after equilibration, confirming that the solution is saturated.

  • Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period. A minimum of 24-48 hours is typically required to ensure equilibrium is reached. The system is at equilibrium when successive measurements of the solute concentration yield the same value.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step where errors can be introduced.[7] Centrifugation followed by careful collection of the supernatant is preferred over filtration, as the compound may adsorb to the filter material, leading to an underestimation of solubility.[7]

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, typically a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. (See Section 4).

  • Data Reporting: Express solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_media Prepare Solvents (Buffers, Organics) add_compound Add Compound to Solvents prep_media->add_compound prep_compound Weigh excess This compound prep_compound->add_compound equilibrate Equilibrate (24-48h at constant T°) add_compound->equilibrate phase_sep Phase Separation (Centrifugation) equilibrate->phase_sep collect_supernatant Collect Supernatant phase_sep->collect_supernatant quantify Quantify Concentration (RP-HPLC) collect_supernatant->quantify report Report Solubility (mg/mL) (n=3) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Summary of Solubility

The results of the solubility studies should be compiled into a clear, concise table for easy comparison.

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventpH (for aqueous)Solubility (mg/mL) ± SD (n=3)
Purified WaterN/AExperimental Value
0.1 M HCl1.2Experimental Value
Acetate Buffer4.5Experimental Value
Phosphate Buffer6.8Experimental Value
MethanolN/AExperimental Value
EthanolN/AExperimental Value
AcetonitrileN/AExperimental Value
Dimethyl Sulfoxide (DMSO)N/AExperimental Value

Stability Profile and Forced Degradation

Understanding a molecule's intrinsic stability is crucial for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even toxic.[9] Forced degradation studies are the industry standard for this evaluation, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10]

Rationale for Forced Degradation

The objective of a forced degradation study is not to completely destroy the molecule, but to induce a predictable level of degradation (typically 5-20%) to achieve several key goals:[11]

  • Identify Degradation Pathways: Determine the likely chemical reactions that cause the drug to break down (e.g., hydrolysis, oxidation, photolysis).[10]

  • Elucidate Degradant Structures: Generate sufficient quantities of degradation products for structural characterization.

  • Develop Stability-Indicating Methods: Demonstrate that the chosen analytical method (e.g., HPLC) can accurately measure the active compound in the presence of its degradants and any formulation excipients.[10] This is a critical aspect of method validation.

Based on the structure of this compound, we can anticipate several potential degradation pathways.

Visualization: Potential Degradation Pathways

G cluster_stress cluster_products parent This compound hydrolysis Acid / Base (H₂O) parent->hydrolysis Hydrolysis oxidation Oxidizing Agent (e.g., H₂O₂) parent->oxidation Oxidation photolysis Light (UV/Vis) parent->photolysis Photolysis hydrolysis_prod Ring-Opened Products hydrolysis->hydrolysis_prod oxidation_prod Quinone-like Species or Dimers oxidation->oxidation_prod photolysis_prod Rearranged Isomers or Cleavage Products photolysis->photolysis_prod

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions.

Objective: To generate degradation products and assess the intrinsic stability of the molecule.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Application of Stress Conditions: Subject aliquots of the stock solution to the following conditions in parallel. A control sample, protected from stress, should be analyzed alongside.[12]

    • Acid Hydrolysis: Mix with 1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix with 1 M NaOH and maintain at room temperature or heat gently.

    • Oxidative Degradation: Mix with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation (Solution): Heat the stock solution at 60-80°C.

    • Thermal Degradation (Solid): Store the solid compound in an oven at a high temperature (e.g., 105°C).

    • Photodegradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).[9]

  • Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to find the condition and duration that yields approximately 5-20% degradation.

  • Sample Quenching: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples (stressed and control) using a stability-indicating RP-HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (1M HCl, Heat) start->acid base Basic (1M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze by Stability-Indicating RP-HPLC-PDA Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis results Evaluate % Degradation & Peak Purity analysis->results

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Summary of Forced Degradation

Results should be tabulated to clearly show the molecule's lability under different conditions.

Table 3: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ParametersDuration% Assay of Parent% DegradationNo. of Degradants
Control No Stress48hExperimentalExperimentalExperimental
Acid Hydrolysis 1 M HCl, 80°C24hExperimentalExperimentalExperimental
Base Hydrolysis 1 M NaOH, 25°C8hExperimentalExperimentalExperimental
Oxidation 3% H₂O₂, 25°C4hExperimentalExperimentalExperimental
Thermal 80°C in Solution48hExperimentalExperimentalExperimental
Photolytic ICH Q1B-ExperimentalExperimentalExperimental

Analytical Methodologies: Stability-Indicating RP-HPLC

The quantification of this compound in both solubility and stability studies relies on a robust analytical method. A stability-indicating RP-HPLC method is the technique of choice.[13] The method is deemed "stability-indicating" when it can resolve the parent peak from all potential degradation products and formulation excipients.[14]

Development and validation of such a method for pyrazole derivatives are well-documented.[15][16][17] A typical starting point would involve a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water), run in either isocratic or gradient mode.[18] The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[13][16]

Conclusion and Recommendations

This guide has outlined a rigorous, scientifically-grounded approach to characterizing the solubility and stability of this compound. By adhering to these methodologies, researchers can generate high-quality, reliable data essential for drug development.

Key Recommendations:

  • Solubility: Always determine thermodynamic solubility using the shake-flask method for pre-formulation work. Pay critical attention to achieving equilibrium and proper phase separation.

  • Stability: Conduct comprehensive forced degradation studies early in development to understand potential liabilities. The goal is controlled degradation (5-20%) to facilitate the development of a robust, stability-indicating analytical method.

  • Handling and Storage: Based on the anticipated lability of the hydroxyl group, the solid compound should be stored in a well-sealed container, protected from light and moisture. Solutions should be prepared fresh, and for long-term storage, they should be kept at low temperatures (-20°C to -80°C) under an inert atmosphere.[12]

The successful application of these principles will provide the solid physicochemical foundation required to make informed decisions and de-risk the progression of this compound from a promising scaffold to a viable clinical candidate.

References

  • Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vertex Pharmaceuticals Incorporated.
  • Al-Ghazawi, A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem. [Link]

  • Wiley Online Library. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... [Link]

  • MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Palestinian Medical and Pharmaceutical Journal. [Link]

  • ChemSynthesis. (n.d.). 4-phenyl-1H-pyrazol-3-ol. ChemSynthesis. [Link]

Sources

A Technical Guide to the Biological Activities of Pyrazole Derivatives: From Core Mechanisms to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." Compounds incorporating this moiety are not merely laboratory curiosities; they are the active principles in a range of clinically significant drugs, from anti-inflammatory agents like Celecoxib to anticancer therapies such as Crizotinib.[3][4] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazole derivatives. We will dissect the key mechanisms of action, present field-proven experimental protocols for their evaluation, and offer insights into the structure-activity relationships that drive their therapeutic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of the pyrazole scaffold in their own discovery programs.

The Pyrazole Scaffold: Synthetic Versatility

The biological diversity of pyrazole derivatives stems from the accessibility of multiple synthetic routes, allowing for precise substitution and functionalization around the core ring. Understanding these syntheses is fundamental to designing novel therapeutic agents. The most prevalent methods include the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions.[1][5] This synthetic tractability enables the creation of vast libraries of analogues for screening and optimization.

Synthesis cluster_0 Key Synthetic Pathways Hydrazine Hydrazine Derivatives Pyrazole Substituted Pyrazole Core Hydrazine->Pyrazole Cyclocondensation Carbonyl α,β-Unsaturated Carbonyls Carbonyl->Pyrazole Alkynes Alkynes & Alkenes Alkynes->Pyrazole Dipolarophile Nitrilimines (from Hydrazones) Dipolarophile->Pyrazole 1,3-Dipolar Cycloaddition

Caption: Core synthetic routes to the pyrazole scaffold.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Pyrazole derivatives have emerged as a prominent class of anticancer agents, acting through diverse and potent mechanisms that interfere with cancer cell growth, proliferation, and survival.[2][6][7]

Key Mechanisms of Anticancer Action

The anticancer efficacy of pyrazoles is often linked to their ability to inhibit key enzymes and proteins that are dysregulated in cancer.[8]

  • Kinase Inhibition: Many pyrazole derivatives are designed as ATP-competitive inhibitors of protein kinases critical for cancer progression. This includes Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[4][9] Inhibition of these pathways disrupts cell cycle progression and angiogenesis.

  • Tubulin Polymerization Inhibition: Certain derivatives function as microtubule-destabilizing agents, similar to vinca alkaloids. By preventing the formation of the mitotic spindle, they induce cell cycle arrest and apoptosis.[4][10]

  • Induction of Apoptosis: Beyond cell cycle arrest, many pyrazoles trigger programmed cell death. Mechanistic studies show this can occur through the generation of Reactive Oxygen Species (ROS) or by activating caspase-dependent pathways.[8][9]

Anticancer_Mechanisms cluster_pathway Cancer Cell Signaling cluster_drug Pyrazole Derivative Action GF Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR-2) GF->Receptor Proliferation Cell Cycle Progression & Proliferation Receptor->Proliferation Activates CDK Cyclin-Dependent Kinases (CDK2) CDK->Proliferation Drives Tubulin Tubulin Dimers Microtubules Microtubule Assembly (Mitotic Spindle) Tubulin->Microtubules Polymerization Microtubules->Proliferation Enables Apoptosis Apoptosis ROS ROS Generation ROS->Apoptosis Induces Pyrazole Pyrazole Derivative Pyrazole->Receptor Inhibits Pyrazole->CDK Inhibits Pyrazole->Microtubules Inhibits Pyrazole->ROS Promotes Anti_inflammatory_Mechanism cluster_pathway Inflammatory Cascade cluster_drug Pyrazole Derivative Action AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Physiological Prostaglandins (Gastric Protection) COX1->PG_Physiological PG_Inflammatory Inflammatory Prostaglandins (Pain, Inflammation) COX2->PG_Inflammatory Pyrazole Selective Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX1 Weakly Inhibits Pyrazole->COX2 Strongly Inhibits

Caption: Selective COX-2 inhibition by pyrazole derivatives.

Quantitative Data on COX Inhibition

The potency and selectivity of pyrazole derivatives are determined by comparing their IC₅₀ values for COX-1 and COX-2. The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is a critical parameter, with higher values indicating greater safety.

Compound ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI)Citation
Pyrazole-Hydrazone (4a)0.675.638.41[11]
Pyrazole-Hydrazone (4b)0.586.1210.55[11]
Pyridazine-Pyrazolone (5f)1.50>100>66.67[12]
Celecoxib (Reference)0.877.78.85[11]
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay

This protocol assesses the ability of compounds to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. [13]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the pyrazole derivatives for 1 hour. A cytotoxicity assay (e.g., MTT) must be performed beforehand to determine the appropriate concentration range.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control). Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyrazole scaffold is present in compounds with broad-spectrum activity against bacteria and fungi, making it a valuable starting point for the development of new anti-infective agents. [14][15][16][17][18]

Mechanisms and Spectrum of Activity

Pyrazole derivatives can disrupt essential microbial processes. Some have been shown to act as DNA gyrase inhibitors, preventing bacterial DNA replication. [19]The substitution patterns on the pyrazole ring significantly influence their spectrum of activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal species like C. albicans. [3][19]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Compound ClassS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Citation
Pyrazole-Thiadiazine (21a)62.51252.9 - 7.8[20]
Thiazolidinone-Pyrazoles-16-[19]
Coumarin-Pyrazoles1--[19]
Chloramphenicol (Reference)62.531.25-[20]
Clotrimazole (Reference)--7.8[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a novel antimicrobial agent. [21]It is a quantitative assay that establishes the potency of the compound.

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well.

  • Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). A colorimetric indicator like resazurin can be added to aid visualization.

Neuroprotective and Anticonvulsant Activities

The pyrazole scaffold is also integral to compounds targeting the central nervous system (CNS), showing promise in treating epilepsy and neurodegenerative diseases. [22][23][24][25]

Mechanisms of Action
  • Anticonvulsant: The anticonvulsant activity of pyrazole derivatives is often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. [22][26]These models suggest mechanisms involving the modulation of voltage-gated ion channels and enhancement of GABAergic inhibition.

  • Neuroprotective: In the context of neurodegeneration, pyrazole derivatives have been shown to exert protective effects by reducing oxidative stress and inflammation in neuronal cells. [27][22][28]Some compounds act as monoamine oxidase (MAO) inhibitors, which can be beneficial in conditions like Parkinson's disease. [3][24]

Experimental Workflow: Preclinical Evaluation

The evaluation of CNS-active compounds requires a multi-step approach, progressing from in vitro to in vivo models to assess both efficacy and potential neurotoxicity.

Neuro_Workflow cluster_workflow Neuroprotective/Anticonvulsant Screening Workflow Start Synthesized Pyrazole Derivatives InVitro In Vitro Neuroprotection Assay (e.g., against LPS-stimulated microglia) Start->InVitro Toxicity In Vitro Cytotoxicity (Neuronal Cell Lines) Start->Toxicity InVivo_Efficacy In Vivo Efficacy Models - scPTZ Assay - MES Assay InVitro->InVivo_Efficacy Active & Non-toxic Compounds Advance Toxicity->InVivo_Efficacy InVivo_Tox In Vivo Neurotoxicity (Rotarod Test) InVivo_Efficacy->InVivo_Tox Efficacious Compounds Assessed for Side Effects Lead Lead Candidate InVivo_Tox->Lead Safe & Efficacious Compound Identified

Caption: A typical workflow for evaluating neuroactive compounds.

Experimental Protocol: Anticonvulsant Activity (scPTZ Model)

This in vivo protocol is a standard for identifying compounds that can prevent seizures induced by a chemical convulsant, suggesting a mechanism related to the seizure threshold. [22]

  • Animal Model: Use Swiss albino mice, acclimatized and grouped (n=6-8 per group).

  • Compound Administration: Administer the test pyrazole derivatives intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., Valproic acid).

  • Test Period: After a specific pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

  • Observation: Observe the mice for 30 minutes for the onset of clonic seizures (convulsions lasting for at least 5 seconds).

  • Endpoint: Record the number of animals in each group that are protected from seizures.

  • Analysis: The data can be used to determine the median effective dose (ED₅₀) of the compound using probit analysis. A parallel neurotoxicity test, such as the rotarod test, should be conducted to assess for motor impairment and establish a protective index (PI = TD₅₀ / ED₅₀). [26]

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. [1][2][14]The continued exploration of this versatile core, guided by mechanistic insights and robust screening protocols like those outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics. Future research will likely focus on creating highly selective and multi-target agents, leveraging advanced synthetic techniques to fine-tune the structure-activity relationships and improve the safety and efficacy profiles of this extraordinary class of compounds.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Siddiqui, N., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ACS Omega. Available at: [Link]

  • Joule, J. A., & Mills, K. (2022). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Li, Y., et al. (2023). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • Gouda, M. A., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Antimicrobial Testing Methods & Procedures. EPA.gov. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Available at: [Link]

  • Unissa, A., & Hanna, P. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. Available at: [Link]

  • Singh, S., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Mfarij, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Singh, U. P., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. Microchemlab.com. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.com. Available at: [Link]

  • Kamal, A., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Al-Harbi, N. O., et al. (2021). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Infectious Disorders - Drug Targets. Available at: [Link]

  • Siddiqui, N., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. ResearchGate. Available at: [Link]

  • Slideshare. (2022). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.net. Available at: [Link]

  • Chimenti, F., et al. (2009). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry. Available at: [Link]

  • Rostom, S. A., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Current Drug Targets. Available at: [Link]

  • iFyber. (2024). Evaluation of Antimicrobial Efficacy. ifyber.com. Available at: [Link]

  • Song, M.-X., et al. (2016). Synthesis and Evaluation of Anticonvulsant Activities of Pyrazolyl Semicarbazones. Part II. Letters in Drug Design & Discovery. Available at: [Link]

  • Hasan, M. N., et al. (2021). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Antibiotics. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. Europe PMC. Available at: [Link]

  • Khidre, R. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Available at: [Link]

  • Liu, H., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. RSC Advances. Available at: [Link]

  • Llagostera, E., & Soto-Cerrato, V. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Future Oncology. Available at: [Link]

  • Llagostera, E., & Soto-Cerrato, V. (2015). Basic protocol to assess preclinical anticancer activity. ResearchGate. Available at: [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Kumar, A., et al. (2021). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. Available at: [Link]

  • Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts. Available at: [Link]

  • Ghorbani, M., et al. (2019). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Avicenna Journal of Medical Biotechnology. Available at: [Link]

  • Ansari, A., et al. (2016). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Liu, H., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Oman University. Available at: [Link]

  • Sharma, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances. Available at: [Link]

  • Research Solution. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. researchsolution.in. Available at: [Link]

  • El-Sayad, H. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry. Available at: [Link]

  • Soto-Cerrato, V., & Llagostera, E. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube. Available at: [Link]

  • Wietrzyk, J., et al. (2020). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Molecules. Available at: [Link]

Sources

1-Phenyl-1H-pyrazol-4-ol derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Phenyl-1H-pyrazol-4-ol Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound moiety represents a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] These derivatives have garnered significant attention from researchers in the fields of drug discovery and development due to their synthetic accessibility and diverse pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological applications of this compound derivatives and their analogs, with a focus on their potential as therapeutic agents. The unique chemical architecture of the pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, allows for versatile chemical modifications, enabling the fine-tuning of their biological activities.[2][3]

This guide is designed to serve as a valuable resource for researchers and scientists, offering insights into the rationale behind experimental design and providing practical protocols for the synthesis and evaluation of these promising compounds. The content delves into the causality of experimental choices, ensuring a trustworthy and authoritative grounding for future research endeavors in this exciting area of medicinal chemistry.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several versatile and efficient methods. The choice of a particular synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole and phenyl rings.

Vilsmeier-Haack Reaction

A common and effective method for the synthesis of 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehydes involves the Vilsmeier-Haack reaction.[4] This reaction utilizes a substituted acetophenone phenylhydrazone, which is treated with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield the corresponding pyrazole-4-carboxaldehyde.[4] These aldehyde derivatives can then be further modified to generate a diverse library of analogs.[4]

Cyclocondensation Reactions

Another widely used approach is the cyclocondensation of α,β-unsaturated ketones (chalcones) with phenylhydrazine or its derivatives.[5] This method allows for the synthesis of a variety of substituted pyrazolines, which can then be oxidized to the corresponding pyrazoles.[5] The regioselectivity of this reaction can sometimes lead to a mixture of isomers.[5]

Multi-component Reactions

Three-component reactions involving 3-methyl-1-phenyl-5-pyrazolone, various benzaldehydes, and a catalyst like sodium acetate provide a straightforward route to 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[6] This method is advantageous due to its high yields and simple product isolation.[6]

Representative Synthetic Protocol: Synthesis of 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde Aldimine Derivatives[4]

This protocol details a two-step synthesis starting from 4-hydroxyacetophenone.

Step 1: Synthesis of 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde

  • Formation of Phenylhydrazone: React 4-hydroxyacetophenone with phenylhydrazine in an appropriate solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid) under reflux to form the corresponding phenylhydrazone.

  • Vilsmeier-Haack Cyclization:

    • Cool a solution of dimethylformamide (DMF) in a flask to 0°C.

    • Slowly add phosphorus oxychloride (POCl3) while maintaining the temperature below 5°C.

    • Add the previously synthesized phenylhydrazone to the Vilsmeier reagent.

    • Heat the reaction mixture, typically at 60-70°C, for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde.

Step 2: Synthesis of Aldimine Derivatives

  • Dissolve the 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde in hot ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add the desired substituted aniline to the reaction mixture.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature to allow the aldimine product to precipitate.

  • Filter the precipitate and recrystallize from a suitable solvent to obtain the pure aldimine derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenyl and pyrazole rings.[1] A systematic analysis of these structure-activity relationships is crucial for the rational design of more potent and selective analogs.

Target Substitution on N1-Phenyl Ring Substitution on Pyrazole Ring (C3, C4, C5) Key Insights
Kinase Inhibition Electron-donating or -withdrawing groups can modulate potency and selectivity.[7]Bulky aromatic groups at C3 and specific functionalities at C4 are often crucial for binding to the kinase active site.[8]The pyridin-3-yl group at the C4 position is important for BCR-ABL inhibition.[7]
Anticancer Activity Substitution pattern influences cytotoxicity against different cancer cell lines.Modifications at C3 and C4 can lead to potent inhibitors of cancer cell growth.[2]Pyrazole-fused curcumin analogs have shown significant activity against breast and liver cancer cells.[9]
Anti-inflammatory Activity The presence of specific substituents can enhance COX-2 selectivity.Modifications leading to selective COX-2 inhibition reduce gastrointestinal side effects.Some pyrazole derivatives exhibit anti-inflammatory activity comparable to standard drugs like indomethacin.[10]
Antioxidant Activity Hydroxyl and methoxy groups on the phenyl ring can contribute to radical scavenging activity.[11]The pyrazol-5-ol tautomer is important for antioxidant properties.4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated significant DPPH radical scavenging activity.[12]

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a remarkable array of biological activities, making them attractive candidates for drug development.

Kinase Inhibitory Activity

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[13]

  • BCR-ABL Inhibitors: 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives have shown potent inhibitory activity against the BCR-ABL kinase, a key target in chronic myelogenous leukemia.[7] Compound 7a from this series exhibited an IC50 of 14.2 nM.[7]

  • ROS1 Kinase Inhibitors: Pyrazol-4-ylpyrimidine derivatives have been developed as potent and selective inhibitors of ROS1 kinase, a target in non-small cell lung cancer.[8] Compound 7c was identified as a highly potent inhibitor with an IC50 of 24 nM.[8]

  • PI3K Inhibitors: Pyrazole carbaldehyde derivatives have been evaluated as potential PI3 kinase inhibitors for breast cancer therapy, with some compounds showing excellent cytotoxicity against MCF7 cells.[2]

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with several compounds demonstrating potent activity against a range of human tumor cell lines.[2][9] Their mechanisms of action often involve the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. Novel pyrazolic analogues of chalcones have shown remarkable activity against leukemia, renal cancer, and non-small cell lung cancer cell lines.[10][14]

Anti-inflammatory and Analgesic Activities

Several 1-phenyl-1H-pyrazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[4][10] These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. Some derivatives have shown anti-inflammatory activity comparable to that of diclofenac sodium.[14]

Antioxidant Activity

The this compound scaffold is a key feature of edaravone, a potent free radical scavenger used clinically. Many analogs of this structure have been synthesized and evaluated for their antioxidant properties.[12] They have shown excellent radical scavenging activity in various assays, including DPPH, nitric oxide, and superoxide radical scavenging.[11]

Signaling Pathway

The following diagram illustrates a simplified representation of the BCR-ABL signaling pathway, a key target for some 1-phenyl-1H-pyrazole derivatives in the treatment of chronic myelogenous leukemia.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 1-Phenyl-1H-pyrazole Derivative Inhibitor->BCR_ABL

Caption: BCR-ABL Signaling Pathway Inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: ROS1 Kinase)[8]

This protocol provides a general framework for assessing the in vitro inhibitory activity of test compounds against a specific kinase.

  • Reagents and Materials:

    • Recombinant human ROS1 kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound solution.

    • Add the ROS1 kinase to initiate the reaction, except in the negative control wells.

    • Add ATP to start the kinase reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Measure the kinase activity using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Perspectives

This compound derivatives and their analogs continue to be a highly promising class of compounds in medicinal chemistry. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of novel therapeutics for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.

Future research in this area should focus on:

  • Rational Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their in vivo efficacy and safety.

  • Exploration of New Biological Targets: Screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic opportunities.

The continued exploration of the chemical space around the this compound scaffold holds great promise for the discovery of the next generation of innovative medicines.

References

  • El-Sayed, M. A. A., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10(1), 1-19. [Link]

  • Patil, S. B., et al. (2010). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(8), 6037-6042. [Link]

  • Sharma, V., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 14(5), 429-453. [Link]

  • Gouda, M. A., et al. (2018). Recent applications of pyrazole and its substituted analogs. Mini-Reviews in Organic Chemistry, 15(4), 285-300. [Link]

  • Khan, I., et al. (2013). Current status of pyrazole and its biological activities. Der Pharma Chemica, 5(2), 11-23. [Link]

  • Rogozea, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-13. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5123. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • Nguyen, T. H. T., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(33), 21469-21481. [Link]

  • Pyrazole derivatives with diverse therapeutic activities. (n.d.). ResearchGate. [Link]

  • Sangani, C. B., et al. (2022). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-16. [Link]

  • Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. [Link]

  • Kumar, A., & Yadav, G. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 4(1), 1-13. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114332. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Bentham Science. [Link]

  • Lee, H. J., et al. (2015). Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. European Journal of Medicinal Chemistry, 90, 888-898. [Link]

  • Zhang, X., et al. (2015). Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(13), 2685-2689. [Link]

Sources

CAS number and molecular weight of 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Phenyl-1H-pyrazol-4-ol: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthetic pathways, and its role as a privileged scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Core Compound Identification and Properties

This compound is a key synthetic intermediate whose pyrazole core is a structural motif found in numerous pharmacologically active compounds.[1][2] The phenyl substitution at the N1 position and the hydroxyl group at the C4 position provide versatile handles for further chemical modification.

PropertyValueSource
CAS Number 1076-60-4[3][4]
Molecular Formula C₉H₈N₂O[3][5]
Molecular Weight 160.17 g/mol [3]
IUPAC Name This compound[4]
Canonical SMILES C1=CC=C(C=C1)N2C=C(C=N2)O[3]
Melting Point 119 °C[3]
Monoisotopic Mass 160.06366 Da[5]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. While multiple routes to the 1-phenyl-pyrazole scaffold exist, a common and effective strategy involves the Vilsmeier-Haack reaction, which is particularly useful for introducing a formyl group at the 4-position of the pyrazole ring.[6] This formyl group can then be a precursor to the desired hydroxyl group or other functionalities.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible, multi-step synthesis starting from a phenylhydrazone precursor, proceeding through a Vilsmeier-Haack cyclization and formylation, followed by subsequent conversion to the target alcohol. This approach is rooted in established methodologies for creating 4-substituted pyrazoles.[6][7]

G A Acetophenone Phenylhydrazone B Vilsmeier-Haack Reagent (DMF/POCl₃) A->B Reaction C 1-Phenyl-1H-pyrazole-4-carbaldehyde B->C Cyclization & Formylation D Reduction Step (e.g., NaBH₄) C->D Reaction E 1-Phenyl-1H-pyrazol-4-yl)methanol D->E Reduction F Oxidation / Rearrangement (e.g., Baeyer-Villiger) E->F Reaction G This compound F->G Conversion

Caption: Conceptual synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure adapted from known syntheses of related pyrazole aldehydes and their subsequent modifications.[6][7][8]

Step 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 4 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10°C. This forms the Vilsmeier reagent.

    • Causality: The reaction is highly exothermic; slow addition at low temperature is critical to prevent uncontrolled reaction and degradation of the reagent.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF dropwise.

  • Cyclization: After the addition is complete, heat the reaction mixture to 60-70°C for 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expertise: The Vilsmeier-Haack reaction on a hydrazone accomplishes both cyclization to form the pyrazole ring and formylation at the electron-rich C4 position in a single pot.

  • Workup: Cool the mixture to room temperature and pour it carefully into a beaker of crushed ice and water. Neutralize the solution to pH 7-8 using a saturated sodium hydroxide solution.

  • Isolation: The solid precipitate of 1-Phenyl-1H-pyrazole-4-carbaldehyde is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2: Conversion to this compound

The conversion of the aldehyde to the phenol can be achieved via a Baeyer-Villiger oxidation to a formate ester, followed by hydrolysis.

  • Oxidation: Dissolve the 1-Phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) portion-wise at 0°C.

  • Reaction: Allow the reaction to stir at room temperature overnight. The reaction is self-validating by monitoring the disappearance of the starting aldehyde spot on TLC.

  • Hydrolysis: Quench the reaction with a sodium sulfite solution. Wash the organic layer with sodium bicarbonate solution and then brine. After drying over sodium sulfate and concentrating, the crude formate ester is hydrolyzed by refluxing with aqueous HCl or NaOH to yield the final product, this compound.

  • Purification: The final compound can be purified using column chromatography on silica gel.

Applications in Drug Discovery and Development

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile binding capabilities.[9] Derivatives of this compound are being investigated across multiple therapeutic areas.

Anti-inflammatory and Analgesic Agents

The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Research has shown that various 1-phenyl-1H-pyrazole derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential in pain and inflammation management.[10][11]

Oncology and Kinase Inhibition

In cancer therapy, pyrazole derivatives have been successfully developed as kinase inhibitors.[12] Cyclin-dependent kinases (CDKs), particularly CDK2, are critical regulators of the cell cycle and represent a key target for anticancer drugs. Novel N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been designed as potent and selective CDK2 inhibitors.[13]

The mechanism often involves the inhibition of the phosphorylation of key cell cycle proteins like the Retinoblastoma (Rb) protein. This action prevents the cell from progressing through the cell cycle, leading to cell cycle arrest and apoptosis.[13]

G cluster_0 CDK2 CDK2 / Cyclin E Rb Rb Protein CDK2->Rb Phosphorylates Arrest Cell Cycle Arrest (S and G2/M) E2F E2F Transcription Factor Rb->E2F Inhibits Proliferation S-Phase Entry & Cell Proliferation E2F->Proliferation Activates Inhibitor Pyrazole Derivative (e.g., Compound 15) Inhibitor->CDK2 Inhibits

Sources

Tautomerism in substituted 1H-pyrazol-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Substituted 1H-pyrazol-3-ols

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] Their biological activity and physicochemical properties are intricately linked to a subtle yet profound phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium in 1-substituted 1H-pyrazol-3-ols, a class of compounds where the interplay between the hydroxy (OH) and keto (NH) forms dictates their behavior. We will dissect the structural nuances of these tautomers, the factors governing their equilibrium, and the advanced analytical techniques required for their unambiguous characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this critical aspect of pyrazole chemistry.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug design. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of approved drugs, from the anti-inflammatory celecoxib to antipsychotic agents.[1] The biological function of these molecules is not solely determined by their constituent atoms but by their three-dimensional structure and dynamic behavior in physiological environments. A key aspect of this dynamic behavior is prototropic tautomerism, the migration of a proton between two or more sites on the molecule, which can dramatically alter its properties.[4][5] For 1-substituted 1H-pyrazol-3-ols, this tautomerism primarily involves an equilibrium between a hydroxy-pyrazole and a pyrazol-3-one form.

The Tautomeric Equilibrium: OH, NH, and CH Forms

1-substituted 1H-pyrazol-3-ols can theoretically exist in several tautomeric forms, but the most significant and commonly observed equilibrium is between the 1H-pyrazol-3-ol (the "OH" or "enol" form) and the 1,2-dihydro-3H-pyrazol-3-one (the "NH" or "keto" form).[6][7][8] A third, less common "CH" form, where the proton migrates to C4, is also theoretically possible but is generally less stable and less frequently observed in this specific subclass.[9]

The dominant equilibrium can be represented as follows:

Caption: Prototropic tautomerism in 1-substituted pyrazol-3-ols.

The position of this equilibrium is not static; it is a dynamic process influenced by a delicate balance of electronic, steric, and environmental factors.

Governing the Equilibrium: Key Influencing Factors

The predominance of one tautomer over another is dictated by its relative thermodynamic stability under specific conditions. Understanding the factors that shift this balance is paramount for predicting and controlling the properties of these compounds.

Electronic Effects of Substituents

The electronic nature of substituents on the pyrazole ring plays a crucial role. While extensive studies have been performed on 3(5)-substituted pyrazoles, the principles can be extrapolated.

  • Electron-Donating Groups (EDGs): Groups capable of electron donation, such as -OH, -NH₂, or alkyl groups, tend to stabilize the OH-form.[10]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like -NO₂, -COOH, or -CF₃ generally favor the keto (NH) form.[10][11] For instance, studies on pyrazoles with a trifluoromethyl group at the C3 position showed a higher stability for that tautomer.[10]

The Profound Impact of Solvent

The choice of solvent can dramatically alter the tautomeric landscape, primarily through its polarity and hydrogen-bonding capabilities.

  • Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, the 1H-pyrazol-3-ol tautomer often self-associates to form dimers stabilized by strong intermolecular N-H···O or O-H···N hydrogen bonds.[6][8][12] This dimerization can make the OH-form particularly stable in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO-d₆): In strong hydrogen-bond acceptor solvents like DMSO, the intermolecular hydrogen bonds of the dimer are disrupted.[6][12] The solvent molecules solvate the individual tautomers, leading to the predominance of monomers. While the OH-form often remains dominant, the equilibrium can shift compared to nonpolar conditions.[6][13]

Physical State: Solid vs. Solution

There is often a stark difference between the structure in the solid state and its behavior in solution.

  • Solid State: In the crystalline form, the molecules adopt a single, well-defined tautomeric state to maximize packing efficiency and intermolecular interactions. X-ray crystallography has repeatedly shown that 1-substituted 1H-pyrazol-3-ols, such as 1-phenyl-1H-pyrazol-3-ol, exist exclusively as the OH-tautomer, often in a dimeric, hydrogen-bonded arrangement.[6][8][14]

  • Solution: In solution, the compound exists in a dynamic equilibrium. The rate of interconversion between tautomers is often fast on the NMR timescale, leading to averaged signals, which can complicate analysis.[10][15]

The Analytical Toolkit: Characterizing Tautomeric Systems

A single analytical technique is rarely sufficient to fully characterize a tautomeric system. A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for investigating tautomeric equilibria in solution.[16] By analyzing the spectra of the compound in different deuterated solvents and comparing them to "fixed" derivatives (where the mobile proton is replaced by a group like methyl), one can elucidate the predominant form.[6][13]

Key NMR Observables:

NucleusTautomerCharacteristic Chemical Shift (δ) / ObservationRationale
¹H OH-formBroad singlet, δ > 10 ppm for OH proton.[6]The acidic proton on the electronegative oxygen is deshielded.
NH-formSignal for NH proton.
¹³C OH-formC3 resonates as a C-O bond (e.g., ~160 ppm).[6]The carbon is attached to a hydroxyl group.
NH-formC3 resonates as a carbonyl C=O bond (e.g., > 190 ppm).[6]The carbon is part of a keto group, leading to a significant downfield shift.
¹⁵N OH-formDistinct signals for "pyrrole-like" N1 and "pyridine-like" N2.[6]The two nitrogen atoms are in chemically different environments.
NH-formChemical shifts will differ significantly from the OH-form.The protonation state and hybridization of the nitrogens change.

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg) in at least two different deuterated solvents of varying polarity, such as CDCl₃ (nonpolar) and DMSO-d₆ (polar aprotic).

  • Synthesis of "Fixed" Derivatives: Synthesize the O-methyl and N-methyl derivatives of the compound to serve as unambiguous reference standards for the OH and NH forms, respectively.[6]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for the compound and the fixed derivatives in the same solvents. ¹⁵N spectra can be acquired using an HMBC or HSQC experiment if direct detection is not feasible.

  • Spectral Comparison: Compare the chemical shifts of the pyrazole core carbons (C3, C4, C5) and nitrogens (N1, N2) of the parent compound with those of the fixed derivatives.[6][13]

  • Solvent Titration (Optional): To study the transition from dimer to monomer, acquire spectra in a mixture of solvents (e.g., CDCl₃ with increasing amounts of DMSO-d₆).

  • Low-Temperature NMR: If signals are broad due to rapid exchange, acquire spectra at lower temperatures to slow the interconversion and potentially resolve signals for individual tautomers.[7][14]

X-ray Crystallography

This technique provides the definitive structure in the solid state.[17] It allows for the unambiguous determination of which tautomer is present in the crystal, precise measurement of bond lengths (e.g., C-O vs. C=O), and visualization of intermolecular hydrogen bonding networks that stabilize the crystal lattice.[6][18][19]

XRay_Workflow A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution (Phasing) C->D E Structure Refinement D->E F Final Structure & Data Analysis E->F

Caption: General workflow for single-crystal X-ray diffraction.

Computational Chemistry

Theoretical calculations, typically using Density Functional Theory (DFT), are invaluable for complementing experimental data.[20][21] They can:

  • Calculate the relative energies and thermodynamic stabilities of all possible tautomers in the gas phase.[11]

  • Simulate the effect of solvents using continuum solvation models (e.g., PCM).

  • Predict NMR chemical shifts, which can then be compared with experimental values to support structural assignments.[22]

Computational_Workflow A Build Tautomer Structures B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minima) B->C E NMR Shielding Calculation (GIAO) B->E D Calculate Relative Energies (ΔG) C->D F Compare with Experimental Data D->F E->F

Caption: Typical workflow for computational tautomer analysis.

Case Study: The Tautomerism of 1-Phenyl-1H-pyrazol-3-ol

The investigation of 1-phenyl-1H-pyrazol-3-ol serves as an excellent practical example.[6][13][14]

  • In the Solid State: X-ray analysis unambiguously shows the compound exists as the 1H-pyrazol-3-ol (OH) tautomer . Furthermore, it forms dimeric units connected by two strong intermolecular O-H···N2 hydrogen bonds.[6][14]

  • In Solution (NMR):

    • In nonpolar CDCl₃, the ¹⁵N NMR chemical shift of N2 is significantly shielded (shifted upfield) compared to its value in DMSO-d₆. This shielding is characteristic of a nitrogen lone pair involved in a hydrogen bond, confirming the presence of the OH-form dimer, similar to the solid state.[6][12]

    • In the strong acceptor solvent DMSO-d₆, the N2 chemical shift moves significantly downfield, indicating the hydrogen bonds are broken and the compound exists as a monomer.[6][12]

    • Throughout all solvents, comparison with fixed O-methyl and N-methyl derivatives confirms that the OH-form is the overwhelmingly predominant species in solution .[6]

Table: Key NMR Data for 1-Phenyl-1H-pyrazol-3-ol and "Fixed" Derivatives [6]

CompoundSolventδ ¹³C-3 (ppm)δ ¹³C-5 (ppm)δ ¹⁵N-1 (ppm)δ ¹⁵N-2 (ppm)Predominant Form
1-Phenyl-1H-pyrazol-3-ol CDCl₃161.4129.5194.5247.9OH (Dimer)
DMSO-d₆160.0128.5191.7262.1OH (Monomer)
Fixed OH-form (O-Me) CDCl₃162.6130.4200.0262.9OH
Fixed NH-form (N-Me) CDCl₃192.3---NH

Implications for Drug Design and Development

Failing to account for tautomerism can have significant consequences in drug development. The specific tautomer present influences:

  • Receptor Binding: A receptor's binding pocket is stereochemically and electronically defined. It will often exhibit a strong preference for one tautomer, which possesses the correct arrangement of hydrogen bond donors and acceptors.

  • Physicochemical Properties: Tautomers can have different pKa values, lipophilicity (logP), and solubility, which affects absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, impacting patent claims.

Conclusion

The tautomerism of 1-substituted 1H-pyrazol-3-ols is a multifaceted phenomenon governed by a subtle interplay of substituent electronics, solvent interactions, and physical state. While the 1H-pyrazol-3-ol (OH) form is often the most stable species, its state of aggregation (monomer vs. dimer) is highly solvent-dependent. A rigorous and authoritative characterization is not merely an academic exercise; it is a prerequisite for rational drug design. It demands a synergistic approach, leveraging the definitive solid-state picture from X-ray crystallography, the dynamic solution-state insights from multinuclear NMR, and the predictive power of computational chemistry. By embracing this comprehensive analytical strategy, researchers can unlock a more accurate understanding of their molecules, leading to more effective and predictable drug candidates.

References

  • Arbačiauskienė, E., Krikštolaitytė, S., Mitrulevičienė, A., Bieliauskas, A., Martynaitis, V., Bechmann, M., Roller, A., Šačkus, A., & Holzer, W. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-25. [Link]

  • Arbačiauskienė, E., et al. (2018). Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles. ResearchGate. [Link]

  • Kumar, V., & Aggarwal, N. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor, 1(2), 47-59. [Link]

  • Cieślik, W., & Jezierska-Mazzarello, A. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-56. [Link]

  • Journal of Chemical Health Risks (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Sci-Hub. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 26. [Link]

  • Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. ResearchGate. [Link]

  • Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200. [Link]

  • Lashmit, P. E., et al. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5912. [Link]

  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(23), 5752. [Link]

  • Chawla, G., & Sharma, A. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Scientific Research, 6(1), 01-13. [Link]

  • Al-Ghorbani, M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2289. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 26. [Link]

  • Aly, A. A., & El-Sayed, W. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1045. [Link]

  • Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129. [Link]

  • Kumar, D., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Biomolecular Structure and Dynamics, 41(19), 9811-9828. [Link]

  • Ivanova, Y., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Chem. Proc., 14, 33. [Link]

  • ResearchGate (2018). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • Holzer, W., et al. (2004). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(33), 7157-7164. [Link]

  • Balasubramanian, S. (2006). The Use of NMR Spectroscopy to Study Tautomerism. eMagRes. [Link]

  • Holzer, W., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 855-867. [Link]

  • Choquesillo-Lazarte, D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1098. [Link]

  • Holzer, W., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 855-867. [Link]

  • Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 143497. [Link]

  • Reddit user. (2023). Tautomers of 3-methyl-5-pyrazolone. Reddit. [Link]

  • Katritzky, A. R., & Karelson, M. (1991). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 22(34). [Link]

Sources

A Technical Guide to 1-Phenyl-1H-pyrazol-4-ol: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Molecules incorporating the pyrazole moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4] This guide focuses on a key derivative, 1-Phenyl-1H-pyrazol-4-ol, providing an in-depth technical overview for researchers, scientists, and professionals engaged in drug development. We will explore its commercial availability, delve into a detailed synthetic protocol, outline its analytical characterization, and discuss its applications as a versatile building block in the synthesis of pharmacologically active compounds.

Commercial Availability and Trusted Suppliers

This compound is readily available from several reputable chemical suppliers, catering to both research and development and larger-scale manufacturing needs. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation. Below is a comparative table of prominent suppliers.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Biosynth This compound1076-60-4>95%Inquire
Fluorochem This compound1076-60-498%250mg, 1g, 5g
Sigma-Aldrich This compound1076-60-4InquireInquire
BLD Pharm This compound1076-60-497%1g, 5g, 25g
Key Organics This compound1076-60-4>95%1g, 5g

Synthesis of this compound: A Robust Protocol

The synthesis of 1-phenyl-substituted pyrazolones is a well-established transformation in organic chemistry, often achieved through the condensation of a β-ketoester with phenylhydrazine.[5][6] This method provides a reliable and scalable route to this compound.

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate conditions Ethanol (Solvent) Reflux ethyl_acetoacetate->conditions phenylhydrazine Phenylhydrazine phenylhydrazine->conditions product This compound conditions->product

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 equivalent) and ethyl acetoacetate (1.05 equivalents) in absolute ethanol.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.

Analytical Characterization: Ensuring Purity and Identity

Thorough analytical characterization is paramount to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and pyrazole ring protons. The aromatic protons of the phenyl group will appear as multiplets in the range of δ 7.0-8.0 ppm. The protons on the pyrazole ring will exhibit distinct singlets or doublets depending on the substitution pattern. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the phenyl and pyrazole rings. The carbon bearing the hydroxyl group will be observed in the downfield region.

Expected ¹H NMR Chemical Shifts (δ, ppm) Expected ¹³C NMR Chemical Shifts (δ, ppm)
Phenyl-H: 7.0 - 8.0 (m)Phenyl-C: 118 - 140
Pyrazole-H: 6.0 - 8.5 (s or d)Pyrazole-C: 100 - 150
OH: Variable (br s)C-OH: 155 - 165

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 160.17. Common fragmentation patterns for pyrazoles involve the loss of N₂ and HCN.[7]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

  • C=C and C=N stretching: Bands in the aromatic region of 1400-1600 cm⁻¹

  • C-O stretch: A band around 1200-1300 cm⁻¹

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material and intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its utility stems from the ease with which the pyrazole ring can be further functionalized.

As a Precursor to Marketed Drugs

The pyrazolone core, of which this compound is a member, is central to several well-known drugs.

  • Edaravone (Radicut™): A free radical scavenger used for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[6][8] The synthesis of Edaravone involves the condensation of phenylhydrazine with ethyl acetoacetate.[6]

G Start This compound (or its tautomer) Intermediate Further Synthetic Modifications Start->Intermediate End Edaravone Intermediate->End

Caption: Synthetic lineage from this compound to Edaravone.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat pain and inflammation.[3][9] While not directly synthesized from this compound, its synthesis involves the formation of a substituted pyrazole ring, highlighting the importance of this heterocyclic system in the development of anti-inflammatory drugs.[3]

As a Building Block for Novel Therapeutics

The reactivity of the hydroxyl group and the pyrazole ring allows for the synthesis of a wide variety of derivatives with potential therapeutic applications. Research has shown that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer: Pyrazole-containing compounds have been investigated as inhibitors of various kinases involved in cancer progression.[4]

  • Anti-inflammatory and Analgesic: The pyrazole scaffold is a well-known pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.

Conclusion

This compound is a commercially accessible and synthetically versatile building block of significant interest to the pharmaceutical and life sciences industries. Its straightforward synthesis and the rich chemistry of the pyrazole ring make it an invaluable tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its commercial landscape, a detailed synthetic protocol, and a summary of its analytical characterization, underscoring its pivotal role in modern drug discovery.

References

  • Watanabe, T., Tanaka, M., & Niki, E. (2004). Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut™). Journal of Health Science, 50(4), 409-415. [Link]

  • Gökçe, M., Utku, S., & Küpeli Akkol, E. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 23(11), 2993. [Link]

  • Kuzu, B., Köstekci, S., Karakuş, F., & Tülüce, Y. (2024). Novel Pyrazole Derivatives Bearing Carbonitrile and Substituted Thiazole Moiety for Selective COX‐2 Inhibition. Journal of Molecular Structure, 1311, 138245. [Link]

  • Zhang, Y. (2011). Edaravone compound and new preparation method thereof.
  • Abdel-Mottaleb, M. S. A., & Kassab, A. S. (2020). Design, synthesis and biological evaluation of edaravone derivatives bearing the N-benzyl pyridinium moiety as multifunctional anti-Alzheimer's agents. Bioorganic Chemistry, 94, 103433. [Link]

  • Li, J. (2011). Optimal edaravone synthesis method.
  • Ronzoni, R., Caggiano, C., Stucchi, M., Leoni, F., & Gelmi, M. L. (2021). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 26(11), 3330. [Link]

  • Gökçe, M., Utku, S., & Küpeli Akkol, E. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. [Link]

  • RSC. (2021). Supporting Information. The Royal Society of Chemistry. [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents”. ResearchGate. [Link]

  • Zarei, M., & Jarrahpour, A. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. Organic Chemistry Research, 4(2), 174-181. [Link]

  • Belova, A. S., Bakulina, O. Y., & Glushkov, V. A. (2019). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2019(4), M1094. [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Reddy, C. S., & Nagaraj, A. (2011). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 76(11), 1503-1510. [Link]

  • Mohareb, R. M., & Abdallah, A. E. M. (2011). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 8-16. [Link]

  • Sudharani, S., & Kumar, V. R. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(3), 516-521. [Link]

  • Patel, H., Patel, V., & Patel, N. (2012). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 263-268. [Link]

  • Ghammamy, S., Mehrani, K., & Tavakol, H. (2011). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Organic and Medicinal Chemistry Letters, 1(1), 1-5. [Link]

  • PubChem. (n.d.). 1-Phenylpyrazole. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Astuti, P., Mustofa, M., & Asrory, M. (2020). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2020(2), M1128. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Zarei, M., & Jarrahpour, A. (2019). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC advances, 9(1), 324-331. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Interpretation of mass spectra. Spectroscopic methods in organic chemistry, 258-323. [Link]

  • Metin, Ö. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Costa, S. P. G., & Dias, A. M. G. C. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. [Link]

  • Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons. [Link]

  • Jimeno, M. L., Jagerovic, N., Elguero, J., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(2), 291-294. [Link]

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28(1), 61-70. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). 4. The Main Fragmentation Reactions of Organic Compounds. Spectroscopic methods in organic chemistry, 258-323. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Edaravone)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazolone Scaffolds and the Advent of Microwave Chemistry

The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] A prominent example is 1-phenyl-3-methyl-5-pyrazolone, widely known as Edaravone. This compound is utilized as a neuroprotective agent for its potent free radical scavenging capabilities, aiding in the recovery from ischemic events like stroke.[2][3] The synthesis of such heterocyclic compounds has traditionally involved conventional heating methods, which often necessitate long reaction times and can lead to lower yields.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages in terms of reaction speed, efficiency, and alignment with the principles of green chemistry.[4] By directly coupling microwave energy with the polar molecules in a reaction mixture, rapid and uniform heating is achieved, often leading to dramatically reduced reaction times and improved product yields.[4] This application note provides a detailed protocol for the efficient synthesis of 1-phenyl-3-methyl-5-pyrazolone via microwave irradiation, offering a scientifically sound and practical guide for researchers in drug discovery and development.

Underlying Principles: The Knorr Pyrazole Synthesis and Microwave-Induced Rate Enhancement

The synthesis of 1-phenyl-3-methyl-5-pyrazolone from phenylhydrazine and ethyl acetoacetate proceeds via the well-established Knorr pyrazole synthesis.[2] This reaction involves the condensation of a hydrazine derivative with a β-ketoester. The mechanism, initiated by the nucleophilic attack of the hydrazine on the keto-carbonyl of the ethyl acetoacetate, is significantly accelerated under microwave irradiation. The polar intermediates and transition states of the reaction efficiently absorb microwave energy, leading to a rapid increase in the reaction rate.

Tautomerism: A Key Consideration

It is crucial to understand that 1-phenyl-3-methyl-5-pyrazolone exists in several tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent and the physical state (solid or solution).[2][5] In chloroform, the CH-form (1-phenyl-3-methyl-1H-pyrazol-5(4H)-one) is the predominant species, while in DMSO, an equilibrium exists with a significant proportion of the OH-form (1-phenyl-3-methyl-1H-pyrazol-5-ol).[2] For the purpose of this application note, we will refer to the product as 1-phenyl-3-methyl-5-pyrazolone, acknowledging its dynamic tautomeric nature.

Experimental Protocols

This section details two robust microwave-assisted protocols for the synthesis of 1-phenyl-3-methyl-5-pyrazolone. Protocol A employs a solvent-free approach, aligning with green chemistry principles, while Protocol B utilizes an ethanol solvent system.

Materials and Equipment
  • Reagents:

    • Phenylhydrazine (Reagent Grade, ≥97%)

    • Ethyl acetoacetate (Reagent Grade, ≥99%)

    • Ethanol (Anhydrous, for Protocol B)

    • Diethyl ether (for washing)

    • Deuterated solvents (CDCl₃ or DMSO-d₆ for NMR analysis)

  • Equipment:

    • Dedicated microwave reactor for organic synthesis with appropriate safety features (e.g., pressure and temperature sensors).

    • Microwave process vials (10 mL) with caps and crimper.

    • Magnetic stirrer and stir bars.

    • Standard laboratory glassware (flasks, beakers, filtration apparatus).

    • Rotary evaporator.

    • Melting point apparatus.

    • FTIR, ¹H NMR, and ¹³C NMR spectrometers for product characterization.

Protocol A: Solvent-Free Microwave-Assisted Synthesis

This protocol offers a highly efficient and environmentally benign method for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add phenylhydrazine (0.20 mol) and ethyl acetoacetate (0.22 mol).

  • Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at a power of 420 W for 10 minutes.

  • Work-up and Isolation: After the reaction is complete and the vial has cooled to a safe temperature, a solid product will have formed. Wash the solid product with diethyl ether to remove any unreacted starting materials.

  • Drying and Characterization: Dry the resulting pale yellow solid to obtain the final product. Determine the yield and characterize the compound using melting point, FTIR, and NMR spectroscopy.

Protocol B: Microwave-Assisted Synthesis in Ethanol

This protocol utilizes ethanol as a solvent, which can be beneficial for ensuring homogeneity of the reaction mixture.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave process vial containing a magnetic stir bar, dissolve phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol) in 5 mL of ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 100°C for a total of 7 minutes.

  • Cooling and Crystallization: After the irradiation is complete, allow the vial to cool to room temperature. The product will crystallize out of the solution.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol.

  • Drying and Characterization: Dry the purified product and determine the yield. Characterize the compound by its melting point and spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).

Data Presentation and Characterization

The successful synthesis of 1-phenyl-3-methyl-5-pyrazolone can be confirmed through various analytical techniques. Below is a summary of expected results based on the literature.

Comparative Reaction Parameters
ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)Microwave-Assisted (Ethanol)
Reaction Time 1-6 hours10 minutes7 minutes
Temperature 80-90°CN/A (Power controlled)100°C
Yield 93-100%[2]~100%[2]High
Solvent None or EthanolNoneEthanol
Spectroscopic Characterization Data

The following data corresponds to the CH-tautomer, which is predominant in CDCl₃.

Analysis Expected Results
Melting Point 126-128°C[2]
FTIR (KBr, cm⁻¹) ~1724 (C=O, ketone), ~2881 (CH₃ stretch), ~1372 (CH₃ bend), ~1293 (C-N)[1]
¹H NMR (400 MHz, CDCl₃, δ ppm) 7.84 (d, 2H), 7.38 (t, 2H), 7.17 (t, 1H), 3.42 (s, 2H), 2.18 (s, 3H)[2]
¹³C NMR (100 MHz, CDCl₃, δ ppm) 170.2, 156.1, 137.6, 128.4, 124.6, 118.4, 42.6, 16.6[2]

Note: Spectroscopic data can vary slightly based on the solvent used and the specific instrumentation.

Workflow Diagrams

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Microwave Irradiation (Solvent-free or Ethanol) phenylhydrazine Phenylhydrazine conditions Rapid Heating ethyl_acetoacetate Ethyl Acetoacetate plus + product 1-Phenyl-3-methyl-5-pyrazolone conditions->product Knorr Cyclization

Caption: General reaction scheme for the microwave-assisted synthesis of 1-phenyl-3-methyl-5-pyrazolone.

Comparative Workflow: Conventional vs. Microwave Synthesis

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis conv_start Mix Reactants in Solvent conv_heat Reflux (1-6 hours) conv_start->conv_heat conv_workup Work-up & Isolation conv_heat->conv_workup conv_product Product conv_workup->conv_product mw_start Mix Reactants (with or without solvent) mw_irradiate Microwave Irradiation (7-10 mins) mw_start->mw_irradiate mw_workup Work-up & Isolation mw_irradiate->mw_workup mw_product Product mw_workup->mw_product

Sources

Protocol for the Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A Comprehensive Guide to Mechanism, Catalysis, and Execution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed protocol and scientific background for the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the reaction mechanism, a comparison of catalytic systems, a step-by-step experimental procedure, and methods for product characterization.

Introduction: The Significance of Bis(pyrazol-5-ols)

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core structure of several commercially available drugs[1][4]. Among pyrazole derivatives, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have emerged as particularly valuable compounds. Their unique diarylmethane structure, flanked by two pyrazolone rings, endows them with a broad spectrum of biological activities[3]. The synthesis of these molecules is typically achieved through a pseudo-three-component reaction, which offers an efficient and atom-economical route to complex molecular architectures from simple starting materials. Understanding the nuances of this synthesis is critical for the exploration of new therapeutic agents.

Reaction Mechanism: A Tandem Knoevenagel-Michael Reaction

The formation of 4,4′-(arylmethylene)bis(pyrazol-5-ols) proceeds through a sequential, one-pot reaction involving two key transformations: a Knoevenagel condensation followed by a Michael addition[5][6][7].

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between one equivalent of an aromatic aldehyde and one equivalent of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The catalyst facilitates the deprotonation of the pyrazolone at the C4 position, creating a reactive enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly reactive α,β-unsaturated intermediate, an arylidenepyrazolone[7][8].

  • Michael Addition: The second equivalent of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, acting as a Michael donor, attacks the electrophilic β-carbon of the arylidenepyrazolone intermediate. This conjugate addition results in the formation of the final C-C bond, yielding the stable bis(pyrazol-5-ol) product[6][9].

The entire process is a cascade reaction where the product of the first step is immediately consumed in the second, allowing the entire transformation to be conducted in a single reaction vessel.

Reaction_Mechanism cluster_start Reactants cluster_steps Reaction Sequence cluster_end Product Pyrazolone1 Pyrazolone (Enolate) Knoevenagel Knoevenagel Condensation (Nucleophilic Addition + Dehydration) Pyrazolone1->Knoevenagel Aldehyde Ar-CHO Aldehyde->Knoevenagel Pyrazolone2 Pyrazolone (Nucleophile) Michael Michael Addition (Conjugate Addition) Pyrazolone2->Michael Intermediate Arylidenepyrazolone (Michael Acceptor) Knoevenagel->Intermediate Forms Intermediate Intermediate->Michael Product 4,4'-(arylmethylene)bis(pyrazol-5-ol) Michael->Product Final Product

Caption: Mechanism of bis(pyrazol-5-ol) synthesis.

Catalyst and Condition Selection

The efficiency of the synthesis is highly dependent on the choice of catalyst and reaction conditions. A wide array of catalysts has been reported, ranging from simple bases to heterogeneous and green catalysts. The choice often involves a trade-off between reaction time, yield, cost, and environmental impact. Below is a comparative summary of selected catalytic systems.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sodium Acetate (NaOAc) Ethanol (70%)Room Temp1 - 2.5 h85 - 98%[1][6]
Alum (KAl(SO₄)₂·12H₂O) Solvent-free6015 - 300 min81 - 95%[10]
Ce(SO₄)₂·4H₂O Water/EthanolReflux5 - 25 min80 - 98%[11]
Aspirin Solvent-free10010 - 20 min82 - 93%[12]
Chitosan Solvent-free (Grinding)Room Temp15 - 25 min90 - 96%[13]
Magnetic Nanocomposite Solvent-free8020 - 30 min87 - 96%[14]

Field Insights:

  • For Simplicity and High Yield: Sodium acetate in ethanol is a highly reliable, mild, and efficient method that often yields a pure product via simple filtration[6].

  • For Green Chemistry: Solvent-free methods using catalysts like Alum, Aspirin, or Chitosan are environmentally benign, reducing waste and avoiding the use of volatile organic solvents[10][12][13]. Chitosan, being a biodegradable polymer, is a particularly attractive green catalyst.

  • For Rapid Synthesis: Cerium(IV) sulfate provides exceptionally short reaction times, making it suitable for high-throughput synthesis applications[11].

  • For Catalyst Reusability: Heterogeneous catalysts, such as magnetic nanocomposites, offer the significant advantage of easy separation and recyclability, which is crucial for industrial-scale production[14].

Detailed Experimental Protocol

This protocol describes a reliable and widely applicable method using sodium acetate as the catalyst.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2.0 mmol, 348.4 mg)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106.1 mg, 102 µL)

  • Sodium Acetate (NaOAc) (0.2 mmol, 16.4 mg)

  • Ethanol (95%) and Deionized Water (to prepare 70% EtOH solution)

Equipment:

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

G A 1. Reagent Combination Combine pyrazolone, aldehyde, and NaOAc in 70% ethanol. B 2. Reaction Stir mixture at room temperature for 1-2 hours. A->B C 3. Product Precipitation Monitor for the formation of a solid precipitate. B->C D 4. Isolation Collect the solid product by vacuum filtration. C->D E 5. Washing Wash the filter cake with cold ethanol, then water. D->E F 6. Drying Dry the purified product in an oven or desiccator. E->F G 7. Characterization Confirm structure via NMR, IR, and Mass Spectrometry. F->G

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2.0 mmol), the selected aromatic aldehyde (1.0 mmol), and sodium acetate (0.2 mmol).

  • Solvent Addition: Add 10 mL of 70% aqueous ethanol to the flask.

  • Reaction Execution: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, a solid precipitate will begin to form as the product is synthesized, which is often insoluble in the reaction medium. The reaction is generally complete within 1 to 2.5 hours[6].

  • Work-up and Purification:

    • Once the reaction is complete, collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with a small amount of cold 70% ethanol to remove any unreacted starting materials.

    • Further wash the cake with deionized water to remove the sodium acetate catalyst.

    • The high purity of the product from this method often means that further purification by column chromatography is not necessary[12].

  • Drying: Dry the resulting white or off-white solid in a vacuum oven at 60 °C to a constant weight.

Product Characterization

It is essential to confirm the structure and purity of the synthesized compound. The following data are characteristic of the 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).

  • ¹H NMR (in DMSO-d₆):

    • -OH Protons: A broad singlet around 11.3-14.0 ppm, which is exchangeable with D₂O[12].

    • Aromatic Protons: Multiplets in the range of 7.0-8.2 ppm corresponding to the phenyl rings and the aryl group from the aldehyde.

    • Methine Proton (-CH-): A key diagnostic signal appears as a sharp singlet between 4.8-5.2 ppm[1][12].

    • Methyl Protons (-CH₃): A sharp singlet for the two equivalent methyl groups appears around 2.3 ppm[1].

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon (C=O): Signal appears around 160-173 ppm[15].

    • Aromatic Carbons: Multiple signals between 119-150 ppm.

    • C4 Carbon: Signal for the pyrazole C4 appears around 102-109 ppm.

    • Methine Carbon (-CH-): Signal appears around 35 ppm.

    • Methyl Carbon (-CH₃): Signal appears around 11-19 ppm[15].

  • FT-IR (KBr Pellet):

    • O-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹.

    • C=O Stretch: A strong absorption band around 1700 cm⁻¹[15].

    • C=N Stretch: An absorption band around 1590 cm⁻¹[15].

References

  • Alum as a Catalyst for the Synthesis of Bispyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Cadena-Cruz, P., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(38). Available at: [Link]

  • Mosaddegh, E., & Hassankhani, A. (2012). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) using cerium (IV) sulfate. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Phenylene- bis -pyrazolones and Nitrosation Derivatives. (2014). Journal of Heterocyclic Chemistry, 51(E98). Available at: [Link]

  • Construction of a Novel Magnetic Nanocomposite, and its Utility for the Fabrication of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). (2023). Chemical Methodologies. Available at: [Link]

  • Aspirin: an efficient catalyst for synthesis of bis (pyrazol-5-ols), dihydropyrano[2,3-c]pyrazoles and spiropyranopyrazoles in an environmentally benign manner. (2017). ResearchGate. Available at: [Link]

  • El-Deen, I. M., et al. (2016). Chemistry of 4,4′‐(arylmethylene)‐bis(3‐methyl‐1‐phenyl‐1H‐pyrazol‐5‐ol)s. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Mechanism for the synthesis of pyrazole derivatives via Knoevenagel condensation and Michael addition. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Available at: [Link]

  • Chitosan as a catalyst for the synthesis of bis(pyrazol‐5‐ole) and pyrazolopyranopyrimidine. (2021). ResearchGate. Available at: [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis. (2022). Molecules. Available at: [Link]

  • Synthesis of some new bis(pyrazol-5-ols), pyridones and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide moiety. (2022). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of bis(pyrazolyl)methanes and their applications. (2017). Journal of the Iranian Chemical Society. Available at: [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). Bioconjugate Chemistry. Available at: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (2022). Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2013). Der Pharma Chemica. Available at: [Link]

  • Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). PubMed. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. Available at: [Link]

  • Synthesis of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) 3a–q. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioactive 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1 H -pyrazol-5-ol)s. (2021). ResearchGate. Available at: [Link]

Sources

In vitro antioxidant activity assays for pyrazole compounds (DPPH assay)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Antioxidant Activity of Pyrazole Compounds using the DPPH Radical Scavenging Assay

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Pyrazole Chemistry and Antioxidant Research

Pyrazole derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] A growing body of evidence suggests that many of these biological effects are linked to the ability of pyrazole compounds to mitigate oxidative stress, a deleterious process implicated in numerous chronic diseases.[3][4][5] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Antioxidants counteract this damage by donating electrons or hydrogen atoms to stabilize free radicals.

Therefore, the accurate quantification of the antioxidant potential of novel pyrazole derivatives is a critical step in their preclinical evaluation.[3][6] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely adopted method for this purpose. It is a rapid, simple, and cost-effective spectrophotometric assay used to screen the free radical scavenging ability of compounds.[7][8][9] This application note provides a comprehensive guide to the principles, execution, and data interpretation of the DPPH assay as applied to pyrazole-based compounds, ensuring methodological robustness and data integrity.

Scientific Principle of the DPPH Assay

The DPPH assay is predicated on the reaction between the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•), and an antioxidant compound.

Mechanism of Action: The DPPH molecule is a stable free radical due to the delocalization of its spare electron across the entire molecule, which prevents dimerization and imparts a deep violet color to its solutions.[8][10] This solution exhibits a characteristic strong absorbance maximum at approximately 517 nm.[7][11]

When a pyrazole compound (or any antioxidant, denoted as A-H) is introduced, it can donate a hydrogen atom or an electron to the DPPH• radical. This act of quenching reduces the DPPH• radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[12][13] This reduction is accompanied by a stoichiometric loss of the violet color, turning the solution to a pale yellow.[7][12] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the pyrazole compound.[11]

The primary reaction mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), which can be influenced by the solvent and the chemical structure of the antioxidant.[10][14]

Radical scavenging mechanism in the DPPH assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations simultaneously.

Materials and Equipment
  • Reagents:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH), >95% purity

    • Pyrazole test compounds

    • Positive Control: Ascorbic acid or Trolox

    • Solvent: Methanol or Ethanol (HPLC or analytical grade)

  • Equipment:

    • UV-Vis microplate reader capable of reading absorbance at 517 nm

    • Calibrated single and multichannel micropipettes

    • 96-well clear, flat-bottom microplates

    • Analytical balance

    • Vortex mixer

    • Ultrasonic cleaner (optional, aids in dissolving DPPH)[15]

    • Amber glass bottles or tubes wrapped in aluminum foil

Reagent Preparation

Causality Insight: The DPPH radical is light-sensitive and can degrade over time, leading to reduced absorbance and inaccurate results. Therefore, all DPPH solutions must be freshly prepared and protected from light.[9][11]

  • DPPH Stock Solution (e.g., 0.2 mM):

    • Accurately weigh ~7.9 mg of DPPH powder.

    • Dissolve in 100 mL of methanol or ethanol in a volumetric flask.

    • Store in an amber bottle or a foil-wrapped flask at 4°C for no more than 24 hours.

    • Self-Validation: Before use, the absorbance of the working solution (see next step) should be verified.

  • DPPH Working Solution:

    • Dilute the DPPH stock solution with the chosen solvent (methanol/ethanol) to obtain an absorbance of 1.0 ± 0.1 at 517 nm.[8] This ensures the assay is operating within a sensitive and linear range.

    • This solution should be prepared immediately before starting the assay.

  • Test Compound Stock Solutions (e.g., 1 mg/mL or 10 mM):

    • Accurately weigh the pyrazole compound and dissolve it in the same solvent used for the DPPH solution to create a high-concentration stock.

    • From this stock, prepare a series of dilutions (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL) to determine the IC₅₀ value.

  • Positive Control Solution:

    • Prepare a stock solution and serial dilutions of a known antioxidant like Ascorbic Acid or Trolox in the same manner as the test compounds.

    • Trustworthiness: The positive control serves as a performance benchmark for the assay, confirming that the reagents and conditions are suitable for detecting antioxidant activity.

Assay Procedure (96-Well Plate)
  • Plate Layout: Design the plate map carefully. Include wells for blanks, controls, the positive control, and the pyrazole test compounds at all concentrations. Each condition should be run in triplicate.

  • Reagent Addition:

    • Test Wells: Add 100 µL of the various pyrazole compound dilutions.

    • Positive Control Wells: Add 100 µL of the various positive control dilutions.

    • Negative Control Wells: Add 100 µL of the solvent (methanol/ethanol). This represents 0% radical scavenging.

    • Sample Blank Wells (Optional but Recommended): Add 100 µL of the pyrazole compound dilutions and 100 µL of the solvent (instead of DPPH). This is crucial if the pyrazole compound itself is colored and absorbs at 517 nm, as it allows for correction of the final absorbance reading.[16][17]

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the Sample Blank wells.

  • Incubation:

    • Mix the plate gently for 30 seconds.

    • Incubate the plate in the dark at room temperature (e.g., 25°C) for 30 minutes.[7][15]

    • Causality Insight: Incubation in the dark is mandatory to prevent the light-induced degradation of the DPPH radical, which would lead to a false-positive result. The 30-minute incubation allows the radical-scavenging reaction to reach a steady state for most compounds.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[18]

G cluster_prep Part 1: Preparation cluster_assay Part 2: Assay Execution (96-Well Plate) cluster_analysis Part 3: Data Analysis prep_dpph Prepare DPPH Working Solution prep_samples Prepare Serial Dilutions (Pyrazole Compounds & Control) add_samples 1. Add 100 µL of Samples/ Controls/Solvent to Wells prep_samples->add_samples add_dpph 2. Add 100 µL of DPPH Working Solution to Initiate add_samples->add_dpph incubate 3. Incubate in Dark (30 min, 25°C) add_dpph->incubate read_abs 4. Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Radical Scavenging Activity read_abs->calc_inhibition plot_curve Plot % Inhibition vs. log(Concentration) calc_inhibition->plot_curve calc_ic50 Determine IC50 Value from the Curve plot_curve->calc_ic50

Experimental workflow for the DPPH antioxidant assay.

Data Analysis and Interpretation

Calculation of Radical Scavenging Activity (%)

The percentage of DPPH radical scavenging activity (%RSA) for each concentration of the pyrazole compound is calculated using the following formula:

%RSA = [ (A_control - A_sample) / A_control ] × 100

Where:

  • A_control: The average absorbance of the negative control wells (DPPH solution + solvent).

  • A_sample: The average absorbance of the test wells (DPPH solution + pyrazole compound). If a sample blank was used, this value should be corrected: A_sample = (Absorbance of test well) - (Absorbance of sample blank well).

Determination of the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the most common and informative metric derived from this assay. It represents the concentration of the test compound required to scavenge 50% of the DPPH radicals.[19] A lower IC₅₀ value signifies a higher antioxidant potency.

Procedure:

  • Calculate the %RSA for each concentration of your pyrazole compound.

  • Plot a graph with the %RSA on the Y-axis and the corresponding compound concentrations (often on a logarithmic scale) on the X-axis.

  • Determine the IC₅₀ value by performing a linear regression analysis and solving the equation for x when y=50, or by using non-linear regression (dose-response curve) analysis in software like GraphPad Prism.[20][21]

For linear regression (y = mx + c), where y is %RSA and x is concentration: IC₅₀ = (50 - c) / m [20][21]

Data Presentation

Summarize the results in a clear, tabular format.

CompoundConcentration (µg/mL)Mean Absorbance (517 nm)% Radical Scavenging Activity (%RSA)IC₅₀ (µg/mL)
Negative Control01.0520.0%N/A
Pyrazole A 12.50.84120.1%\multirow{5}{}{48.5 }
250.65238.0%
500.51551.0%
1000.29571.9%
2000.11689.0%
Ascorbic Acid 2.50.78925.0%\multirow{5}{}{8.2 }
(Positive Control)50.61042.0%
100.44258.0%
200.22179.0%
400.08492.0%

(Note: Data presented are hypothetical and for illustrative purposes only.)

Assay Limitations and Troubleshooting

  • Compound Interference: As mentioned, compounds that naturally absorb light around 517 nm can interfere with the assay.[16][22] Always run a sample blank to correct for this.

  • Solubility: The DPPH assay is typically performed in organic solvents like methanol or ethanol.[9] Pyrazole compounds that are insoluble in these solvents may not be suitable for this assay without modification.

  • Steric Hindrance: The reaction rate can be affected by the steric accessibility of the radical site on the DPPH molecule.[10] A bulky pyrazole derivative may show slower reaction kinetics or lower apparent activity.

  • Non-Physiological Conditions: The DPPH radical is not a biologically relevant radical. Therefore, it is highly recommended to corroborate the findings from this assay with other antioxidant assays that measure different mechanisms (e.g., ABTS, ORAC, FRAP) to build a comprehensive antioxidant profile.[8][11]

References

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. DOJINDO Molecular Technologies, Inc. Retrieved from [Link]

  • ResearchGate. (2022). How can I calculate IC50 in DPPH test? ResearchGate. Retrieved from [Link]

  • Stanciu, L. A., & Andelescu, A. A. (2018). Improved DPPH determination for antioxidant activity spectrophotometric assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay? ResearchGate. Retrieved from [Link]

  • Gülçin, İ., & Alwasel, S. H. (2022). DPPH Radical Scavenging Assay. Processes, 11(1), 13. MDPI. Retrieved from [Link]

  • Sharma, P., Jha, A. B., Dubey, R. S., & Pessarakli, M. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Toxicology, 2022, 8821469. Hindawi. Retrieved from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 114(4), 1215-1220. Elsevier. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of 2,2-diphenyl-1-picrylhydrazyl (DPPH) with antioxidant. ResearchGate. Retrieved from [Link]

  • Lou, S., & Wu, J. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Journal of AOAC International, 105(4), 1039-1051. Oxford University Press. Retrieved from [Link]

  • Yeo, J., & Shahidi, F. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. Journal of Agricultural and Food Chemistry, 67(28), 7803-7809. ACS Publications. Retrieved from [Link]

  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. Retrieved from [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6297. MDPI. Retrieved from [Link]

  • YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. Retrieved from [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Foods, 10(7), 1576. MDPI. Retrieved from [Link]

  • ResearchGate. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of DPPH with antioxidant. R : H -antioxidant radical scavenger; R -antioxidant radical[21]. ResearchGate. Retrieved from [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. RASĀYAN Journal of Chemistry, 11(3), 1183-1192. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ACS Publications. Retrieved from [Link]

  • Santos-Sánchez, N. F., Salas-Coronado, R., Villanueva-Cañongo, C., & Hernández-Carlos, B. (2019). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Antioxidants, 8(9), 400. MDPI. Retrieved from [Link]

  • Ali, I., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 10, 1888. Nature. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]

  • Kingori, S. M., et al. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. Open Journal of Applied Sciences, 14, 2207-2220. SCIRP. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • El Babili, F., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Social Sciences, 6(2), 117-130. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). DPPH Scavenging Assay. ResearchGate. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Antioxidant Activity of New Synthesized Pyrazole and 2-Oxo-3H-pyrimidine Derivatives Containing Imidazo. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Semantic Scholar. (n.d.). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). DPPH Radical Scavenging activity (measured in %) of the compounds 5a-g. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay results for compounds 1a-f and 2a-e DPPH radical scavenging assay. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). DPPH and H 2 O 2 antioxidant assays of compounds 6(a-n). ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: Evaluating Pyrazole Derivatives for Anti-inflammatory Activity Using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or damaged cells. While acute inflammation is a protective process essential for healing, chronic or dysregulated inflammation underpins a wide array of debilitating diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2] The primarystays of treatment, non-steroidal anti-inflammatory drugs (NSAIDs), function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the production of pro-inflammatory prostaglandins.[3][4][5] However, conventional NSAIDs non-selectively inhibit both COX-1, responsible for homeostatic functions like protecting the gastric mucosa, and COX-2, which is upregulated during inflammation.[4][6][7] This lack of selectivity is associated with significant gastrointestinal and cardiovascular side effects.[1][4]

To evaluate these novel pyrazole derivatives, a reliable and reproducible preclinical model is essential. The carrageenan-induced paw edema model in rodents is a gold-standard, widely used assay for screening acute anti-inflammatory activity.[11][12][13] This application note provides a detailed, field-proven protocol for this assay, explaining the scientific principles, experimental workflow, and data interpretation to effectively screen and characterize pyrazole-based compounds.

Assay Principle: The Mechanism of Carrageenan-Induced Paw Edema

The injection of carrageenan, a sulfated polysaccharide, into the sub-plantar tissue of a rodent's paw elicits a robust, acute, and well-characterized inflammatory response that is reproducible and quantifiable.[11][12] The resulting edema is biphasic, involving a cascade of inflammatory mediators.

  • Early Phase (0-1.5 hours): This initial phase is characterized by the release of histamine, serotonin, and bradykinin. These mediators primarily increase vascular permeability, leading to fluid accumulation.[12] Standard NSAIDs are generally less effective in this phase.[10]

  • Late Phase (1.5-6 hours): This phase is dominated by the production of prostaglandins, facilitated by the induction of the COX-2 enzyme.[5][12][14] Neutrophil infiltration into the inflamed site also plays a significant role. It is this prostaglandin-dependent phase that is the primary target for NSAIDs and novel COX inhibitors like pyrazole derivatives. The peak of the edema is typically observed between 3 and 5 hours post-carrageenan injection.[15]

By measuring the increase in paw volume (edema) over time, researchers can quantify the extent of the inflammatory response and assess the inhibitory effect of a test compound administered prior to the carrageenan challenge.

G cluster_0 Carrageenan-Induced Inflammatory Cascade cluster_1 Early Phase (0-1.5h) cluster_2 Late Phase (1.5-6h) Carrageenan Sub-plantar Injection of Carrageenan Histamine Histamine Release Carrageenan->Histamine triggers Serotonin Serotonin Release Carrageenan->Serotonin triggers Bradykinin Bradykinin Production Carrageenan->Bradykinin triggers COX2 COX-2 Upregulation Carrageenan->COX2 induces Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils promotes Edema Increased Vascular Permeability & Edema Formation Histamine->Edema leads to Serotonin->Edema leads to Bradykinin->Edema leads to PGs Prostaglandin (PGE₂) Synthesis COX2->PGs catalyzes PGs->Edema enhances Neutrophils->Edema enhances

Caption: Biphasic mechanism of carrageenan-induced inflammation.

Materials and Reagents

Item Specification Supplier Example
Test Animals Male Wistar or Sprague-Dawley rats (180-220g)Charles River, Envigo
Carrageenan Lambda, Type IVSigma-Aldrich (C3889)
Positive Control Indomethacin or Diclofenac SodiumSigma-Aldrich
Vehicle 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) in SalineVaries
Anesthetic (optional) IsofluraneVaries
Saline Sterile 0.9% NaCl SolutionVaries
Plethysmometer Digital PlethysmometerUgo Basile, IITC Life Science
Syringes & Needles 1 mL syringes with 27-30G needlesVaries
Animal Scale Calibrated to 0.1 gVaries

Detailed Experimental Protocol

This protocol is designed for maximum reproducibility and adherence to ethical animal handling guidelines.

4.1. Animal Acclimatization and Preparation

  • Acclimatization: House animals for at least 5-7 days before the experiment under standard conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water). This minimizes stress-related variability.

  • Fasting: Fast animals overnight (12-18 hours) before the experiment to ensure uniform drug absorption. Water should be available ad libitum.

  • Grouping: Randomly divide the animals into experimental groups (n=6 per group is recommended for statistical power). A typical study includes:

    • Group I: Vehicle Control (e.g., 0.5% Na-CMC)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Pyrazole Derivative (e.g., 10, 20, 40 mg/kg doses)

  • Marking: Mark each animal for identification.

4.2. Compound Administration

  • Preparation: Prepare fresh solutions/suspensions of the vehicle, positive control, and pyrazole derivatives on the day of the experiment. Sonication may be required to achieve a uniform suspension.

  • Dosing: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) at a consistent volume (e.g., 5 mL/kg). The route should be chosen based on the compound's properties and intended clinical application. Administration typically occurs 60 minutes before the carrageenan injection to allow for absorption.[16]

4.3. Induction and Measurement of Paw Edema

  • Baseline Measurement (0h): Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V₀).

  • Carrageenan Injection: Administer a 0.1 mL intraplantar injection of 1% w/v carrageenan suspension in sterile saline into the right hind paw of each animal.[14][16]

  • Post-Injection Measurements: Measure the paw volume (Vt) at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14][17] The 3-hour time point is often the most critical for observing peak inflammation and the effects of COX inhibitors.

G Acclimatize Animal Acclimatization (5-7 days) Fasting Overnight Fasting (12-18h) Acclimatize->Fasting Grouping Randomize into Groups (n=6) Fasting->Grouping Dosing Administer Compound/Vehicle (p.o. or i.p.) Grouping->Dosing Wait Wait 60 min (Absorption Period) Dosing->Wait Measure0 Measure Baseline Paw Volume (V₀) Wait->Measure0 Inject Inject 0.1 mL 1% Carrageenan Measure0->Inject MeasureT Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Inject->MeasureT Analysis Calculate Edema & % Inhibition Perform Statistical Analysis MeasureT->Analysis

Caption: Experimental workflow for the paw edema assay.

Data Analysis and Interpretation

5.1. Calculation of Edema and Percentage Inhibition

  • Edema Volume (mL): For each animal at each time point, calculate the increase in paw volume.

    • Edema (E) = Vₜ - V₀

    • Where Vₜ is the paw volume at time 't' and V₀ is the baseline volume.

  • Percentage Inhibition of Edema (%): Calculate the percentage inhibition for each treated group relative to the vehicle control group at each time point.

    • % Inhibition = [ (E_control - E_treated) / E_control ] * 100

    • Where E_control is the average edema volume of the control group and E_treated is the average edema volume of the treated group.

5.2. Data Presentation

Raw and calculated data should be presented clearly in tables for easy comparison.

Table 1: Effect of Pyrazole Derivative XYZ on Carrageenan-Induced Paw Edema (Mean Paw Volume ± SEM)

GroupDose (mg/kg)0 hr1 hr2 hr3 hr4 hr5 hr
Vehicle Control-1.20±0.041.65±0.061.98±0.072.25±0.082.15±0.072.05±0.06
Indomethacin101.21±0.031.40±0.051.55±0.041.60±0.051.58±0.041.55±0.05
Pyrazole XYZ201.19±0.051.50±0.061.68±0.051.75±0.061.70±0.051.65±0.06
Pyrazole XYZ401.22±0.041.42±0.041.58±0.061.62±0.041.60±0.051.58±0.04*

Table 2: Percentage Inhibition of Edema by Pyrazole Derivative XYZ

GroupDose (mg/kg)1 hr (%)2 hr (%)3 hr (%)4 hr (%)5 hr (%)
Indomethacin1055.667.961.960.058.8
Pyrazole XYZ2033.338.547.650.047.1
Pyrazole XYZ4051.164.160.057.855.3

5.3. Statistical Analysis

  • Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the vehicle control group.[16][18]

  • A p-value of < 0.05 is generally considered statistically significant.

5.4. Interpretation of Results

  • A statistically significant reduction in paw edema in the treated groups compared to the vehicle control group indicates anti-inflammatory activity.[17]

  • The positive control (Indomethacin) should produce a significant and expected level of inhibition, thereby validating the assay.

  • A dose-dependent response, where higher doses of the pyrazole derivative lead to greater inhibition of edema, strengthens the evidence for its anti-inflammatory effect.[16]

  • The time course of inhibition provides insight into the compound's pharmacokinetic and pharmacodynamic profile. Maximum inhibition during the late phase (3-5 hours) is characteristic of COX inhibitors.

Troubleshooting and Best Practices

  • High Variability: Ensure consistent injection technique (site and depth) and accurate plethysmometer readings. Increase the number of animals per group if variability remains high.

  • Poor Compound Activity: Re-evaluate the formulation (solubility, stability) and the dose range. Consider the compound's absorption and metabolism profile.

  • Animal Welfare: Handle animals gently to minimize stress. Ensure proper injection technique to avoid tissue damage. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Data Integrity: Blind the measurements where possible to avoid operator bias. Ensure the plethysmometer is calibrated correctly before each use.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Books.
  • Morteau, O. (2000). Prostaglandins and inflammation: the cyclooxygenase controversy. PubMed.
  • What Is the Role of Cyclooxygenase (COX) in the Body? (2022, March 31). GoodRx.
  • Rai, G., Soni, A., Gurung, A., & Subba, M. (n.d.). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
  • (PDF) Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. PubMed Central.
  • Arora, V. (2022, September 5). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.
  • Mehrzadi, S., Fatemi, I., Esmaeilizadeh, M., & Ghaznavi, R. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
  • Loris, C., Presenti, C., Cuzzocrea, S., & Ialenti, A. (2002). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. NIH.
  • Vane, J. R., & Botting, R. M. (1997). Role and regulation of cyclooxygenase-2 during inflammation. PubMed.
  • Prostaglandins and Inflammation: The Cyclooxygenase Controversy. (n.d.). Request PDF.
  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
  • (PDF) Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate.
  • Geronikaki, A., Gavalas, A., & Eleftheriou, P. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PubMed Central.
  • Carrageenan-induced rat paw oedema: Significance and symbolism. (n.d.). Ayushdhara.
  • Kumar, S., & Raj, K. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology.
  • Widyarini, S., Sugiyono, S., Akrom, A., & Paryuni, A. D. (2023, December 25). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. World's Veterinary Journal.
  • Azarbaijani, A. F., et al. (2021, May 31). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Brieflands.

Sources

Application Notes and Protocols: Anticancer Activity Screening of Pyrazole Analogs using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Pyrazole Chemistry and Cancer Biology

The relentless pursuit of novel anticancer therapeutics has identified heterocyclic compounds as a fertile ground for drug discovery. Among these, pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] The pyrazole scaffold is a key structural motif in numerous FDA-approved drugs and clinical candidates.[4] These compounds exert their anticancer effects through various mechanisms, such as the inhibition of crucial cellular enzymes like kinases (e.g., EGFR and VEGFR-2), disruption of microtubule polymerization, and interference with DNA replication.[1][5]

To elucidate the therapeutic potential of novel pyrazole analogs, a robust, reliable, and high-throughput screening method is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability and cytotoxicity, making it an ideal tool for this purpose.[6] This application note provides a comprehensive, in-depth guide to screening the anticancer activity of pyrazole analogs using the MTT assay, grounded in scientific principles and practical, field-proven insights.

The Principle of the MTT Assay: A Measure of Metabolic Health

The MTT assay is predicated on the metabolic activity of living cells.[7] The central mechanism involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are predominantly located in the mitochondria of viable cells.[7] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, i.e., viable, cells.[7] When cells are treated with a cytotoxic compound like a pyrazole analog, a decrease in cell viability leads to a corresponding reduction in formazan production, which can be quantified spectrophotometrically.

Visualizing the Core Principle: The MTT Reduction Pathway

The biochemical basis of the MTT assay lies in the redox potential of viable cells. The following diagram illustrates the conversion of MTT to formazan within a metabolically active cell.

MTT_Mechanism cluster_cell Viable Cell cluster_extracellular Assay Well MTT MTT (Yellow, Water-Soluble) Mitochondria Mitochondrial NAD(P)H-dependent oxidoreductases MTT->Mitochondria Uptake cluster_cell cluster_cell Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Reduction

Caption: Mechanism of MTT reduction to formazan in viable cells.

Comprehensive Protocol for MTT Assay Screening

This protocol is designed for adherent cancer cell lines cultured in 96-well plates and can be adapted for suspension cells with minor modifications.

Part 1: Reagent Preparation and Cell Culture
1.1 Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS).[6]

    • Vortex or sonicate until fully dissolved.[8]

    • Sterilize the solution by passing it through a 0.22 µm filter.[8]

    • Store in light-protected aliquots at -20°C for up to 6 months.[6][8] Note: MTT is light-sensitive; always handle it in low-light conditions.[9]

  • Solubilization Solution:

    • DMSO (Dimethyl Sulfoxide): Ready to use. Store at room temperature.[6]

    • Alternative: 0.1% NP-40 and 4 mM HCl in isopropanol can also be used.[10]

  • Pyrazole Analog Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of each pyrazole analog in a suitable solvent, typically DMSO.

    • Store these stocks at -20°C or -80°C.

  • Complete Cell Culture Medium:

    • Use the appropriate basal medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS, typically 10%) and antibiotics (e.g., penicillin-streptomycin).[11]

1.2 Cell Culture and Seeding
  • Cell Line Maintenance: Culture cancer cells in a humidified incubator at 37°C with 5% CO2. Adhere to best practices for cell culture as outlined in resources like the ATCC Animal Cell Culture Guide.[12]

  • Seeding Density Optimization: The optimal cell number is critical for reliable results.[13] A cell density that allows for exponential growth throughout the experiment without reaching confluency is ideal.[7]

    • Recommendation: Perform a preliminary experiment by seeding a range of cell densities (e.g., 1,000 to 100,000 cells/well) and measuring the absorbance after 24, 48, and 72 hours to determine the linear growth range.[14] A common starting point for many cell lines is 5,000 to 10,000 cells per well.[13][15]

  • Seeding Protocol:

    • Harvest cells that are in the exponential growth phase using trypsin-EDTA for adherent cells.[6]

    • Count the cells using a hemocytometer or an automated cell counter.[10]

    • Dilute the cells in complete culture medium to the predetermined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[14]

    • To minimize the "edge effect" (uneven evaporation in outer wells), fill the peripheral wells with 100 µL of sterile PBS or medium without cells.[15]

    • Incubate the plate for 24 hours to allow the cells to attach and resume exponential growth.[16]

Part 2: Treatment with Pyrazole Analogs
  • Prepare Working Solutions: On the day of treatment, prepare serial dilutions of the pyrazole analogs from the stock solutions in complete culture medium to achieve the desired final concentrations. It's crucial to also prepare a vehicle control containing the same concentration of the solvent (e.g., DMSO) as the highest concentration of the pyrazole analog used.[17]

  • Administer Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the various concentrations of pyrazole analogs, the vehicle control, and a positive control (a known anticancer drug) to the respective wells.

    • Include an "untreated control" group with fresh medium only.[17]

    • Ensure each condition is performed in at least triplicate for statistical validity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the experimental design and the expected mechanism of action of the compounds.

Part 3: The MTT Assay Procedure
  • MTT Addition:

    • After the treatment incubation period, carefully remove the treatment medium. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then aspirate the medium.[8]

    • Add 100 µL of fresh, serum-free, and phenol red-free medium to each well.[7][10] Rationale: Serum and phenol red can interfere with the assay and increase background absorbance.[8][10]

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of 0.5 mg/mL.

  • Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified incubator at 37°C.[14] During this time, viable cells will reduce the MTT to visible purple formazan crystals.[17] The optimal incubation time may vary between cell lines and should be determined empirically.[18]

  • Solubilization of Formazan:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][19]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Gentle pipetting up and down can aid in dissolution but avoid creating bubbles.[10][13]

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[20]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[10]

    • Read the plate within 1 hour of adding the solubilization solution.[8]

Visualizing the Experimental Workflow

The following diagram provides a step-by-step visual representation of the MTT assay workflow for screening pyrazole analogs.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay A Culture Cells B Seed 96-Well Plate A->B C Incubate 24h (Adhesion) B->C D Prepare Pyrazole Analog Serial Dilutions C->D E Treat Cells D->E F Incubate (e.g., 48h) E->F G Add MTT Reagent F->G H Incubate 2-4h G->H I Solubilize Formazan (DMSO) H->I J Read Absorbance (570 nm) I->J

Caption: Experimental workflow for the MTT assay.

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

  • Step 1: Background Subtraction: Average the absorbance values of the blank wells (medium only) and subtract this value from all other readings to get the corrected absorbance.[7][8]

  • Step 2: Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100

Summarizing Quantitative Data

Present the data in a clear, tabular format for easy comparison of the effects of different pyrazole analogs at various concentrations.

Pyrazole AnalogConcentration (µM)Mean Absorbance (± SD)% Cell Viability
Analog A 0 (Control)1.25 ± 0.08100%
11.10 ± 0.0588%
100.65 ± 0.0452%
500.20 ± 0.0216%
1000.10 ± 0.018%
Analog B 0 (Control)1.25 ± 0.08100%
11.20 ± 0.0796%
101.05 ± 0.0684%
500.80 ± 0.0564%
1000.55 ± 0.0444%
Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[21]

  • Method: Plot the percentage of cell viability (Y-axis) against the log of the pyrazole analog concentration (X-axis) to generate a dose-response curve. Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data and calculate the IC50 value.[22][23]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Background Absorbance - Contamination of reagents or culture.[13]- Phenol red or serum interference.[8][10]- Direct reduction of MTT by the test compound.[13][24]- Use fresh, sterile reagents and maintain aseptic technique.[17]- Use serum-free and phenol red-free medium during MTT incubation.[7]- Include a "compound only" control (compound in cell-free medium) to check for direct MTT reduction.[17]
Low Absorbance/Signal - Suboptimal cell seeding density.[15]- Insufficient incubation time with MTT.[15]- Incomplete solubilization of formazan crystals.[13]- Optimize the initial cell seeding number.[14]- Increase the MTT incubation period (e.g., up to 4 hours).[15]- Ensure complete dissolution by vigorous shaking or gentle pipetting.[10][13]
High Variability Between Replicates - Uneven cell seeding.[13]- Pipetting errors.[15]- "Edge effect" in the 96-well plate.[15]- Ensure a homogeneous cell suspension before seeding.[17]- Use calibrated multichannel pipettes for consistency.[15]- Avoid using the outer wells or fill them with sterile PBS to maintain humidity.[15]

Conclusion

The MTT assay is a robust and highly valuable tool for the initial screening of the anticancer activity of novel pyrazole analogs. Its simplicity, reliability, and suitability for high-throughput formats make it an indispensable technique in the early stages of drug discovery.[6][7] By adhering to a meticulously optimized protocol, exercising stringent quality control, and understanding the underlying principles of the assay, researchers can generate accurate and reproducible data. This enables the effective identification and prioritization of lead compounds for further preclinical development, ultimately accelerating the journey from chemical synthesis to potential clinical application.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Azzouny, A. A. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(4), 983.
  • CLYTE Technologies. (2026, January 9). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays. Retrieved from [Link]

  • Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research, 14(1), 1-13.
  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Galaxy.ai. (2024, June 24). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Retrieved from [Link]

  • SRR Publications. (2021). Pyrazoles as anticancer agents: Recent advances. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-164.
  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • ResearchGate. (2020, March 4). What is the protocol for preparing MTT reagent (M6494 - Invitrogen)?. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Journal of Visualized Experiments. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • Ovid. (n.d.). Mechanism of Cellular 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2018, March 14). Why MTT assay not working ?. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay results show no significant difference in cell viability.... Retrieved from [Link]

Sources

Mastering the Purification of Pyrazole Derivatives: A Guide to Recrystallization and Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification in Pyrazole Chemistry

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] The biological activity and material properties of these compounds are intrinsically linked to their purity. The synthesis of pyrazoles, often achieved through methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloadditions, frequently yields crude products contaminated with starting materials, reagents, and regioisomeric byproducts.[1][4][5] Therefore, robust and efficient purification strategies are paramount.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of two fundamental purification techniques: recrystallization and column chromatography. We will delve beyond simple procedural lists to explain the underlying principles, enabling you to make informed decisions, optimize protocols, and troubleshoot common challenges in the purification of pyrazole derivatives.

Part 1: Purification by Recrystallization - The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[6][7] The fundamental principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold, while impurities remain either soluble or insoluble at all temperatures.[6]

Causality Behind Solvent Selection: The Key to Success

The choice of solvent is the most critical factor in a successful recrystallization.[6][8] An ideal solvent should meet several criteria:

  • High Temperature Coefficient: The compound's solubility should increase significantly with temperature.[7] This allows for complete dissolution at the solvent's boiling point and maximum recovery upon cooling.

  • Impurity Solubility Profile: Ideally, impurities should be either highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[7][10]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[7][10]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[10]

Table 1: Common Solvents for Pyrazole Derivative Recrystallization

Solvent/SystemTypical Use Case for PyrazolesKey Considerations
Single Solvents
Ethanol / MethanolGeneral purpose for moderately polar pyrazoles.[11][12]Good dissolving power when hot for many derivatives.
Ethyl AcetateEffective for a range of pyrazole polarities.[11][12]Good balance of polarity and volatility.
Cyclohexane / HexaneFor non-polar pyrazole derivatives.[11]Often used as the "poorer" solvent in mixed systems.
WaterFor polar, hydrogen-bond donating/accepting pyrazoles.[11]Can be an effective anti-solvent.
Mixed Solvents
Ethanol/WaterFor pyrazoles soluble in hot ethanol but less so in water.[11][12]A common and effective combination.
Hexane/Ethyl AcetateFine-tuning polarity for optimal solubility gradient.[11]Allows for precise control over crystallization.
Workflow for Pyrazole Recrystallization

The following diagram outlines the logical flow of the recrystallization process, emphasizing decision points for a self-validating protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Procedure cluster_analysis Validation Solvent_Screen Step 1: Solvent Screening (Small Scale Tests) Select_Solvent Step 2: Select Optimal Solvent or System Solvent_Screen->Select_Solvent Dissolve Step 3: Dissolve Crude Pyrazole in Minimum Hot Solvent Select_Solvent->Dissolve Hot_Filt Step 4: Hot Filtration (If Insoluble Impurities Present) Dissolve->Hot_Filt Cool Step 5: Slow Cooling (Induces Crystallization) Hot_Filt->Cool Filtrate Collect Step 6: Collect Crystals (Vacuum Filtration) Cool->Collect Wash Step 7: Wash with Ice-Cold Solvent Collect->Wash Dry Step 8: Dry Crystals Wash->Dry Check_Purity Step 9: Assess Purity (TLC, MP, NMR) Dry->Check_Purity

Caption: A logical workflow for the recrystallization of pyrazole derivatives.

Detailed Protocol for Recrystallization

Objective: To purify a crude solid pyrazole derivative.

Materials:

  • Crude pyrazole solid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stirring rod

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude pyrazole in various solvents at room temperature and upon heating.[8][9] A suitable solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid.[8] Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.[7] An excess of solvent will reduce the final yield.[13][14]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Troubleshooting - Supersaturation: If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound to induce crystallization.[13][14]

  • Troubleshooting - Oiling Out: If the compound separates as an oil, it means the solution is saturated at a temperature above the compound's melting point. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool again more slowly.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[15] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[14][15]

  • Drying: Dry the crystals completely to remove residual solvent. This can be done by air drying or in a vacuum oven.

  • Purity Assessment: Check the purity of the recrystallized product by thin-layer chromatography (TLC), melting point analysis, and/or spectroscopic methods like NMR.

Part 2: Purification by Column Chromatography - Separation Science in Practice

Column chromatography is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[16] For pyrazole derivatives, it is particularly effective for separating complex reaction mixtures and challenging regioisomers that may have very similar polarities.[17][18]

The Theory of Separation: Stationary and Mobile Phases
  • Stationary Phase: For the purification of most pyrazole derivatives, the standard choice is silica gel , a polar stationary phase.[17] The separation occurs based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus move down the column more slowly. For acid-sensitive pyrazoles, neutral alumina can be a suitable alternative.[17] Reversed-phase chromatography on a C18-bonded silica (non-polar stationary phase) with a polar mobile phase is also an option, especially for highly polar pyrazoles.[19][20]

  • Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that flows through the stationary phase. The polarity of the mobile phase is critical. A less polar mobile phase will result in slower elution of all compounds, while a more polar mobile phase will accelerate their elution.[21] The key is to find a solvent system that provides a good separation between the desired pyrazole and its impurities.

Method Development: The Power of TLC

Before running a column, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC).[22][23]

  • Spotting: Dissolve a small amount of the crude mixture and spot it on a TLC plate.

  • Elution: Develop the plate in a chamber containing a potential solvent system.

  • Analysis: The ideal solvent system will move the desired pyrazole derivative to a retention factor (Rf) value of approximately 0.2-0.4, with clear separation from other spots.[22][24]

Table 2: Common Mobile Phase Systems for Pyrazole Chromatography on Silica Gel

Solvent SystemPolarityTypical Use Case for Pyrazoles
Hexane / Ethyl AcetateLow to MediumThe most common and versatile system for a wide range of pyrazole derivatives.[17][25][26]
Dichloromethane / MethanolMedium to HighUsed for more polar pyrazole derivatives.[16][25]
Hexane / Diethyl EtherLow to MediumAn alternative to the hexane/ethyl acetate system.[25]

Note: For basic pyrazoles that may streak on silica gel, adding a small amount (0.5-1%) of triethylamine to the mobile phase can neutralize acidic sites on the silica and improve separation.[24][25]

Workflow for Pyrazole Purification by Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that uses positive pressure to force the mobile phase through the column, speeding up the purification process.[16]

Column_Chromatography_Workflow cluster_prep Preparation cluster_main Elution & Collection cluster_post Post-Purification TLC_Dev Step 1: Method Development (TLC Optimization) Col_Pack Step 2: Column Packing (Slurry Method) TLC_Dev->Col_Pack Sample_Load Step 3: Sample Loading (Dry or Wet Method) Col_Pack->Sample_Load Elute Step 4: Elution (Isocratic or Gradient) Sample_Load->Elute Collect_Frac Step 5: Collect Fractions Elute->Collect_Frac Monitor_Frac Step 6: Monitor Fractions (TLC Analysis) Collect_Frac->Monitor_Frac Combine_Frac Step 7: Combine Pure Fractions Monitor_Frac->Combine_Frac Evap_Solvent Step 8: Solvent Removal (Rotary Evaporation) Combine_Frac->Evap_Solvent Final_Analysis Step 9: Purity & Identity Check (NMR, MS) Evap_Solvent->Final_Analysis

Caption: A step-by-step workflow for purifying pyrazoles via flash column chromatography.

Detailed Protocol for Flash Column Chromatography

Objective: To separate a target pyrazole derivative from a crude reaction mixture.

Materials:

  • Crude pyrazole mixture

  • Silica gel (standard grade, 230-400 mesh)[17]

  • Glass chromatography column

  • Optimized mobile phase (eluent)

  • Sand

  • Collection tubes/flasks

  • TLC plates and chamber

Procedure:

  • Column Preparation: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed. This is suitable for readily soluble compounds.

    • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[17] This method often results in better separation.[17]

  • Elution: Carefully add the mobile phase to the column. Apply gentle positive pressure (using a pump or inert gas) to begin elution.

    • Isocratic Elution: Use a single, constant solvent composition throughout the separation.

    • Gradient Elution: Gradually increase the polarity of the mobile phase during the separation (e.g., from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane).[17][22] This is useful for separating compounds with a wide range of polarities.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Monitoring: Systematically analyze the collected fractions using TLC to determine which ones contain the pure pyrazole derivative.[17][18]

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Analysis: Confirm the identity and purity of the isolated pyrazole using appropriate analytical techniques (e.g., NMR, MS, melting point).

Conclusion

The successful isolation of pure pyrazole derivatives is a critical step in their journey from synthesis to application. Both recrystallization and column chromatography are indispensable tools in the chemist's arsenal. While recrystallization offers a straightforward and economical method for purifying crystalline solids, column chromatography provides the versatility needed to tackle more complex mixtures and isomeric separations. By understanding the principles behind these techniques and diligently applying the protocols outlined in this guide, researchers can confidently and efficiently achieve the high levels of purity required for their scientific endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Faria, J. V., et al. (2017).
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. Experiment: Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • MDPI. (2023).
  • Sorbent Technologies, Inc. (2025).
  • University of Rochester, Department of Chemistry.
  • BenchChem. (2025).
  • Journal of Medicinal and Chemical Sciences. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Journal of Physics: Conference Series. (2021).
  • University of York, Chemistry Teaching Labs. (n.d.).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Google Patents. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • California State University, Bakersfield. (n.d.).
  • University of Arizona. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • Chemistry LibreTexts. (2022). Organic Chemistry Lab Techniques (Nichols).
  • Chemistry Steps. (n.d.). Organic Chemistry Resources.
  • Master Organic Chemistry. (n.d.). Resource Guide.
  • Leah4Sci. (2013). Top 5 Must-Have Resources For Surviving Organic Chemistry.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). [Ce(L-Pro)2]2 (Oxa)
  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
  • YouTube. (2015). 7 Must Know Resources for Organic Chemistry! ( Welcome Part - 2 ).
  • ResearchGate. (2014).
  • Phenomenex. (2025).
  • Separation Science. (n.d.).

Sources

Analytical techniques for the characterization of 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of 1-Phenyl-1H-pyrazol-4-ol

Authored by: Senior Application Scientist, Gemini Division

**Abstract

This guide provides a detailed framework of analytical techniques for the comprehensive characterization of this compound, a heterocyclic compound of significant interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. We will cover a multi-faceted approach encompassing spectroscopic, chromatographic, and thermal analysis methods to elucidate the molecule's structure, purity, and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization workflows.

Introduction: The Significance of this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous drugs with activities ranging from anti-inflammatory to anticancer.[1][2] this compound (C₉H₈N₂O, Molar Mass: 160.17 g/mol ) is a key intermediate and a pharmacologically relevant scaffold. Its structure, featuring a phenyl group at the N1 position and a hydroxyl group at the C4 position of the pyrazole ring, imparts specific chemical and biological properties. Accurate characterization is paramount for ensuring the identity, purity, and stability of this compound in any research or development pipeline, forming the foundation of reliable downstream applications.

Physicochemical Properties Overview

Property Value Source
Molecular Formula C₉H₈N₂O Calculated
Molar Mass 160.17 g/mol Calculated
Appearance Expected to be a solid [3]

| Solubility | Likely soluble in polar organic solvents like DMSO, Methanol |[4] |

Integrated Analytical Workflow

A robust characterization of this compound relies not on a single technique, but on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of the structural puzzle. The following workflow illustrates a logical progression from structural elucidation to purity and thermal stability assessment.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC RP-HPLC (Purity Assay) NMR->HPLC Data Integrated Characterization Report NMR->Data FTIR FT-IR Spectroscopy FTIR->HPLC FTIR->Data MS Mass Spectrometry (LC-MS / GC-MS) MS->HPLC MS->Data TGA Thermogravimetric Analysis (TGA) HPLC->TGA DSC Differential Scanning Calorimetry (DSC) HPLC->DSC HPLC->Data TGA->Data DSC->Data Sample Sample: this compound Sample->NMR Sample->FTIR Sample->MS Thermal_Analysis TGA TGA measures Weight Loss vs. Temp Stability Thermal Stability Decomposition Temp (Td) TGA->Stability DSC DSC measures Heat Flow vs. Temp Melting Phase Transitions Melting Point (Tm) DSC->Melting

Sources

Application Notes: The Pivotal Role of 1-Phenyl-1H-pyrazol-4-ol in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-phenyl-1H-pyrazol-4-ol scaffold is a cornerstone in the synthesis of high-performance agrochemicals. Its unique electronic properties and versatile functionalization points make it an indispensable building block for a diverse range of fungicides and herbicides. This guide provides an in-depth exploration of its application, focusing on the synthesis of globally significant agrochemicals such as strobilurin and SDHI fungicides. We will dissect the underlying chemical principles, provide detailed, field-proven synthetic protocols, and illustrate the logical workflows from precursor to final product. This document is intended for researchers and process chemists in the agrochemical industry, offering both foundational knowledge and actionable experimental details.

Introduction: The Pyrazole Scaffold in Crop Protection

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in modern crop protection chemistry.[1][2] Its derivatives are the active components in a multitude of commercialized fungicides, herbicides, and insecticides, prized for their high efficacy, systemic activity, and tunable biological profiles.[3][4][5][6]

The precursor, this compound, and its tautomeric form, 1-phenyl-pyrazolidin-5-one, serve as a highly versatile intermediate. The phenyl group at the N1 position and the hydroxyl group at the C4 position provide distinct handles for synthetic elaboration, enabling the construction of complex molecules with precise structure-activity relationships. A significant portion of pyrazole-based fungicides derive their efficacy from the targeted inhibition of the fungal mitochondrial respiratory chain, a mechanism that disrupts cellular energy production and leads to pathogen death.[7][8]

This guide will focus on two dominant classes of fungicides synthesized from pyrazole intermediates:

  • Complex III Inhibitors: Strobilurins like Pyraclostrobin, which block the Quinone outside (Qo) site of the cytochrome bc1 complex.[9][10]

  • Complex II Inhibitors: Succinate Dehydrogenase Inhibitors (SDHIs), which block the ubiquinone-binding site of the succinate dehydrogenase enzyme.[7][8]

We will also touch upon its role in the synthesis of pyrazole-based herbicides.

Application in Fungicide Synthesis: Pyraclostrobin (A Complex III Inhibitor)

Pyraclostrobin is a broad-spectrum strobilurin fungicide with a significant global market share.[1] Its synthesis showcases a strategic use of a substituted pyrazolol intermediate. The core mechanism involves inhibiting mitochondrial respiration by blocking electron transfer at the cytochrome bc1 complex, thereby preventing ATP synthesis.[9][11]

Synthetic Strategy Overview

The industrial synthesis of pyraclostrobin is a multi-step process where the formation of the pyrazole ether linkage is the central transformation. The key intermediate is 1-(4-chlorophenyl)-1H-pyrazol-3-ol , a constitutional isomer of the title compound, which is synthesized from p-chlorophenylhydrazine.[12][13] The pyrazolol's nucleophilic oxygen atom is utilized to displace a leaving group on a substituted benzyl moiety, forming a stable ether bond.

G cluster_0 Intermediate Synthesis cluster_1 Core Reaction: Etherification cluster_2 Side-Chain Construction A p-Chlorophenylhydrazine C 1-(4-chlorophenyl)-3-pyrazolone A->C B 1,3-Dicarbonyl Compound B->C D 1-(4-chlorophenyl)-1H-pyrazol-3-ol (Tautomer of C) C->D Tautomerization F 2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}nitrobenzene D->F Base, PTC (Williamson Ether Synthesis) E o-Nitrobenzyl Chloride E->F G Reduction of Nitro Group F->G H Esterification & Methylation G->H I Pyraclostrobin H->I

Caption: Synthetic workflow for Pyraclostrobin production.

Protocol: Williamson Ether Synthesis for Pyraclostrobin Intermediate

This protocol details the crucial etherification step, which couples the pyrazole core with the side chain. The use of a phase-transfer catalyst (PTC) is key to accelerating the reaction between the aqueous base and the organic reactants.

Materials:

  • 1-(4-chlorophenyl)-1H-pyrazol-3-ol

  • o-Nitrobenzyl chloride

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or similar PTC

  • Toluene or Dichloromethane (DCM) as solvent

  • Deionized Water

Procedure:

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-(4-chlorophenyl)-1H-pyrazol-3-ol (1.0 eq), toluene (5-10 volumes), and the phase-transfer catalyst (e.g., TBAB, 0.05 eq).

  • Base Addition: Add a 50% aqueous solution of NaOH (1.5 eq) or solid K₂CO₃ (2.0 eq) to the vigorously stirring mixture. The base deprotonates the pyrazolol, forming the nucleophilic pyrazolate anion.

  • Substrate Addition: Slowly add a solution of o-nitrobenzyl chloride (1.05 eq) in toluene to the reactor over 30-60 minutes. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the mixture to 60-70 °C and maintain with stirring for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting pyrazolol is consumed.

  • Work-up: Cool the reaction to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 2-{[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}nitrobenzene, can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality Note: The choice of a PTC is critical for efficiency. It shuttles the pyrazolate anion from the aqueous/solid phase into the organic phase where it can react with the o-nitrobenzyl chloride, overcoming phase-boundary limitations and dramatically increasing the reaction rate.[12]

Application in Fungicide Synthesis: Pyrazole Carboxamides (SDHIs)

The pyrazole carboxamide class of fungicides represents a major advancement in crop protection, with numerous commercial products like Bixafen, Fluxapyroxad, and Penflufen.[5] These molecules act by inhibiting succinate dehydrogenase (Complex II), a key enzyme in both the citric acid cycle and the electron transport chain.[7][8]

Synthetic Strategy Overview

The synthesis of these fungicides hinges on the formation of a stable amide bond between a pyrazole-4-carboxylic acid core and a tailored aromatic or aliphatic amine. The substituents on both the pyrazole ring (R¹, R²) and the amine moiety (R³) are systematically varied to optimize fungicidal activity, spectrum, and plant mobility.[3]

G cluster_0 Precursor Synthesis cluster_1 Core Reaction: Amide Coupling A This compound or other pyrazole precursor B Carboxylation Reaction (e.g., Kolbe-Schmitt or Grignard) A->B C 1-Phenyl-1H-pyrazole-4-carboxylic acid B->C D Acid Activation (e.g., SOCl₂, HATU) C->D F Pyrazole-4-Carboxamide SDHI Fungicide D->F Amide Bond Formation E Target Amine (H₂N-R³) E->F

Caption: General synthetic workflow for SDHI fungicides.

Protocol: General Amide Coupling via Acid Chloride

This protocol describes a robust and widely used method for synthesizing pyrazole carboxamides.

Materials:

  • Substituted 1-phenyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • The desired amine (e.g., 2-aminodiphenylamine derivative)

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))

Procedure:

  • Acid Chloride Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (10 volumes). Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 1-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

  • Solvent Removal: Remove the excess SOCl₂ and solvent under vacuum. The resulting crude pyrazole-4-carbonyl chloride is typically used immediately in the next step.

  • Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the target amine (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Coupling: Cool the amine solution to 0 °C and slowly add the acid chloride solution. Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water or a dilute HCl solution. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. The final product is purified by column chromatography or recrystallization.

Causality Note: The conversion of the carboxylic acid to the more reactive acid chloride is essential for an efficient reaction with the amine, which is often a poor nucleophile. The base (triethylamine) is crucial for scavenging the HCl generated during the coupling reaction, driving the equilibrium towards product formation.[14][15]

Application in Herbicide Synthesis

Pyrazole derivatives are also prominent in herbicides.[6][16] A key class of pyrazole herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10] These herbicides interfere with pigment biosynthesis, leading to the characteristic bleaching of susceptible weeds. The synthesis often involves 1,3-dicarbonyl chemistry and subsequent rearrangement reactions.

Synthetic Strategy: Pyrazolynate

Pyrazolynate is a pro-drug herbicide; it is metabolized in plants to its active form, DTP, which is the actual HPPD inhibitor.[10] Its synthesis involves the rearrangement of a pyrazolyl ester, a classic example of harnessing the reactivity of the pyrazole core.

G A 1,3-Dimethyl-5-pyrazolone C Pyrazolyl Ester Intermediate A->C Acylation B 2,4-Dichlorobenzoyl chloride B->C D Pyrazolynate (Rearranged Product) C->D Rearrangement (e.g., Fries rearrangement)

Caption: Synthetic pathway for the herbicide Pyrazolynate.

Summary Data Table

AgrochemicalClassMechanism of ActionKey Synthetic Transformation from Pyrazole Core
Pyraclostrobin FungicideComplex III Inhibition (QoI)Williamson Ether Synthesis
Bixafen FungicideComplex II Inhibition (SDHI)Amide Coupling
Fluxapyroxad FungicideComplex II Inhibition (SDHI)Amide Coupling
Pyrazolynate HerbicideHPPD Inhibition (Pro-drug)Acylation and Rearrangement
Pyrazoxyfen HerbicideHPPD Inhibition (Pro-drug)Acylation and Rearrangement

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture.
  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11).
  • The Rise of Pyrazole Derivatives in Modern Agriculture: A Focus on 1-Methyl-4-pyrazolecarboxylic Acid. (2026, January 4).
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). PubMed.
  • Application of Pyrazole Derivatives As New Substitutes of Auxin IAA To Regulate Morphometric and Biochemical Parameters of Wheat (Triticum Aestivum L.) Seedlings. (2019, July). ResearchGate.
  • Pyrazole chemistry in crop protection. (2007, July 1). Semantic Scholar.
  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.
  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (2018). PMC.
  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2025, August 6). ResearchGate.
  • Pyrazole derivatives used in drugs, agrochemicals, and materials. ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 23). PMC - NIH.
  • Pyrazole fungicide composition. Google Patents.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. RJPT.
  • Synthesis process of pyraclostrobin. Google Patents.
  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline.
  • Synthesis method of pyraclostrobin. Google Patents.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025, December 24).
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Pyraclostrobin. PubChem.
  • Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi. (2025, August 6). ResearchGate.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007, March 27). LOCKSS.
  • Synthetic Route for the Preparation of 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl).
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Phenyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable heterocyclic building block, typically proceeds through a multi-step pathway. A common and efficient route involves the initial Knorr pyrazole synthesis to form the pyrazolone core, followed by functionalization at the C4 position. Success in this synthesis hinges on careful control of reaction conditions to maximize yield and purity while minimizing side-product formation. This guide provides a structured approach to troubleshoot common issues encountered during this process.

Visualizing the Synthesis Workflow

The overall synthetic strategy can be visualized as a two-stage process. The first stage is the formation of the pyrazolone ring system, and the second is the introduction of the hydroxyl group at the 4-position.

Synthesis_Workflow cluster_0 Stage 1: Knorr Pyrazole Synthesis cluster_1 Stage 2: C4-Hydroxylation Phenylhydrazine Phenylhydrazine Pyrazolone_Intermediate 1-Phenyl-3-methyl-5-pyrazolone Phenylhydrazine->Pyrazolone_Intermediate Condensation Dicarbonyl_Compound 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl_Compound->Pyrazolone_Intermediate Formylation Vilsmeier-Haack Formylation Pyrazolone_Intermediate->Formylation Pyrazole_Carbaldehyde 1-Phenyl-1H-pyrazole-4-carbaldehyde Formylation->Pyrazole_Carbaldehyde Final_Product This compound Pyrazole_Carbaldehyde->Final_Product Oxidation/ Hydrolysis

Caption: A generalized workflow for the synthesis of this compound.

Part 1: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Stage 1: Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The Knorr pyrazole synthesis is a robust method for forming the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound.[1][2][3]

Q1: My yield of 1-phenyl-3-methyl-5-pyrazolone is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the Knorr synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Reaction Time and Temperature: The condensation of phenylhydrazine with ethyl acetoacetate can be sluggish at low temperatures.[4] Ensure the reaction is heated appropriately, typically to reflux, for a sufficient duration (1-6 hours).[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

    • Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of acid, such as glacial acetic acid, can significantly accelerate the reaction rate.[1]

  • Suboptimal pH:

    • The initial condensation is sensitive to pH. Adjusting the pH of the phenylhydrazine solution to a slightly acidic range (pH 5-6) with hydrochloric acid before the addition of the dicarbonyl compound can improve the yield.[5][6][7]

  • Reagent Quality:

    • Ensure the purity of your starting materials. Phenylhydrazine can oxidize over time, and old ethyl acetoacetate may contain impurities that can interfere with the reaction.

  • Work-up and Purification Losses:

    • The product, 1-phenyl-3-methyl-5-pyrazolone, is typically a solid that precipitates upon cooling. Ensure the reaction mixture is sufficiently cooled to maximize crystallization.

    • When washing the crude product, use a minimal amount of cold solvent to avoid dissolving a significant portion of your product. Recrystallization from a suitable solvent system, such as methanol-acetone or methanol-ethyl acetate, is recommended for purification.[5]

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation is often related to the presence of multiple reactive sites in the starting materials and intermediates.

  • Regioisomer Formation: With unsymmetrical 1,3-dicarbonyl compounds, there is a possibility of forming two different regioisomers. The initial nucleophilic attack of the hydrazine can occur at either carbonyl group.[3] To favor the desired isomer, careful control of reaction temperature is key. Lower temperatures generally favor the more thermodynamically stable product.

  • O-Acylation vs. C-Acylation (in subsequent steps): While not a direct side product of the initial ring formation, it's a critical consideration for downstream functionalization. The pyrazolone exists in tautomeric forms (keto and enol).[1][4] Unwanted O-acylation can occur if the reaction conditions are not optimized for C-acylation at the 4-position. Using a base like calcium hydroxide can help to favor the enol form and direct acylation to the carbon.[8]

Q3: The reaction seems to be very exothermic and difficult to control, especially at a larger scale. How can I manage this?

A3: Exothermic reactions are a significant safety concern during scale-up. The reduced surface-area-to-volume ratio in larger reactors hinders efficient heat dissipation.

  • Slow Reagent Addition: Add the phenylhydrazine dropwise to the solution of the 1,3-dicarbonyl compound while carefully monitoring the internal temperature.

  • Adequate Cooling: Utilize an ice bath or a cooling system to maintain the desired reaction temperature.

  • Solvent Volume: Increasing the solvent volume can help to dissipate the heat generated during the reaction.

Stage 2: C4-Functionalization (Vilsmeier-Haack Formylation)

The Vilsmeier-Haack reaction is a common method to introduce a formyl group onto electron-rich aromatic and heterocyclic rings, which can then be converted to a hydroxyl group.[9][10]

Q4: My Vilsmeier-Haack formylation of the pyrazolone is not proceeding to completion or is giving a complex mixture of products. What should I check?

A4: The success of the Vilsmeier-Haack reaction depends on the formation and reactivity of the Vilsmeier reagent (a chloroiminium ion) and the nucleophilicity of the pyrazolone.

  • Vilsmeier Reagent Formation: The reagent is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). Ensure that both reagents are of high purity and are handled under anhydrous conditions, as moisture will deactivate the reagent.

  • Reaction Temperature: The formylation of pyrazoles often requires elevated temperatures.[11][12] If the reaction is sluggish, gradually increasing the temperature (e.g., to 70-120°C) may be necessary.[12] However, excessive heat can lead to decomposition and the formation of by-products.

  • Substrate Reactivity: The electron density of the pyrazole ring influences its reactivity. Electron-withdrawing groups on the phenyl ring can deactivate the pyrazole towards electrophilic substitution, potentially requiring harsher reaction conditions.[12]

  • Stoichiometry: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.

Q5: I am having difficulty purifying the final this compound. What purification strategies are recommended?

A5: Purification of pyrazole derivatives often involves crystallization or chromatography.

  • Crystallization:

    • Screen a variety of solvents to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyrazole purification include ethanol, methanol, and ethyl acetate, or mixtures thereof.[13]

    • If the product is an oil, attempting to form a salt by treating it with an acid may facilitate crystallization.[14][15]

  • Column Chromatography:

    • If crystallization is ineffective, column chromatography on silica gel is a viable option. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used for elution.

  • Extraction:

    • During the work-up, ensure that the pH is adjusted correctly to ensure your product is in the organic phase. The final product is a phenol and will be soluble in aqueous base. This property can be exploited for an acid-base extraction to remove non-acidic impurities.

Part 2: Experimental Protocols & Data

Optimized Reaction Conditions (Tabulated)
ParameterStage 1: Knorr SynthesisStage 2: Vilsmeier-Haack
Key Reagents Phenylhydrazine, Ethyl acetoacetate1-Phenyl-3-methyl-5-pyrazolone, POCl₃, DMF
Solvent Methanol, Ethanol, or solvent-free[4]Excess DMF or an inert solvent like Dichloromethane
Temperature 40 - 90 °C (reflux)[6][7]70 - 120 °C[12]
Reaction Time 1 - 6 hours[5][6]2 - 6 hours
Catalyst Glacial Acetic Acid or HCl[1][5]None
Work-up Cooling for crystallization, filtration, washing with cold solventAqueous work-up, extraction
Step-by-Step Experimental Protocol (Illustrative)

Stage 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in methanol.

  • Adjust the pH of the solution to approximately 5-6 by the dropwise addition of concentrated hydrochloric acid.[5]

  • Slowly add ethyl acetoacetate (1.05 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 70-80°C) for 3-4 hours.[5] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure 1-phenyl-3-methyl-5-pyrazolone.

Stage 2: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Formylation)

  • In a three-necked flask equipped with a dropping funnel and a condenser, place anhydrous DMF.

  • Cool the flask in an ice bath and slowly add phosphorus oxychloride (POCl₃) (2-3 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 1-phenyl-3-methyl-5-pyrazolone (1.0 eq) portion-wise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) until it is alkaline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The conversion of the 4-carbaldehyde to the 4-ol is typically achieved through oxidation (e.g., Baeyer-Villiger oxidation) followed by hydrolysis, or other established methods not detailed here.

Part 3: Mechanistic Insights

Understanding the reaction mechanisms is crucial for effective troubleshooting.

Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis proceeds via a condensation reaction followed by intramolecular cyclization.

Knorr_Mechanism Start Phenylhydrazine + Ethyl Acetoacetate Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Cyclization Intramolecular Nucleophilic Attack Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 1-Phenyl-3-methyl-5-pyrazolone Dehydration->Product

Caption: A simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[1] This is followed by an intramolecular cyclization where the other nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable pyrazolone ring.[1]

References

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available from: [Link]

  • Knorr Pyrazole Synthesis. Available from: [Link]

  • Method for purifying pyrazoles.
  • Process for the purification of pyrazoles.
  • 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Available from: [Link]

  • Reaction of Phenylhydrazo ethylacetoacetate. Available from: [Link]

  • Knorr pyrazole synthesis. Available from: [Link]

  • Knorr Pyrazole Synthesis. Available from: [Link]

  • Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. Available from: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Contents. Available from: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • Knorr Pyrazole Synthesis. Available from: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available from: [Link]

  • Knorr Pyrazole Synthesis. Available from: [Link]

  • Vilsmeier-Haack Reaction. Available from: [Link]

  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Available from: [Link]

  • Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. Available from: [Link]

  • Process for the manufacture of pyrazolones from pyrazolidones.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. Available from: [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Available from: [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • 1H-Pyrazole, 1-phenyl-. Available from: [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Available from: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • 1-Phenylpyrazole. Available from: [Link]

  • 1-Phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

Sources

Managing exothermic reactions in hydrazine condensation for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions in Hydrazine Condensation

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on managing the exothermic nature of hydrazine condensation reactions. As Senior Application Scientists, we have compiled this information based on established protocols and field-proven insights to ensure the safety, efficiency, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the condensation of hydrazine with 1,3-dicarbonyl compounds for pyrazole synthesis an exothermic reaction?

The reaction between hydrazine (a potent nucleophile) and a 1,3-dicarbonyl compound is inherently exothermic due to the formation of stable chemical bonds. The overall process involves nucleophilic attack, condensation, and cyclization, leading to the formation of a highly stable aromatic pyrazole ring.[1][2] The net release of energy from these bond-forming steps is significant, manifesting as heat. The reaction can be particularly vigorous, and without proper control, the temperature can rise rapidly, posing a significant safety hazard.[3][4]

Q2: I am planning to synthesize a pyrazole for the first time using hydrazine hydrate. What are the primary safety concerns I should be aware of?

Hydrazine and its derivatives are high-energy, toxic compounds, and their reactions can be highly exothermic.[3] The primary safety concerns include:

  • Thermal Runaway: The most significant risk is an uncontrolled increase in reaction temperature. This can lead to boiling of the solvent, excessive pressure build-up, and potentially explosive decomposition of hydrazine.[3] The risk is magnified during scale-up due to the reduced surface-area-to-volume ratio, which hinders efficient heat dissipation.[5][6]

  • Toxicity: Hydrazine is highly toxic and a suspected carcinogen.[3][7] Inhalation and skin contact must be strictly avoided.

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with certain materials.[3]

All manipulations involving hydrazine should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.[8]

Q3: My reaction temperature is increasing too quickly after adding hydrazine. What immediate steps should I take, and how can I prevent this in the future?

An uncontrolled temperature spike indicates a potential thermal runaway. Immediate action is critical.

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of hydrazine.[3]

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or dry ice-acetone) is making good contact with the reaction flask and has sufficient capacity.

  • Increase Stirring: Vigorous stirring improves heat transfer from the reaction mixture to the cooling bath.

  • Dilute (with caution): If the reaction is still not under control, careful and slow addition of a cold, inert solvent can help to absorb the heat.

Preventative Measures for Future Experiments:

  • Controlled Slow Addition: Add hydrazine or hydrazine hydrate dropwise using an addition funnel or a syringe pump.[3][5] This is the most critical factor in managing the exotherm.

  • Adequate Cooling: Pre-cool the reaction vessel before starting the addition and ensure the cooling system can handle the heat load of the reaction.[5]

  • Dilution: Running the reaction at a lower concentration by using a sufficient volume of an appropriate solvent can help to moderate the temperature increase.[3]

Q4: I am observing the formation of unexpected byproducts. Could this be related to poor temperature control?

Yes, inadequate temperature control is a common cause of side reactions and impurity formation.[8] Localized "hot spots" within the reaction mixture, often due to poor mixing or too rapid addition of reagents, can lead to alternative reaction pathways and degradation of both starting materials and the desired product.[5][6] Maintaining a consistent and controlled temperature throughout the reaction is key to achieving high purity and yield.

Q5: How do I safely quench the reaction and neutralize excess hydrazine at the end of the experiment?

Quenching excess hydrazine requires careful management of its exothermic nature.[8] A common and safe method is the controlled addition of an oxidizing agent.

Recommended Quenching Protocol:

  • Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath.

  • Dilute the mixture: Diluting the reaction mixture with a cold solvent can help to dissipate heat during the quench.

  • Slowly add a quenching agent: A dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide can be added dropwise with vigorous stirring.[8] This will neutralize the remaining hydrazine. Be aware that this quenching reaction is also exothermic and may produce gas.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Rise - Addition of hydrazine is too fast.- Inadequate cooling.- Reaction is too concentrated.- Immediately stop hydrazine addition.[3]- Ensure efficient cooling and stirring.- For future runs, add hydrazine dropwise, increase solvent volume, and use a more robust cooling bath.[3][5]
Low Product Yield - Incomplete reaction.- Side reactions due to poor temperature control.- Product degradation at elevated temperatures.- Monitor the reaction by TLC or HPLC to ensure completion.- Optimize temperature control and reagent addition rate.[6][8]- Consider running the reaction at a lower temperature for a longer duration.
Formation of Impurities - Localized "hot spots" from poor mixing.- Incorrect stoichiometry.- Improve stirring efficiency.- Re-evaluate and confirm the stoichiometry of your reagents.- Optimize the rate of addition.[6]
Difficulty Scaling Up - Reduced surface-area-to-volume ratio leading to poor heat dissipation.[5][6]- Transition to a continuous flow setup for superior heat transfer and temperature control.[5][9]- Implement robust engineering controls like a jacketed reactor with a chiller.- Re-optimize reaction parameters (e.g., addition rate, concentration) for the larger scale.[5]

Experimental Protocols & Methodologies

Protocol 1: Controlled Laboratory-Scale Synthesis of 3,5-Dimethylpyrazole

This protocol details a standard procedure for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate, with an emphasis on managing the exotherm.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate (~64% solution)

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and an addition funnel in an ice bath on a magnetic stirrer.

  • To the flask, add acetylacetone and ethanol.

  • Slowly add hydrazine hydrate dropwise from the addition funnel to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 20-25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Proceed with the appropriate work-up and purification steps.

Visual Workflows and Diagrams

Workflow for Managing Reaction Exotherms

This diagram outlines the decision-making process for controlling the temperature during an exothermic hydrazine condensation reaction.

ExothermManagement cluster_prep Preparation cluster_execution Execution cluster_completion Completion Prep Plan Reaction: - Calculate Stoichiometry - Select Solvent & Concentration - Prepare Adequate Cooling Bath Start Start Reaction: - Cool Reactor - Begin Slow, Dropwise  Addition of Hydrazine Prep->Start Monitor Monitor Internal Temperature Continuously Start->Monitor Decision Is Temperature Stable and within Safe Limits? Monitor->Decision Proceed Continue Dropwise Addition Decision->Proceed Yes Stop HALT ADDITION IMMEDIATELY Decision->Stop No Proceed->Monitor Complete Reaction Complete Proceed->Complete Troubleshoot Troubleshoot: - Enhance Cooling - Increase Stirring Rate - Dilute with Cold Solvent Stop->Troubleshoot Troubleshoot->Monitor Quench Safe Quenching Protocol Complete->Quench KnorrSynthesis Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/ Enamine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Hydroxypyrazolidine Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole (Aromatic Ring) Intermediate2->Product Dehydration (-H2O)

Sources

Preventing degradation of pyrazole compounds during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrazole-containing compounds. Pyrazoles are a cornerstone of modern drug discovery, valued for their metabolic stability and versatile biological activity.[1] However, their stability during synthesis and storage can be compromised if not handled with care.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you anticipate and solve common degradation issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Troubleshooting Guide - Synthesis Issues

Q1: My reaction mixture is turning dark brown/black, and the yield is low. What's happening?

This is a common issue, often pointing to the decomposition of starting materials or intermediates.

Potential Cause 1: Hydrazine Decomposition Hydrazine and its derivatives, especially phenylhydrazine, are susceptible to decomposition, which can generate colored impurities and reduce the effective concentration of your nucleophile.

  • Underlying Chemistry : Hydrazines can be oxidized, particularly at elevated temperatures or in the presence of air, leading to the formation of diazene and other colored byproducts.

  • Recommended Solution :

    • Use High-Purity Hydrazine : Always use freshly distilled or purchased high-purity hydrazine hydrate or its salts. Avoid using old bottles that may have been exposed to air.

    • Lower the Reaction Temperature : While many pyrazole syntheses are run at elevated temperatures, excessive heat can accelerate decomposition. If possible, run the reaction at a lower temperature for a longer period. Monitor progress closely by TLC or LC-MS.

    • Controlled Reagent Addition : Add the hydrazine derivative slowly and in a controlled manner to the reaction mixture. This helps to manage any exotherms and maintain a consistent temperature.[2]

Potential Cause 2: Air Oxidation of Intermediates Some reaction intermediates, particularly pyrazolines, can be sensitive to air oxidation, leading to aromatization to the pyrazole but also potentially to undesired oxidative side products.[3] In some cases, this oxidation can be uncontrolled and lead to complex mixtures.

  • Underlying Chemistry : Pyrazolines can be dehydrogenated to pyrazoles. While sometimes desired, uncontrolled oxidation by atmospheric oxygen can lead to the formation of polymeric or tarry materials, especially if catalyzed by trace metals.

  • Recommended Solution :

    • Implement an Inert Atmosphere : Performing the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent air oxidation.[4] This is critical for sensitive substrates. See Protocol 1 for a detailed setup guide.

    • Use Degassed Solvents : Solvents can contain dissolved oxygen. Degassing your solvent by sparging with nitrogen or argon for 15-30 minutes before use can significantly reduce oxidative side reactions.

Potential Cause 3: Side Reactions at High Temperatures Elevated temperatures can promote unwanted side reactions, leading to the formation of polymeric materials or "tar."

  • Recommended Solution :

    • Close Reaction Monitoring : Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged heating.

    • Solvent Choice : Ensure your chosen solvent is stable at the reaction temperature and does not promote side reactions. For instance, while ethanol is common, for some substrates, aprotic dipolar solvents may offer better outcomes.[5]

Q2: I've isolated my pyrazole, but my NMR spectrum is complex, suggesting a mixture of products. What could be the cause?

Beyond simple impurities, this often points to issues of regioselectivity or tautomerism.

Potential Cause 1: Lack of Regiocontrol in Synthesis When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomers of the pyrazole can form.

  • Underlying Chemistry : The initial condensation can occur at either of the two carbonyl groups, leading to a mixture of products that can be difficult to separate.

  • Recommended Solution :

    • Solvent Engineering : The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly favor the formation of one regioisomer.

    • Catalyst-Driven Selectivity : Employing a Lewis acid catalyst (e.g., BF₃·OEt₂) or a Brønsted acid can help direct the condensation to a specific carbonyl, improving the regiochemical outcome.

    • Modify Starting Materials : Using β-enaminones or other surrogates of 1,3-dicarbonyls can provide superior regiocontrol in many cases.

Potential Cause 2: Tautomerism For N-unsubstituted pyrazoles, annular tautomerism can lead to peak broadening or duplication in NMR spectra, especially if the interconversion rate is intermediate on the NMR timescale.

  • Underlying Chemistry : The proton on the nitrogen can reside on either N1 or N2, leading to two distinct tautomeric forms. The equilibrium between these forms is influenced by the solvent, temperature, and the electronic nature of the substituents on the pyrazole ring.[6]

  • Recommended Solution :

    • NMR Analysis at Low Temperature : Cooling the NMR probe can slow the rate of tautomeric interconversion, often resulting in sharper signals for the individual tautomers.

    • Solvent Selection for Analysis : The choice of NMR solvent can influence the tautomeric equilibrium. Dipolar aprotic solvents (e.g., DMSO-d₆, acetone-d₆) can sometimes favor one tautomer or slow the exchange rate.[6]

    • N-Protection : If tautomerism complicates characterization or subsequent reactions, consider protecting the pyrazole nitrogen (e.g., with a Boc, Trityl, or THP group). This locks the molecule into a single form.

Part 2: Troubleshooting Guide - Storage & Handling Issues

Q3: My solid pyrazole compound has changed color (e.g., from white to yellow/brown) over time. Is it degrading?

Yes, a change in color is a strong indicator of chemical degradation.

Potential Cause 1: Oxidation Many pyrazole derivatives, especially those with electron-donating groups or other sensitive moieties like hydrazines, are susceptible to slow oxidation by atmospheric oxygen.[7]

  • Recommended Solution :

    • Store Under Inert Gas : For long-term storage, flush the vial with nitrogen or argon before sealing.

    • Use Antioxidants (for solutions) : If storing in solution for a short period, the addition of a radical scavenger like Butylated Hydroxytoluene (BHT) may inhibit oxidative degradation pathways.[5][8] However, this should be tested as it adds an impurity to your sample.

Potential Cause 2: Photodegradation Exposure to UV or even ambient laboratory light can provide the energy to initiate decomposition reactions. The N-H or N-N bonds can be susceptible to photolytic cleavage.

  • Underlying Chemistry : Light absorption can promote the molecule to an excited state, which can then undergo reactions like bond cleavage, rearrangement, or interaction with oxygen to form reactive oxygen species that cause degradation.[9]

  • Recommended Solution :

    • Use Amber Vials : Always store light-sensitive compounds in amber glass vials or wrap clear vials in aluminum foil to block light.[7]

    • Minimize Exposure : During handling and preparation of solutions, minimize exposure to direct light.

Q4: The purity of my stored pyrazole, as measured by HPLC, has decreased. What are the likely degradation pathways?

A decrease in purity confirms degradation. The likely pathways depend on your storage conditions.

Potential Cause 1: Hydrolysis If the compound was exposed to moisture, hydrolytic degradation may have occurred. While the pyrazole ring itself is generally resistant to hydrolysis, functional groups attached to the ring (e.g., esters, amides, nitriles) can be labile, especially if trace acid or base is present.

  • Recommended Solution :

    • Ensure Dry Storage : Store the compound in a desiccator, especially if it is hygroscopic.

    • Use Dry Solvents : When preparing stock solutions for long-term storage, use high-purity, anhydrous solvents.

Potential Cause 2: Thermal Decomposition Even at "room temperature," fluctuations or storage near heat sources can accelerate slow decomposition reactions over time. Most non-energetic pyrazoles are thermally stable at ambient temperatures, but stability decreases as temperature increases.[10][11]

  • Recommended Solution :

    • Refrigerate or Freeze : For long-term stability, store pyrazole compounds at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[7] This is the single most effective way to slow down most degradation pathways.

Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C or below (Long-term) 2-8°C (Short-term)Reduces the rate of all chemical degradation pathways.[7]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation, particularly for sensitive derivatives.
Light Amber vials or protect from lightPrevents photodegradation.[7]
Moisture Tightly sealed container, desiccatorPrevents hydrolysis of sensitive functional groups.[7]
Container Glass vial with PTFE-lined capInert material prevents reaction with the container. PTFE provides an excellent seal.

Part 3: Frequently Asked Questions (FAQs)

Q5: Which functional groups make a pyrazole more susceptible to degradation?

  • Electron-Donating Groups (EDGs) : Groups like amines (-NH₂), hydroxyls (-OH), and alkoxides (-OR) can activate the ring, making it more susceptible to oxidation.

  • Hydrazine/Hydrazone Moieties : These are highly prone to oxidation.

  • Alkyl Side Chains : Benzylic or allylic positions on side chains can be sites of oxidation.

  • Nitro Groups : While often stabilizing the ring itself, nitro-pyrazoles can be highly energetic and sensitive to thermal or mechanical shock.[12][13]

Q6: What is the best way to purify a pyrazole that shows signs of minor degradation? Flash column chromatography is typically effective. Use a stability-indicating HPLC method (see Protocol 2 ) to analyze the fractions and ensure you are separating the parent compound from its degradation products. If the compound is crystalline, recrystallization can be an excellent method to remove colored impurities and improve purity.

Q7: Can I store my pyrazole compound in a plastic tube? For long-term storage, it is not recommended. Plasticizers or other additives can leach from plastic containers into your sample. Furthermore, plastics can be more permeable to air and moisture than glass. For short-term storage or handling, high-density polyethylene (HDPE) or polypropylene (PP) are generally acceptable, but glass with a PTFE-lined cap is the gold standard for long-term stability.

Q8: How does solvent choice impact stability in solution?

  • Protic vs. Aprotic : Protic solvents (e.g., methanol, water) can participate in hydrogen bonding and may facilitate hydrolytic or tautomeric processes. Dipolar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are often preferred for stock solutions as they are less reactive.[6]

  • Purity : Always use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation (e.g., water, peroxides in ethers).

Part 4: Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere

This protocol describes a standard method for creating an oxygen-free environment for a reaction using a nitrogen-filled balloon, which is common in research labs.

Materials:

  • Oven-dried or flame-dried round-bottom flask with a stir bar.

  • Rubber septum.

  • Nitrogen or Argon gas cylinder with a regulator.

  • Helium-quality balloon.

  • Syringe with a needle for the balloon.

  • A second "vent" needle.

Procedure:

  • Flask Preparation : Immediately after drying, place a rubber septum over the joint of the hot flask. Clamp the flask to a stand.

  • Initial Purge : Insert the needle from the nitrogen-filled balloon into the septum. Then, insert a second, open needle (the "vent" needle) through the septum to act as an outlet for the displaced air.[14]

  • Flushing : Allow the nitrogen to flow through the flask for 3-5 minutes to thoroughly displace all the air.

  • Establish Positive Pressure : Remove the vent needle first. The balloon will inflate slightly, indicating a positive pressure of nitrogen inside the flask. This prevents air from re-entering.

  • Cooling : Allow the flask to cool completely to room temperature under this positive pressure of nitrogen.

  • Reagent Addition : Add degassed solvents and reagents via syringe through the septum. For air-sensitive liquids, use a syringe that has been flushed with nitrogen. For solids, you can briefly remove the septum and add the solid under a positive flow of nitrogen (a "nitrogen blanket").

Diagram 1: Inert Atmosphere Setup

A simple setup for running reactions under a positive pressure of nitrogen.

Protocol 2: General Protocol for a Forced Degradation Study by HPLC

This protocol outlines how to assess the stability of a pyrazole compound under various stress conditions, which is essential for developing a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[3][15][16]

1. Method Development & Preparation:

  • Initial HPLC Method : Develop a basic reverse-phase HPLC method (e.g., C18 column, gradient elution with acetonitrile and water containing 0.1% formic or trifluoroacetic acid). A PDA detector is highly recommended to assess peak purity.[17]

  • Stock Solution : Prepare a stock solution of your pyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions (run in parallel):

  • Control Sample : Dilute the stock solution to the working concentration (e.g., 0.1 mg/mL) and analyze immediately. This is your t=0 reference.

  • Acid Hydrolysis : Mix your stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or heat to 60°C.[18]

  • Base Hydrolysis : Mix your stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat to 60°C.

  • Oxidative Degradation : Mix your stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[18]

  • Thermal Degradation : Store a solid sample and a solution sample in an oven at 70°C.

  • Photodegradation : Expose a solid sample and a solution sample to direct light (e.g., in a photostability chamber with a minimum of 1.2 million lux hours).[19] Keep a control sample wrapped in foil under the same temperature conditions.

3. Analysis:

  • Time Points : Take aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization : Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis : Analyze all samples by HPLC.

  • Data Evaluation :

    • Compare the chromatograms of the stressed samples to the control.

    • Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Use the PDA detector to check the peak purity of the parent peak in the stressed samples. If the peak is pure, the method is likely stability-indicating.

    • Calculate the mass balance to ensure all major degradants are being detected.

Diagram 2: Forced Degradation Workflow

Workflow for assessing pyrazole stability and developing a stability-indicating method.

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (70°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc_dev Develop Initial HPLC Method hplc_analysis Analyze by HPLC-PDA hplc_dev->hplc_analysis sampling Sample at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling sampling->hplc_analysis data_eval Evaluate Data: - New Peaks - Peak Purity - Mass Balance hplc_analysis->data_eval

References

  • BenchChem. (n.d.). Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Veibel, S., & Linholt, M. C. (1954). Pyrazole Studies. VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica, 8, 1007-1013.
  • University of Texas at Austin FRI Bioactive Molecules. (2017, January 17).
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Palchykov, V. A., et al. (2020). Spontaneous oxidation of pyrazoline exo-11i with air oxygen during chromatographic purification.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie.
  • Singh, R., et al. (2012). Forced Degradation in Pharmaceuticals: A Regulatory Update.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • Rao, B. M., & Sankar, K. R. (2016).
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2021). Molecules.
  • Verma, A., et al. (2021). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Szabo, R., et al. (2020).
  • Sinditskii, V. P., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials.
  • Zgoła-Grześkowiak, A., et al. (2022).
  • Shreeve, J. M., et al. (2024).
  • Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Farmani, F., et al. (2018). General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.
  • Titi, M., et al. (2024). First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials.
  • Chawla, G., et al. (2016).
  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024).
  • Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input?.
  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry.
  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Neves, M. G. P. M. S., et al. (2021).
  • Rai, K. M. L., et al. (2009). Reducing power of samples 8a-g and standard antioxidant BHT.
  • Dong, M. W., & Hu, G. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Shahidi, F., & Zhong, Y. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. Journal of Agricultural and Food Chemistry.
  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Saimalakondaiah, D., et al. (2014).
  • Byrd, J. A. (2001). Using antioxidants to increase shelf life of food products.
  • Reddy, G. S., et al. (2014).
  • Science.gov. (n.d.).
  • da Silva, J. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Sharma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021).
  • Kumar, S., & Sharma, P. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.
  • Ritacco, I., et al. (2017).
  • El-Sayed, N. N. E., et al. (2025). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. PubMed.
  • BenchChem. (n.d.). Best practices for long-term storage of Carbimazole stock solutions.

Sources

Technical Support Center: Synthesis of 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

I. Introduction: Navigating the Synthesis of 1-Phenyl-1H-pyrazol-4-ol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols for this important heterocyclic building block. The pyrazole scaffold is a key structural motif in a wide array of pharmaceuticals and agrochemicals, making efficient and high-purity synthesis a critical goal.

However, the synthesis of this compound is not without its challenges. Researchers often encounter issues such as low yields, the formation of persistent impurities, and difficulties in product isolation. This document provides a comprehensive resource, structured in a troubleshooting-focused question-and-answer format, to address these common obstacles. By explaining the causality behind experimental choices and grounding our recommendations in established literature, we aim to empower you to achieve higher yields and purity in your work.

II. Synthetic Pathways Overview

The construction of the this compound core can be approached through several synthetic strategies. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

A primary and widely cited method involves the cyclization of a phenylhydrazine derivative with a suitable three-carbon precursor. A common variation of this is the Vilsmeier-Haack reaction, which can be used to form a pyrazole-4-carbaldehyde intermediate that is subsequently converted to the target pyrazol-4-ol.[1][2] Another strategy involves the functionalization of a pre-existing pyrazole ring, for instance, starting from 1-phenyl-1H-pyrazol-3-ol.[3][4]

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: Functionalization (if necessary) cluster_2 Stage 3: Final Conversion & Purification Phenylhydrazine Phenylhydrazine Cyclization Cyclization Phenylhydrazine->Cyclization 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl_Compound->Cyclization Crude_Pyrazole Crude Pyrazole Intermediate Cyclization->Crude_Pyrazole Functionalization_Reaction Functionalization (e.g., Formylation) Crude_Pyrazole->Functionalization_Reaction Functionalized_Intermediate Functionalized Intermediate Functionalization_Reaction->Functionalized_Intermediate Final_Conversion Conversion to Pyrazol-4-ol Functionalized_Intermediate->Final_Conversion Crude_Product Crude this compound Final_Conversion->Crude_Product Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Generalized workflow for the synthesis of this compound.

III. Troubleshooting Guide

This section is designed to provide direct answers to specific problems you may encounter during your synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the likely causes and how can I fix this?

A: Low or no yield is a common but frustrating issue. The root cause can typically be traced to one of three areas: reaction conditions, reagent quality, or side reactions.

Potential Cause 1: Incomplete Reaction

  • Causality: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing. Pyrazole formation often requires specific temperature thresholds to overcome the activation energy.

  • Recommended Solution:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of your starting materials. This provides real-time insight into the reaction's progress.

    • Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature. However, be aware that excessive heat can promote side reactions. For methods like the Vilsmeier-Haack reaction, temperatures are often controlled between 50-70°C.[2]

    • Consider Microwave Synthesis: Microwave-Assisted Organic Synthesis (MAOS) has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields (from 72-90% to 91-98% in some cases) compared to conventional heating.[5]

Potential Cause 2: Reagent Degradation or Impurity

  • Causality: Phenylhydrazine is susceptible to oxidation. If your starting materials are old or have been improperly stored, their purity may be compromised, leading to a failed reaction.

  • Recommended Solution:

    • Verify Reagent Quality: Use freshly opened or purified reagents whenever possible. Phenylhydrazine can be distilled under reduced pressure if its purity is .

    • Ensure Anhydrous Conditions: Many of the reagents, particularly in Vilsmeier-Haack formylation (e.g., POCl₃), are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.

Potential Cause 3: Competing Side Reactions

  • Causality: The reaction conditions may be favoring an unintended pathway. For example, when formylating a hydroxypyrazole with a Vilsmeier reagent (DMF/POCl₃), a common side reaction is the replacement of the hydroxyl group with a chlorine atom.[3][4]

  • Recommended Solution:

    • Protecting Groups: If you are starting with a hydroxypyrazole and attempting functionalization, consider protecting the hydroxyl group (e.g., as a benzyl ether) before proceeding with reactions like lithiation or formylation. The protecting group can be removed in a subsequent step.[3][4]

    • Modify Reagent Stoichiometry: An excess of a particular reagent can sometimes promote side product formation. Carefully control the stoichiometry of your reactants.

Problem 2: Product is Impure (Contaminated with Side Products)

Q: I have isolated a product, but NMR and/or LC-MS analysis shows significant impurities. What are these impurities and how can I prevent their formation?

A: The nature of the impurity is highly dependent on the synthetic route. Identifying the impurity is the first step toward eliminating it.

Common Impurity 1: Regioisomers

  • Causality: When using unsymmetrical 1,3-dicarbonyl compounds with phenylhydrazine, two different regioisomers of the pyrazole can form.

  • Prevention & Solution:

    • Choose Symmetrical Precursors: If possible, design your synthesis to use symmetrical starting materials to avoid this issue.

    • Chromatographic Separation: If regioisomers are formed, they can often be separated by column chromatography on silica gel. Careful selection of the eluent system is critical.

    • Temperature Control: Reaction temperature can influence regioselectivity. A temperature-controlled approach may favor the formation of one isomer over the other.[6][7]

Common Impurity 2: Halogenated Byproducts

  • Causality: As mentioned, using reagents like POCl₃ or SOCl₂ in the presence of a hydroxyl group can lead to its replacement by chlorine.

  • Prevention & Solution:

    • Alternative Synthetic Route: Avoid direct formylation of the hydroxypyrazole. Instead, synthesize the pyrazole ring with the 4-position already functionalized if possible.

    • Use Protecting Groups: This remains a robust strategy to shield the hydroxyl group from unwanted reactions.[3][4]

Problem 3: Difficulty in Purification and Isolation

Q: My crude product is an oil or fails to crystallize properly. How can I effectively purify my this compound?

A: Purification challenges are common, especially when residual solvents or minor impurities inhibit crystallization.

Solution 1: Recrystallization

  • Technique: This is the most common and effective method for purifying solid products.

    • Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures) to find one in which your product is soluble when hot but sparingly soluble when cold. Ethanol is frequently cited as a suitable solvent for pyrazole derivatives.[1][2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. Collect the crystals by vacuum filtration.

Solution 2: Column Chromatography

  • Technique: If recrystallization fails or if impurities are very similar in polarity to the product, column chromatography is the next step.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for eluting pyrazole derivatives. Monitor the fractions by TLC to isolate the pure product. A detailed procedure describes using an ethyl acetate-n-hexane (1:20) eluent for a similar bromo-pyrazole derivative.[8][9]

Solution 3: Acid-Base Extraction / Salt Formation

  • Technique: This method leverages the acidic nature of the pyrazol-4-ol proton.

    • Procedure: A patented process describes dissolving the crude product in a suitable organic solvent (like anisole or cyclopentyl methyl ether), adjusting the pH to ≤8 with an acid to protonate any salt form, and then separating the organic phase from the aqueous phase before crystallization.[10]

    • Alternatively, the crude pyrazole can be dissolved and treated with an acid to form a crystalline acid addition salt, which is then filtered and neutralized to yield the pure product.[11]

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound? A: Phenylhydrazine is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water; they must be handled with extreme care under anhydrous conditions.

Q2: How can I definitively confirm the structure and purity of my final product? A: A combination of analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify the presence of impurities.[8][9][12]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[8][9][13]

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.[12]

  • FTIR Spectroscopy: This can be used to identify key functional groups.

Q3: Can reaction conditions be modified to improve sustainability (Green Chemistry)? A: Yes. The use of Microwave-Assisted Organic Synthesis (MAOS) is a key green chemistry improvement, as it significantly reduces energy consumption and reaction time.[5] Additionally, exploring catalysts that can be recycled or using safer solvent systems contributes to a more sustainable process.

V. Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-4-ol (Illustrative Example)

This protocol is an adaptation based on common pyrazole syntheses.

Step 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 eq.) in glacial acetic acid.

  • Add phenylhydrazine (1 eq.) dropwise to the solution while stirring.

  • Heat the reaction mixture under reflux for 2-4 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield the crude pyrazolone intermediate.

Step 2: Formylation and Conversion to 1-Phenyl-3-methyl-1H-pyrazol-4-ol (This is a conceptual step, as direct conversion can be complex. A more robust method would involve different precursors, but this illustrates a potential transformation.)

  • Caution: Perform in a fume hood. Cool a flask containing anhydrous DMF (3 eq.) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise with vigorous stirring.

  • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Add the 1-Phenyl-3-methyl-5-pyrazolone (1 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Heat the reaction mixture to 60-70°C for several hours, monitoring by TLC.[2]

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium hydroxide or potassium carbonate solution until basic.[1][2]

  • The resulting crude product may precipitate. Filter the solid or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated briefly before being filtered hot through celite to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven.

VI. Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different parameters can affect the synthesis, with a focus on a generic pyrazole formation reaction.

ParameterCondition A (Conventional)Condition B (Optimized)Expected Outcome & Rationale
Heating Method Oil Bath (Reflux)Microwave SynthesisHigher Yield, Shorter Time: MAOS provides rapid, uniform heating, often improving yields from ~70-85% to >90% and reducing times from hours to minutes.[5]
Temperature 75-100°C60°C (MAOS)Fewer Side Products: Lower temperatures, when effective, can reduce the rate of competing degradation or side reactions.[5]
Catalyst None / Acid CatalystBase Catalyst (e.g., NaOAc)Improved Yields: For some condensation reactions, a mild base can facilitate the reaction and lead to excellent yields with simple filtration workups.[12]
Solvent Acetic AcidEthanolEasier Workup: While acidic solvents can drive the reaction, using a neutral solvent like ethanol can simplify the neutralization and workup steps.[2]

VII. Troubleshooting Workflow Diagram

If you encounter issues, follow this logical decision-making process to diagnose the problem.

G cluster_low_yield Low Yield Troubleshooting cluster_impure Impurity Troubleshooting start Experiment Complete check_yield Check Yield & Purity (TLC, NMR) start->check_yield low_yield Low / No Yield check_yield->low_yield No impure_product Impure Product check_yield->impure_product Partially success High Yield & Purity check_yield->success Yes check_reagents Verify Reagent Purity & Anhydrous Conditions low_yield->check_reagents check_conditions Review Reaction Time & Temperature (Use MAOS?) low_yield->check_conditions check_side_reactions Analyze for Side Products (e.g., Chlorination) low_yield->check_side_reactions recrystallize Optimize Recrystallization (Solvent Screen) impure_product->recrystallize chromatography Perform Column Chromatography impure_product->chromatography acid_base Consider Acid/Base Extraction or Salt Formation impure_product->acid_base

Caption: A decision tree for troubleshooting common synthesis issues.

VIII. References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.

  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed.

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry.

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI.

  • US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. Google Patents.

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate.

Sources

Troubleshooting low yields in palladium-catalyzed cross-coupling of pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyrazole scaffolds. This guide is designed for researchers, medicinal chemists, and process scientists who encounter challenges in achieving high yields and selectivity in these powerful yet often sensitive transformations. Instead of a generic protocol, we will address specific, field-reported issues in a question-and-answer format, focusing on the underlying chemical principles to empower you to logically troubleshoot your reactions.

Section 1: Critical Failures - No or Minimal Product Formation

This section addresses the most common and frustrating scenario: observing only starting material or trace product after running the reaction.

Q1: I've set up my Suzuki-Miyaura (or Buchwald-Hartwig) reaction with a bromopyrazole, but I see no conversion by LCMS. What is the most likely cause?

Answer: When a reaction fails completely, the issue typically lies with the fundamental components required to initiate the catalytic cycle. The primary culprits are catalyst inactivity or inhibition.

The lone pair on the pyrazole's sp² nitrogen can be a potent ligand for the palladium center. This coordination can inhibit the formation of the active Pd(0) species or sequester the active catalyst, effectively poisoning the reaction before it begins.[1][2] This is particularly problematic with N-unsubstituted pyrazoles due to the acidic N-H proton, which can react with the base to form a pyrazolate anion that strongly binds to palladium.[1]

Troubleshooting Workflow:

  • Catalyst & Ligand Integrity: The first assumption should be that your active Pd(0) catalyst is not forming or is being immediately deactivated.

    • Use a Pre-catalyst: Instead of generating Pd(0) in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a modern, air-stable Pd(II) pre-catalyst (e.g., G2-G4 pre-catalysts from Buchwald). These are designed to reliably form the active monoligated Pd(0) species upon activation by the base, often bypassing inhibition pathways.[3]

    • Ligand Choice is Critical: For pyrazole substrates, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos) or N-heterocyclic carbene (NHC) ligands are often mandatory.[2][4][5] These ligands create a sterically hindered environment around the palladium, which discourages the pyrazole nitrogen from coordinating and promotes the desired oxidative addition and reductive elimination steps.[6]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[2]

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

    • Inert Atmosphere: The reaction vessel must be purged with an inert gas, and the reaction should be run under a positive pressure of that gas.

  • Reagent Quality:

    • Solvent: Use anhydrous solvents. Water, while sometimes used as a co-solvent in Suzuki couplings, can promote catalyst decomposition and side reactions if not carefully controlled.

    • Base: Ensure your base is fresh and dry. Old or improperly stored bases (e.g., K₂CO₃, Cs₂CO₃) can absorb significant amounts of water.

Section 2: Low Yields and Incomplete Conversion

When the reaction proceeds but stalls at low-to-moderate conversion, the focus shifts from initiation to catalyst stability and reaction kinetics.

Q2: My reaction starts but stalls at ~30% conversion, even after extended time or heating. I'm also seeing a black precipitate (Palladium black). What's happening?

Answer: This is a classic symptom of catalyst deactivation. The active, soluble Pd(0) catalyst is aggregating into inactive, insoluble palladium black.[2][7] This process competes with the desired catalytic cycle. The key is to optimize conditions to favor the catalytic cycle and maintain catalyst stability.

Causality & Solutions:

  • Insufficient Ligand: The ligand's primary role is to stabilize the palladium atom. If the ligand-to-palladium ratio is too low, or if the ligand itself degrades, the "naked" palladium atoms will aggregate.

    • Action: Increase the ligand-to-palladium ratio. While a 1:1 ratio is theoretically sufficient for some pre-catalysts, using a 1.5:1 or 2:1 ratio can often stabilize the catalyst throughout the reaction.

  • Temperature Too High: While heat increases reaction rates, excessively high temperatures can accelerate catalyst decomposition pathways, which often have higher activation energies than the desired coupling reaction.[2][8]

    • Action: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period. The overall yield may be higher even if the initial rate is slower.

  • Inappropriate Base/Solvent Combination: Strong bases, particularly when paired with protic solvents, can lead to side reactions that generate palladium hydrides (Pd-H), which can be intermediates in decomposition pathways.[8]

    • Action: Screen different bases. For N-arylation (Buchwald-Hartwig), strong, non-nucleophilic bases like LHMDS or K₃PO₄ are often effective. For C-C coupling (Suzuki), inorganic carbonates (Cs₂CO₃, K₂CO₃) are common, but the choice should be optimized.

Troubleshooting Logic Diagram

Here is a visual workflow for diagnosing low-yield issues.

Troubleshooting_Low_Yields cluster_diagnosis Initial Diagnosis cluster_solutions_catalyst Catalyst Solutions cluster_solutions_conditions Condition Optimization cluster_solutions_side_reactions Side Reaction Mitigation start Low Yield or No Conversion check_catalyst Catalyst System Issue? start->check_catalyst No Conversion check_conditions Suboptimal Conditions? start->check_conditions Low Conversion check_side_reactions Side Products Observed? start->check_side_reactions Byproducts Seen sol_precatalyst Use Pd(II) Pre-catalyst (e.g., XPhos Pd G3) check_catalyst->sol_precatalyst sol_ligand Screen Bulky Ligands (XPhos, SPhos, RuPhos) check_catalyst->sol_ligand sol_degas Ensure Rigorous Degassing (Freeze-Pump-Thaw) check_catalyst->sol_degas sol_base Screen Bases (K₃PO₄, Cs₂CO₃, LHMDS) check_conditions->sol_base sol_solvent Screen Solvents (Toluene, Dioxane, t-AmylOH) check_conditions->sol_solvent sol_temp Vary Temperature (Lower Temp, Longer Time) check_conditions->sol_temp sol_dehalo Minimize Hydrodehalogenation (Use milder base, lower temp) check_side_reactions->sol_dehalo sol_homo Reduce Homocoupling (Check boronic acid quality) check_side_reactions->sol_homo sol_regio Control Regioselectivity (Use N-Protecting Group) check_side_reactions->sol_regio

Caption: Troubleshooting flowchart for pyrazole cross-coupling.

Section 3: Unwanted Side Products

Observing new products other than your desired compound indicates competing reaction pathways are active.

Q3: In my Suzuki coupling of a 4-bromopyrazole, I'm getting a significant amount of the debrominated pyrazole. How can I prevent this?

Answer: The formation of a debrominated (or more generally, hydrodehalogenated) byproduct is a very common issue.[8][9] This occurs via a competing catalytic cycle where a palladium-hydride (Pd-H) species intercepts the aryl halide intermediate, leading to protonolysis instead of cross-coupling.[8]

Factors Promoting Hydrodehalogenation and Solutions:

FactorCausal MechanismSuggested Solution
Base Choice Strong bases can generate Pd-H species or react with trace water/protic solvents.Switch to a weaker or non-coordinating base. For example, if using NaOtBu, try K₃PO₄ or K₂CO₃.
Solvent Protic solvents (e.g., alcohols, water) can be a source of protons for the reduction.Ensure your solvent is anhydrous. If using a mixed solvent system like dioxane/water, minimize the water content.
Temperature Higher temperatures can favor the hydrodehalogenation pathway.[8]Reduce the reaction temperature and increase the reaction time.
Boronic Acid Quality Poor quality boronic acids can undergo protodeboronation, releasing a proton and complicating the reaction medium.[1][10]Use high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
Q4: I am attempting an N-arylation on an unsymmetrical pyrazole (e.g., 3-methylpyrazole) and getting a mixture of N1 and N2 isomers. How do I control the regioselectivity?

Answer: Controlling N1 vs. N2 selectivity is a fundamental challenge in pyrazole chemistry.[11] While some catalytic systems show inherent preference, this is often substrate-dependent and unreliable. The most robust strategy is to use a directing or protecting group.

  • Steric Control: In many cases, arylation will favor the less sterically hindered nitrogen atom.[4] However, this is not always a sufficient driving force for high selectivity.

  • Protecting Group Strategy: The most reliable method is to install a removable protecting group that directs the arylation. A common strategy involves using a group like 2-(trimethylsilyl)ethoxymethyl (SEM). This group can be directed to one nitrogen, the C-H functionalization or coupling can be performed, and then the SEM group can be transposed to the other nitrogen, opening up the second site for a different reaction.[12] For simpler applications, protecting the pyrazole as a 1-(tetrahydropyran-2-yl) (THP) derivative can direct subsequent chemistry before being removed under acidic conditions.[13]

Section 4: Experimental Protocols & Data
Protocol: Parallel Screening for Optimal Ligand and Base

This protocol is designed to efficiently test key parameters when troubleshooting a low-yielding reaction. It should be performed in parallel using a multi-well reaction block or several vials.

Workflow Diagram:

Protocol_Workflow prep 1. Prepare Stock Solutions (Substrates, Pd-precatalyst, Ligands, Base) setup 2. Array Vials/Wells (Inert atmosphere) prep->setup dispense 3. Dispense Reagents (Automated or manual) setup->dispense react 4. Seal and Heat (Stir at target temperature) dispense->react analyze 5. Quench and Analyze (LCMS or GC-FID for conversion) react->analyze

Caption: High-throughput screening protocol workflow.

Step-by-Step Methodology:

  • Preparation:

    • In a glovebox, prepare stock solutions of your pyrazole halide (e.g., 0.2 M in degassed dioxane), your coupling partner (e.g., 0.3 M boronic acid in degassed dioxane), and the palladium pre-catalyst (e.g., 0.01 M XPhos Pd G3 in degassed dioxane).

    • Prepare separate stock solutions or weigh out solid bases into each reaction vial.

  • Reaction Setup:

    • Arrange an array of 2 mL reaction vials, each containing a small stir bar.

    • To each vial, add the solid base (e.g., K₃PO₄, ~2.0 equivalents).

    • Add the appropriate ligand (if screening separately from the pre-catalyst). See the table below for suggestions.

    • Seal the vials with screw caps containing a PTFE septum.

    • Remove the vials from the glovebox and place them on a manifold connected to an inert gas line.

  • Execution:

    • Using a syringe, add the pyrazole stock solution (e.g., 0.5 mL, 0.1 mmol) to each vial.

    • Add the coupling partner stock solution (e.g., 0.5 mL, 0.15 mmol) to each vial.

    • Finally, add the palladium pre-catalyst stock solution (e.g., 0.2 mL, 0.002 mmol, 2 mol%) to initiate the reaction.

    • Place the array on a pre-heated stirring hot plate set to the desired temperature (e.g., 100 °C).

  • Analysis:

    • After the specified time (e.g., 12 hours), remove the array and allow it to cool to room temperature.

    • Quench each reaction by adding 1 mL of ethyl acetate and a small amount of water.

    • Vortex the vials, then centrifuge to separate the layers.

    • Take an aliquot from the organic layer of each vial for analysis by LCMS or GC to determine the percent conversion and identify any major byproducts.

Table: Recommended Starting Conditions for Screening

This table provides a starting point for screening common parameters for the Suzuki-Miyaura coupling of a generic N-protected 4-bromopyrazole with an arylboronic acid.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Pre-catalyst XPhos Pd G3 (2 mol%)SPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)
Base (2.0 eq.) K₃PO₄K₃PO₄K₃PO₄Cs₂CO₃
Solvent 1,4-Dioxane1,4-Dioxane1,4-DioxaneToluene/H₂O (10:1)
Temperature 100 °C100 °C100 °C100 °C
Frequently Asked Questions (FAQs)
  • Q: Do I need to protect the N-H on my pyrazole?

    • A: It is highly recommended. Unprotected N-H pyrazoles are known to inhibit palladium catalysts and can lead to low yields or complete reaction failure.[1] Protecting the nitrogen (e.g., with Boc, SEM, or THP groups) prevents the formation of inhibitory pyrazolate-palladium complexes and often simplifies purification.[12][13][14]

  • Q: My coupling partner is an aryl chloride. Why is the reaction so much slower?

    • A: The first step in the catalytic cycle is the oxidative addition of the palladium into the carbon-halide bond. The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds. To couple aryl chlorides, you typically need more electron-rich and bulky ligands (e.g., BrettPhos, RuPhos) and potentially higher temperatures to facilitate this difficult oxidative addition step.[6]

  • Q: Can I use copper catalysts instead of palladium?

    • A: Copper-catalyzed reactions, like the Ullmann condensation, are an alternative for C-N bond formation. They can sometimes be effective for substrates that are challenging for palladium catalysis. However, they often require higher temperatures and stoichiometric amounts of copper. For certain C-N couplings of pyrazoles, copper-mediated methods have been shown to be effective.[15]

References
  • Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. (2023). Org. Lett., 25, 7004–7008. [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). J. Org. Chem.[Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Acc. Chem. Res.[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022). Molecules. [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. (2020). ResearchGate. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chem. Rev.[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – A European Journal. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). ResearchGate. [Link]

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (2011). Angew. Chem. Int. Ed.[Link]

  • Vasilev, A. A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry – A European Journal. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Org. Lett.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2019). Chem. Rev.[Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (2019). J. Org. Chem.[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). National Institutes of Health. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). J. Org. Chem.[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2010). J. Am. Chem. Soc.[Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Quora. [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2021). Molecules. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2015). ResearchGate. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. [Link]

Sources

Technical Support Center: Addressing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity. Pyrazole-containing compounds are cornerstones of medicinal chemistry, found in blockbuster drugs like Celecoxib and Sildenafil[1][2]. However, their synthesis, particularly the classic Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is frequently plagued by the formation of difficult-to-separate regioisomeric mixtures[3][4]. This guide provides in-depth, practical answers to common issues, moving from diagnostics to troubleshooting and advanced control strategies.

Part 1: Foundational & Diagnostic FAQs

This section addresses the most common initial questions researchers face when confronting a regioselectivity problem.

Q1: What exactly is regioisomerism in pyrazole synthesis, and why is it a critical issue?

A1: Regioisomerism refers to the formation of two or more constitutional isomers that differ in the placement of substituents on the pyrazole ring. In the context of the Knorr synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two potential cyclization pathways and, consequently, two different pyrazole products (regioisomers)[5].

This is a critical issue for several reasons:

  • Reduced Yield: The formation of an undesired isomer directly lowers the yield of the target compound.

  • Purification Challenges: Regioisomers often have very similar physical properties (polarity, solubility), making their separation by standard techniques like column chromatography extremely difficult and resource-intensive[4][6].

  • Ambiguous Biological Data: If a mixture of isomers is unknowingly carried forward into biological screening, the resulting activity data is ambiguous and unreliable, as it's impossible to know which isomer is responsible for the effect.

Q2: My reaction produced an inseparable mixture. How can I definitively confirm the presence of regioisomers and determine their ratio?

A2: Unambiguous identification is crucial before attempting optimization. A multi-pronged analytical approach is recommended.

  • Thin-Layer Chromatography (TLC): While regioisomers can co-elute, running TLCs in various solvent systems (e.g., gradients of ethyl acetate in hexanes, or trying a more polar system like dichloromethane/methanol) may reveal slight differences in Rf values, providing the first clue[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. In the ¹H NMR spectrum, the presence of regioisomers will manifest as duplicate sets of peaks for the pyrazole ring protons and substituents[4]. For example, you may see two distinct N-methyl singlets or two sets of aromatic signals. The ratio of the isomers can be accurately determined by integrating corresponding, well-resolved peaks.

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will show a single mass peak corresponding to the pyrazole product, but may show two distinct peaks in the chromatogram if the isomers are separable under the analysis conditions. This confirms the presence of isomers with the same mass.

For a definitive structural assignment of which peak corresponds to which isomer, advanced 2D NMR techniques are required (see Q10).

Q3: What are the primary factors that control regioselectivity in the reaction of 1,3-dicarbonyls with substituted hydrazines?

A3: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and the reaction conditions you choose. Understanding these factors is the key to controlling your reaction[1][3][5].

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (e.g., -CF₃) will make the adjacent carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack[5][7].

  • Steric Effects: Large, bulky substituents on either the 1,3-dicarbonyl or the hydrazine can block access to a carbonyl group, forcing the incoming nucleophile to attack the less sterically hindered position[1].

  • Reaction Conditions: This is often the most influential and easily tunable factor. Parameters like pH, solvent, and temperature can dramatically alter the reaction pathway[3][5]. Acidic conditions, for instance, can change the nucleophilicity of the two nitrogen atoms in the hydrazine, often reversing the selectivity observed under neutral or basic conditions[5][8].

G cluster_substrate Substrate Properties cluster_reagent Hydrazine Properties cluster_conditions Reaction Conditions center Regioisomeric Ratio electronics Electronic Effects (e.g., EWG vs EDG) electronics->center sterics Steric Hindrance (Bulky Groups) sterics->center hydrazine Substituent Type (Alkyl vs. Aryl) hydrazine->center pH pH (Acid vs. Base) pH->center solvent Solvent Polarity & H-Bonding solvent->center temp Temperature temp->center

Part 2: Troubleshooting & Optimization Guides

This section provides actionable strategies to steer your reaction toward the desired regioisomer.

Q4: I'm getting a poor regioisomeric ratio (~1:1). How can I improve this by modifying reaction conditions?

A4: Modifying the reaction environment is the most direct way to influence the outcome. The mechanism involves a delicate equilibrium, and small changes can have a large impact.

  • pH Control (The "Acid/Base Switch"): This is the most powerful variable. The generally accepted mechanism proceeds through intermediates that are sensitive to pH[3].

    • Acidic Conditions (e.g., catalytic HCl, H₂SO₄, or TFA): In acidic media, the reaction between arylhydrazines and trifluoromethyl-substituted diketones is often highly regioselective[7]. The acid can protonate a carbonyl oxygen, increasing its electrophilicity. Furthermore, it modulates the relative nucleophilicity of the two hydrazine nitrogens. For arylhydrazines, the unsubstituted -NH₂ is typically more nucleophilic, but this can change upon protonation.

    • Neutral/Basic Conditions (e.g., ethanol, or with NaOAc): The outcome can be completely different. For methylhydrazine, the methylated nitrogen is more nucleophilic and will preferentially attack under neutral conditions[7].

  • Solvent Choice: The solvent plays a critical role beyond simply dissolving the reactants.

    • Fluorinated Alcohols (TFE/HFIP): Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity[9]. These solvents can form strong hydrogen bonds, stabilizing intermediates and altering the activation energies of the competing pathways. For certain diketones, switching from ethanol to HFIP improved the isomeric ratio from 85:15 to 97:3[9].

    • Aprotic vs. Protic: Switching from a protic solvent like ethanol to an aprotic one like DMA or DMSO can alter the solvation of the intermediates and change the product ratio[1][10].

Parameter Modification Rationale & Expected Outcome Reference(s)
pH Add catalytic acid (e.g., TFA)Protonates carbonyl, enhancing electrophilicity at the more basic carbonyl oxygen. Can reverse selectivity, especially with arylhydrazines.[7][11]
Add catalytic base (e.g., NaOAc)Favors attack by the most nucleophilic nitrogen of the hydrazine without protonation effects.[5]
Solvent Switch from EtOH to TFE or HFIPFluorinated alcohols stabilize intermediates via H-bonding, often dramatically improving selectivity for one isomer.[9]
Switch to aprotic polar (e.g., DMA)Changes solvation effects, which can alter the stability of the transition states leading to the different isomers.[10][12]
Temperature Lower the reaction temperatureMay favor the product formed via the pathway with the lower activation energy, potentially increasing selectivity.[3]
Protocol 1: General Procedure for Screening Reaction Conditions
  • Setup: Arrange multiple small-scale reactions (e.g., 0.1 mmol) in parallel vials.

  • Solvent Screen: Run the reaction in ethanol (as a baseline), TFE, HFIP, and DMA at a standard temperature (e.g., room temperature or 80 °C).

  • pH Screen: In the most promising solvent, set up three reactions: one with no additive, one with 0.1 eq. of trifluoroacetic acid (TFA), and one with 0.1 eq. of sodium acetate.

  • Monitoring: Monitor all reactions by TLC or LC-MS at set time points (e.g., 1h, 4h, 24h).

  • Analysis: Upon completion, carefully quench the reactions and obtain a crude ¹H NMR for each. Determine the regioisomeric ratio by integration.

  • Optimization: Scale up the condition that provided the best selectivity for the desired isomer.

Q5: How do the electronic and steric properties of my 1,3-dicarbonyl substituents influence the product ratio?

A5: The structure of your dicarbonyl substrate pre-determines the electronic and steric environment of the reaction.

  • Electronic Control: If one substituent (R¹) is strongly electron-withdrawing (e.g., CF₃, CO₂Et) and the other (R³) is electron-donating or neutral (e.g., alkyl, aryl), the carbonyl adjacent to the electron-withdrawing group becomes significantly more electrophilic. The initial attack by the hydrazine will preferentially occur at this more activated carbonyl[1][7]. This is a reliable way to direct the reaction. For example, in the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with arylhydrazines, the reaction is highly selective for the isomer where the arylhydrazine's NH₂ group attacks the carbonyl next to the CF₃ group[7].

  • Steric Control: If the electronic differences between the two carbonyls are minimal, steric hindrance becomes the dominant factor. A bulky group (e.g., tert-butyl, isopropyl) at one end of the dicarbonyl will physically obstruct the approach of the hydrazine, directing the attack to the less hindered carbonyl group[1]. This effect is magnified if the substituted hydrazine also contains a bulky group[1].

Q6: My substituted hydrazine seems to be the problem. How does its structure (e.g., methylhydrazine vs. phenylhydrazine) affect regioselectivity?

A6: The nature of the substituent on the hydrazine is critically important because it alters the relative nucleophilicity of the two nitrogen atoms.

  • Alkylhydrazines (e.g., Methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the terminal -NH₂ (N2). Therefore, under neutral conditions, the initial attack on the dicarbonyl typically occurs via the more nucleophilic N1 nitrogen[7].

  • Arylhydrazines (e.g., Phenylhydrazine): The aryl group is electron-withdrawing, delocalizing the lone pair on the substituted nitrogen (N1) into the aromatic ring. This makes the terminal -NH₂ (N2) more nucleophilic. Consequently, the initial attack usually proceeds through the N2 nitrogen[7][13].

This fundamental difference in nucleophilicity is why reacting the same dicarbonyl with methylhydrazine versus phenylhydrazine can lead to opposite major regioisomers[13].

Part 3: Advanced Strategies & Characterization

When simple modifications are not enough, more advanced synthetic and analytical methods are required.

Q7: Are there alternative synthetic strategies I can use to achieve high regioselectivity from the start?

A7: Yes. When the classic Knorr synthesis is unyielding, moving to a different synthetic disconnection can provide absolute regiocontrol.

  • Using 1,3-Dicarbonyl Surrogates: Instead of a diketone, you can use precursors like β-aminoenones or acetylenic ketones. The reaction of acetylenic ketones with hydrazines is often highly regioselective[10][13][14].

  • 1,3-Dipolar Cycloadditions: These reactions offer an entirely different mechanistic pathway with excellent regiocontrol. For instance, the reaction of N-arylhydrazones with nitroolefins can produce highly substituted pyrazoles with excellent regioselectivity[12][15]. Similarly, the cycloaddition of sydnones with alkynes is another powerful method[16].

  • Multicomponent Reactions: One-pot procedures that generate the 1,3-dicarbonyl or a reactive intermediate in situ can offer high selectivity[17][18].

Q8: Can I use protecting groups to direct the regioselectivity?

A8: Yes, protecting group strategies offer a robust, albeit longer, route to obtaining a single regioisomer. The logic is to temporarily differentiate the two nitrogens of the hydrazine or the two carbonyls of the dicarbonyl.

A more common and powerful strategy involves functionalizing the pyrazole ring itself with complete regiocontrol after it has been formed. The use of a removable N-protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, allows for regioselective C-H arylation. A key "SEM switch" technique can transpose the protecting group from one nitrogen to the other, which cleverly turns an unreactive C-3 position into a reactive C-5 position, enabling sequential functionalization with complete control[19]. Similarly, the tetrahydropyranyl (THP) group can be used for green, one-pot derivatization sequences[20][21].

Q9: My regioisomers are inseparable by standard column chromatography. What are some advanced separation techniques?

A9: This is a common and frustrating problem. When isomers have nearly identical polarity, standard silica gel chromatography fails[6].

  • Optimize Flash Chromatography: Before giving up, try a very shallow solvent gradient (e.g., increasing ethyl acetate in hexanes by 0.5-1% increments). Sometimes, this is sufficient to achieve separation. Using a different solvent system, like toluene/ethyl acetate, may also work[22].

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the gold standard for separating challenging isomers. Both normal-phase (using columns like silica or diol) and reverse-phase (using C18 columns) should be explored[6].

  • Crystallization: Attempt fractional crystallization from a variety of solvents. It is sometimes possible that one isomer will preferentially crystallize out of solution, leaving the other in the mother liquor. Seeding with a pure crystal (if available) can help.

Q10: How can I unambiguously assign the structure of my pyrazole regioisomers using NMR spectroscopy?

A10: While ¹H NMR confirms the presence and ratio of isomers, 2D NMR is essential for definitive structural assignment[23]. The two most powerful techniques are NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).

  • NOESY: This experiment detects through-space correlations between protons that are close to each other (< 5 Å). For an N-substituted pyrazole, a key correlation is between the protons of the N-substituent (e.g., N-CH₃) and the proton on the adjacent carbon of the pyrazole ring (C5-H) or a substituent at that position. If a NOE is observed between the N-CH₃ protons and the C5-substituent, the structure is confirmed[23].

  • HMBC: This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is incredibly useful for piecing together the carbon skeleton. For example, the N-CH₃ protons will show a ³J correlation to the carbon at position 5 (C5) of the pyrazole ring. By comparing the chemical shift of this carbon with known values, the isomer can be identified[23].

Technique Key Correlation to Observe Interpretation Reference
NOESY N-Substituent (e.g., N-CH₃) ↔ C5-Substituent (e.g., C₅-Ar-H )A cross-peak confirms the spatial proximity of these groups, defining the regiochemistry.[23]
HMBC N-Substituent (e.g., N-C H₃) ↔ C5 of pyrazole ringA cross-peak confirms the 3-bond coupling, linking the N-substituent to a specific position on the ring.[23]
Protocol 2: General Procedure for Structural Assignment via 2D NMR
  • Sample Prep: Prepare a concentrated sample (~15-20 mg) of the purified isomer (or the mixture) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: Acquire standard ¹H and ¹³C spectra. Then, acquire high-quality gNOESY and gHMBC spectra. Ensure sufficient scans for good signal-to-noise.

  • Process Data: Process all spectra using appropriate software.

  • Analyze HMBC: Look for the 2- and 3-bond correlations from key protons, such as an N-methyl group, to the pyrazole ring carbons (C3 and C5). The chemical shifts of C3 and C5 are typically distinct and can help with assignment[24][25].

  • Analyze NOESY: Look for the key through-space correlation between the N-substituent and the C5-substituent. The absence of this correlation, and the presence of one to the C3-substituent, would indicate the other regioisomer.

References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2009). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 13(1), 50-70. [Link]

  • Sbardella, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5874. [Link]

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(24), 7738. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • Shcherbakov, K., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(13), 5192. [Link]

  • Taylor, C. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472. [Link]

  • Arote, R. B., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(10), 1215. [Link]

  • Elguero, J., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 729-734. [Link]

  • Daugulis, O., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 50(5), 1142-1145. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Wang, Z., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 89(3), 1851–1861. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. ResearchGate.[Link]

  • Kumar, A., & Yadav, G. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 1-13. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of the Chemical Society, Perkin Transactions 1, (24), 4061-4066. [Link]

  • da Silva, F. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17779–17791. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific.[Link]

  • Bishop, B. C., et al. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Journal of Organic Chemistry, 69(16), 5418-5421. [Link]

  • Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24503-24513. [Link]

  • Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.[Link]

  • Creative Biolabs. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Creative Biolabs.[Link]

  • Nechaev, A., & Van der Eycken, E. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 12, 1945–1981. [Link]

  • Miller, S. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11634-11638. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.[Link]

  • The Organic Chemistry Tutor. (2019, January 19). Synthesis of Pyrazoles. YouTube. [Link]

  • Reddit. (2024). How to separate these regioisomers?. r/OrganicChemistry.[Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.[Link]

Sources

Technical Support Center: Navigating the Scale-Up of Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered when transitioning from laboratory-scale to pilot- or industrial-scale production. Here, we dissect the causality behind experimental choices and offer self-validating protocols to ensure the robustness of your synthesis.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Thermal Management & Safety

      • Q1: My pyrazole synthesis is highly exothermic. How can I manage this on a larger scale?

      • Q2: What are the primary safety concerns with using hydrazine hydrate at scale, and how can they be mitigated?

      • Q3: Are there safer alternatives to traditional diazotization reagents for large-scale synthesis?

    • Reaction Control & Optimization

      • Q4: I'm observing a significant drop in yield and an increase in impurities upon scale-up. What are the likely causes?

      • Q5: How can I control regioselectivity in pyrazole synthesis when using unsymmetrical starting materials at a larger scale?

    • Downstream Processing

      • Q6: What are the best practices for purifying and crystallizing pyrazole derivatives on a large scale?

  • Troubleshooting Guide

  • Methodologies & Protocols

    • Protocol 1: Managing Exothermic Reactions - A Step-by-Step Guide

    • Protocol 2: Implementing Flow Chemistry for Safer Diazotization

  • References

Frequently Asked Questions (FAQs)

Thermal Management & Safety

Q1: My pyrazole synthesis is highly exothermic. How can I manage this on a larger scale?

A1: Exothermic reactions are a primary safety concern during the scale-up of pyrazole synthesis, particularly during cyclocondensation reactions with hydrazine and diazotization steps. The reduced surface-area-to-volume ratio in larger reactors significantly hinders efficient heat dissipation, which can lead to thermal runaway.[1][2][3]

To effectively manage exotherms, consider the following strategies:

  • Slow and Controlled Reagent Addition: Add highly reactive reagents, such as hydrazine hydrate, dropwise or via a syringe pump while carefully monitoring the internal reaction temperature.[1][2] This prevents the rapid accumulation of heat.

  • Adequate Cooling Capacity: Ensure your reactor is equipped with a cooling system sufficient for the scale of your reaction. For instance, using an ice bath or a chiller to maintain a low temperature (e.g., <5 °C) is crucial for controlling many pyrazole syntheses.[1]

  • Dilution: Increasing the solvent volume can help to absorb the heat of the reaction, although this may impact reaction kinetics and downstream processing. Dilute solutions of hydrazine are inherently safer.[2]

  • Flow Chemistry: Transitioning to a continuous flow setup offers superior heat transfer and temperature control.[1][4] The small internal volume of flow reactors allows for rapid and efficient heat exchange, significantly improving safety and consistency.[1]

Q2: What are the primary safety concerns with using hydrazine hydrate at scale, and how can they be mitigated?

A2: Hydrazine and its hydrate are high-energy, toxic, and flammable compounds, posing significant risks at an industrial scale.[2] Key concerns include:

  • Thermal Runaway: Condensation reactions involving hydrazine are often highly exothermic.[2]

  • Decomposition: Hydrazine can decompose, sometimes explosively, especially at elevated temperatures or in the presence of certain metals like copper, cobalt, and iron oxides.[2]

  • Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).[2]

  • Flammability: Hydrazine has a wide flammability range and can ignite spontaneously in contact with porous materials.[2]

Mitigation Strategies:

Hazard Mitigation Strategy Rationale
Thermal Runaway Slow, controlled addition; efficient cooling; dilution.[2]Prevents rapid heat accumulation.
Decomposition Avoid contact with incompatible metals; maintain controlled temperatures.[2]Reduces the risk of catalytic decomposition.
Toxicity Use closed systems; ensure adequate ventilation; wear appropriate PPE.[2]Minimizes operator exposure.
Flammability Work in an inert atmosphere (e.g., nitrogen); avoid contact with porous materials.[2]Prevents ignition.

Q3: Are there safer alternatives to traditional diazotization reagents for large-scale synthesis?

A3: Yes, mitigating the risks associated with hazardous reagents is a key consideration for scale-up. For diazotization reactions, which traditionally use sodium nitrite under acidic conditions, substituting it with tert-butyl nitrite (TBN) can be a safer alternative.[4] The instability of diazonium intermediates is a significant safety hazard.[1] Using continuous flow chemistry can minimize the accumulation of these energetic species, thereby enhancing safety.[1][4] A thorough safety assessment, including tests for mechanical and thermal stability, is crucial before proceeding with large-scale synthesis involving potentially explosive intermediates.[4]

Reaction Control & Optimization

Q4: I'm observing a significant drop in yield and an increase in impurities upon scale-up. What are the likely causes?

A4: A decrease in yield and the emergence of new impurities during scale-up can often be attributed to changes in mixing efficiency and temperature control.[1][3]

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions.[1][3] For example, in a diazotization reaction, a change from acidic lab-scale conditions to different conditions during scale-up can make the aniline nucleophilic, leading to the formation of condensation byproducts.[4]

  • Poor Temperature Control: As mentioned, the decreased surface-area-to-volume ratio makes heat dissipation less efficient.[3] Uncontrolled temperature increases can lead to the formation of impurities and degradation of the product.[3]

To address these issues, it is important to re-optimize reaction parameters such as temperature, concentration, and stirring speed for the larger scale.[1]

Q5: How can I control regioselectivity in pyrazole synthesis when using unsymmetrical starting materials at a larger scale?

A5: Controlling regioselectivity is a common challenge in the synthesis of substituted pyrazoles.[2] Several factors can influence the formation of the desired regioisomer:

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity in some cases.[2]

  • Solvent: The choice of solvent can have a significant impact on regioselectivity.[5] A solvent screen is often necessary during process development.

  • Catalyst: Screening different catalysts can help favor the formation of the desired isomer.[2]

  • Alternative Synthetic Routes: In some instances, exploring alternative synthetic pathways that offer better regiochemical control may be the most effective solution.[2]

Downstream Processing

Q6: What are the best practices for purifying and crystallizing pyrazole derivatives on a large scale?

A6: Large-scale purification of pyrazoles often requires moving beyond laboratory-scale chromatography. Common strategies include:

  • Crystallization: This is one of the most effective methods for large-scale purification. If the pyrazole product does not crystallize easily, it can be converted into an acid addition salt, which often has better crystallization properties and can be precipitated from organic solvents.[1]

  • Washing: Thoroughly washing the filtered product with a suitable cold solvent can remove residual impurities.[1]

  • Flow Chemistry with Inline Purification: Continuous flow systems can incorporate inline purification steps, such as liquid-liquid extraction or scavenger resins, to remove impurities before the final product isolation.[1] This can eliminate the need for traditional batch purification methods.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing. - Check the quality of starting materials.[2]
Formation of regioisomers or other byproducts.- Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[2] - Consider a different synthetic route with higher regioselectivity.[2]
Product loss during workup or purification.- Optimize extraction and recrystallization solvents and procedures.[2]
Poor Regioselectivity Reaction conditions favor the formation of multiple isomers.- Screen different solvents and catalysts.[2] - Lowering the reaction temperature may improve selectivity.[2]
Exothermic Runaway Poor heat dissipation at a larger scale.- Immediately stop the addition of reagents. - Ensure maximum cooling is applied. - For future runs, reduce the rate of addition, increase solvent volume, and ensure the cooling system is adequate for the scale.[2]
Product Degradation The product may be unstable at elevated temperatures or in the presence of certain reagents.- Lower the reaction and purification temperatures. - Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[2]
Difficulty in Purification The product and impurities have similar physical properties.- Screen a variety of solvents for recrystallization. - For column chromatography, experiment with different solvent systems and stationary phases.[2]

Methodologies & Protocols

Protocol 1: Managing Exothermic Reactions - A Step-by-Step Guide

This protocol outlines a general approach to managing exothermic reactions during the scale-up of pyrazole synthesis.

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile.

  • Reactor Setup:

    • Choose a reactor with adequate cooling capacity and a high surface-area-to-volume ratio if possible.

    • Install a temperature probe to monitor the internal reaction temperature in real-time.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Reagent Addition:

    • Add the most reactive reagent (e.g., hydrazine) slowly and in a controlled manner using a dropping funnel or a syringe pump.

    • Monitor the internal temperature closely during the addition. If the temperature rises above the set point, pause the addition until it stabilizes.

  • Temperature Control:

    • Maintain the desired reaction temperature using a cooling bath or a chiller.

    • Be prepared for an emergency quench with a suitable agent if the temperature starts to run away.

  • Post-Reaction Quenching: After the reaction is complete, quench any remaining reactive species carefully before workup.

Exotherm_Management_Workflow cluster_prep Preparation cluster_execution Execution cluster_contingency Contingency cluster_completion Completion A Thermal Hazard Assessment (DSC) B Reactor Setup with Adequate Cooling A->B C Controlled Reagent Addition B->C D Real-time Temperature Monitoring C->D F Temperature Exceeds Set Point? D->F E Maintain Cooling E->C I Reaction Complete E->I F->E No G Pause Addition F->G Yes H Emergency Quench F->H Runaway? G->D J Careful Quenching I->J

Caption: Workflow for Managing Exothermic Reactions.

Protocol 2: Implementing Flow Chemistry for Safer Diazotization

This protocol provides a conceptual framework for transitioning a hazardous diazotization step to a safer continuous flow process.

  • System Design:

    • Use two separate pumps to introduce the aniline derivative and the diazotizing agent (e.g., tert-butyl nitrite) into a T-mixer.

    • The output of the T-mixer is fed into a coil reactor immersed in a temperature-controlled bath.

  • Reaction Execution:

    • Pump the reagents at a controlled flow rate to ensure a short residence time in the reactor, minimizing the accumulation of the unstable diazonium intermediate.

    • The continuous flow allows for precise temperature control and efficient heat dissipation.

  • In-line Quenching/Reaction: The output from the coil reactor can be directly introduced into a second reactor containing the cyclization partner, effectively quenching the diazonium salt as it is formed.

  • Product Collection: The final product is collected continuously at the outlet of the system.

Flow_Chemistry_Diazotization cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing Aniline Aniline Solution PumpA Pump A Aniline->PumpA TBN tert-Butyl Nitrite PumpB Pump B TBN->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Coil Reactor in Cooling Bath Mixer->Reactor Quench In-line Quench/Cyclization Reactor->Quench Product Product Collection Quench->Product

Caption: Continuous Flow Diazotization Workflow.

References

  • Benchchem. Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • Benchchem. Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Leth, L. A., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2843.
  • Prajapati, S. M., et al. (2024).
  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • Wang, S., et al. (2026). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines: Synthesis of Two Different Benzofuran Spiro-Fused Bicyclic Pyrazolidine Frameworks. The Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Solvent Selection for the Purification of 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Phenyl-1H-pyrazol-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides a structured approach to solvent selection, troubleshooting common crystallization issues, and optimizing your purification workflow to achieve high purity and yield.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles that underpin a successful purification strategy for this compound.

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

A1: Understanding the molecule's structure is the first step. This compound possesses three key structural features that dictate its solubility:

  • A Phenyl Group: A non-polar, hydrophobic moiety.

  • A Pyrazole Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to its polarity.

  • A Hydroxyl (-OH) Group: A highly polar, protic group capable of forming strong hydrogen bonds with solvent molecules.

The hydroxyl group is the dominant feature, making this compound a polar organic compound . Therefore, the guiding principle of "like dissolves like" suggests that polar solvents will be the most effective for its dissolution.[1] The ability to hydrogen bond is critical and indicates that polar protic solvents (like alcohols and water) are excellent starting candidates.

Q2: What is the ideal characteristic of a recrystallization solvent?

A2: The perfect recrystallization solvent is one in which your target compound, this compound, exhibits a steep solubility curve with respect to temperature. This means it should be:

  • Sparingly soluble or insoluble at room temperature or below.[2]

  • Highly soluble at the solvent's boiling point. [3]

This temperature-dependent solubility differential is what allows the compound to dissolve completely at high temperatures, leaving insoluble impurities behind, and then crystallize out in a pure form upon cooling, while soluble impurities remain in the solvent (the "mother liquor").[3]

Q3: What are the common impurities I might encounter during the synthesis and purification of pyrazole derivatives?

A3: Impurities can originate from unreacted starting materials or side reactions. Common synthetic routes to pyrazoles often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] Therefore, potential impurities include:

  • Unreacted phenylhydrazine.

  • Unreacted 1,3-dicarbonyl precursors.

  • Regioisomers: A significant challenge in pyrazole synthesis can be the formation of isomeric products, which often have very similar physical properties, making them difficult to separate by simple crystallization.[5]

Part 2: A Practical Guide to Initial Solvent Screening

Before committing your entire batch of crude product, a systematic, small-scale solvent screening is essential. This protocol minimizes material loss and rapidly identifies promising solvent candidates.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Arrange a series of small test tubes (10 x 75-mm is suitable).[1] In each test tube, place a small, consistent amount of your crude this compound (e.g., 10-20 mg).

  • Solvent Selection: Based on the polarity of the target molecule, select a range of candidate solvents. The table below provides a good starting point.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise at room temperature, swirling after each addition, up to approximately 0.5 mL.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[1] Reject this solvent.

  • Heating Test: For the solvents in which the compound was insoluble at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.

    • Observation: If a very large volume of solvent is required to dissolve the compound even at boiling, the solvent is likely too poor. This can lead to low recovery. Consider it for use as an "anti-solvent" in a mixed-solvent system.

  • Cooling Test: Once the solid is dissolved in the hot solvent, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try cooling it further in an ice-water bath.

    • Observation: The ideal solvent is one that produces a good yield of well-formed crystals upon cooling. Note the quantity and quality of the crystals.

  • Solvent Evaluation: Based on these tests, select the most promising solvent or solvent pair for a larger-scale recrystallization.

Table 1: Candidate Solvents for this compound Purification
SolventTypeBoiling Point (°C)PolarityRationale & Potential Issues
Water Polar Protic100HighExcellent for highly polar compounds. High boiling point provides a wide temperature range. May be too polar, resulting in low solubility even when hot.
Ethanol Polar Protic78HighAn excellent first choice. Often shows good solubility differential. Relatively volatile and easy to remove.
Isopropanol Polar Protic82Medium-HighSlightly less polar than ethanol; may offer a better solubility profile if ethanol is too effective a solvent at room temperature.
Methanol Polar Protic65HighMore polar than ethanol. Its low boiling point provides a smaller temperature gradient for crystallization, which can sometimes be a drawback.[6]
Acetonitrile Polar Aprotic82Medium-HighA good candidate if protic solvents lead to issues.
Ethyl Acetate Medium Polarity77MediumUnlikely to work as a single solvent, but is a classic "good" solvent for use in a pair with a non-polar anti-solvent like hexane.[7]
Acetone Polar Aprotic56Medium-HighA strong solvent, but its very low boiling point limits the effective temperature range for recrystallization.[8]
Workflow for Initial Solvent Screening

Solvent_Screening cluster_0 Phase 1: Room Temperature Test cluster_1 Phase 2: Hot Solubility Test cluster_2 Phase 3: Crystallization Test Start Place ~15mg crude solid in test tube AddSolvent Add solvent dropwise at RT Start->AddSolvent CheckDissolve Does it dissolve? AddSolvent->CheckDissolve Reject Reject Solvent (Too Soluble) CheckDissolve->Reject Yes Heat Heat to boiling CheckDissolve->Heat No AddMoreSolvent Add minimum hot solvent to dissolve Heat->AddMoreSolvent CheckInsoluble Is it still insoluble? AddMoreSolvent->CheckInsoluble ConsiderAntiSolvent Consider as Anti-Solvent (Too Insoluble) CheckInsoluble->ConsiderAntiSolvent Yes Cool Cool slowly to RT, then ice bath CheckInsoluble->Cool No CheckCrystals Do crystals form? Cool->CheckCrystals NoCrystals Troubleshoot: Induce Crystallization CheckCrystals->NoCrystals No Select Select as Candidate Solvent CheckCrystals->Select Yes

Caption: Workflow for systematic small-scale solvent screening.

Part 3: Troubleshooting Guide

Even with careful screening, challenges can arise during bulk purification. This section addresses the most common issues in a question-and-answer format.

Q: My compound is "oiling out" instead of forming solid crystals. How do I resolve this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture with impurities).[6] The compound separates as a liquid instead of a solid.

Troubleshooting Steps:

  • Re-dissolve: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount (10-20% more volume) of the hot solvent to decrease the supersaturation level. This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.[9]

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out. Allow the flask to cool very slowly on the benchtop. Insulating the flask with glass wool or paper towels can help. Only after it has reached room temperature should you move it to an ice bath.[7]

  • Change Solvents: If the problem persists, the solvent's boiling point may be too close to or above the compound's melting point. Select a solvent with a lower boiling point.

Oiling_Out Start Problem: Compound 'Oils Out' Step1 Re-heat solution until oil dissolves Start->Step1 Step2 Add 10-20% more hot solvent Step1->Step2 Step3 Allow to cool VERY slowly to RT Step2->Step3 Failure Still oils out? Step3->Failure Step4 Transfer to ice bath Success Pure crystals form Step4->Success Failure->Step4 No ChangeSolvent Choose a lower-boiling solvent or different solvent system Failure->ChangeSolvent Yes

Caption: Decision workflow for troubleshooting "oiling out".

Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A: This is a classic sign that your solution is not supersaturated, meaning too much solvent was used or the compound is simply too soluble.[7]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[9]

    • Seed Crystal: If you have a small amount of pure solid, add a single tiny crystal to the solution. This provides a template for crystallization.[9]

  • Reduce Solvent Volume: If induction methods fail, you likely have too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume). Then, allow it to cool again.[6] Repeat if necessary.

Q: My recovery yield is very low. How can I improve it?

A: Low yield is typically caused by using too much solvent or not cooling the solution sufficiently.[7][9]

Troubleshooting Steps:

  • Minimize Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to dissolve the solid. Be patient and add the final portions of solvent slowly.[2]

  • Ensure Complete Cooling: Allow adequate time for the flask to cool in an ice bath (at least 20-30 minutes) to maximize precipitation.

  • Mother Liquor Recovery: If the filtrate (mother liquor) is suspected to contain a significant amount of product, you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Washing: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent to wash away impurities without re-dissolving your product.[7]

Q: My crystals formed instantly as a fine powder. Is this a problem?

A: Yes, this is known as "crashing out." Very rapid crystallization tends to trap impurities within the crystal lattice, which negates the purpose of the purification.[9] The goal is slow, controlled crystal growth.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of hot solvent (5-10%).[9]

  • Slow Cooling: As with "oiling out," slow the cooling process by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.[7]

Q: My solution is colored, but the pure compound should be colorless. What can I do?

A: Colored impurities can sometimes be removed with activated charcoal.

Protocol:

  • After dissolving your crude compound in the hot solvent, remove the solution from the heat source.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the mixture for a few minutes and then perform a hot filtration through fluted filter paper to remove the charcoal.[3]

  • Proceed with the cooling and crystallization of the decolorized filtrate.

References

  • University of Rochester, Department of Chemistry.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • BenchChem. (2025).
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Sigma-Aldrich. 1-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Google Patents.
  • Northern Illinois University, Department of Chemistry and Biochemistry.
  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?.
  • PubChem. 1-phenyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. (2023).
  • BenchChem. (2025).
  • University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds.

Sources

Technical Support Center: Enhancing the Stability of Pyrazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the stability challenges associated with pyrazole compounds in biological assays. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experimental data.

Introduction: The Stability Challenge of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Its unique ability to act as both a hydrogen bond donor and acceptor contributes to its favorable pharmacokinetic and pharmacodynamic profiles.[2] However, the very reactivity that makes pyrazoles versatile can also present stability challenges in the aqueous and complex environments of biological assays. Understanding and mitigating these instabilities is paramount for generating reliable and translatable data.

This guide will address common stability issues such as hydrolysis, oxidation, and interactions with assay components, providing you with the knowledge to proactively design your experiments and troubleshoot unexpected results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments with pyrazole compounds.

Q1: My pyrazole compound shows inconsistent results and a decrease in potency over the course of my multi-day cell-based assay. What is the likely cause?

A1: This is a classic sign of compound instability in the assay medium. Several factors could be at play, often related to the compound's structure and the composition of your cell culture medium.

  • Hydrolysis of Ester or Amide Moieties: If your pyrazole compound contains ester or amide functionalities, it may be susceptible to hydrolysis, especially at physiological pH (around 7.4) or in slightly basic conditions.[3][4] This is a common degradation pathway that can lead to a significant loss of active compound over time. For instance, some pyrazole ester derivatives have been shown to degrade rapidly in pH 8 buffer.[4]

  • Metabolic Degradation: Cell-based assays contain active metabolic enzymes that can modify your compound. Pyrazole-containing compounds can undergo both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism, which can alter their activity.[5][6]

  • Oxidative Instability: While the pyrazole ring itself is generally resistant to oxidation, certain substituents or the presence of a pyrazoline precursor can be susceptible to oxidation.[7][8] Components in cell culture media, such as metal ions, can catalyze oxidative reactions.

Troubleshooting Workflow:

A Inconsistent Results/ Potency Loss B Check Compound Structure: Ester/Amide Present? A->B C Perform Hydrolytic Stability Assay (Protocol 1) B->C Yes F Assess Metabolic Stability (Protocol 2) B->F No D Is the compound hydrolytically unstable? C->D E Consider resynthesis with more stable isosteres (e.g., replace ester with amide or alkene) [1] D->E Yes D->F No L Optimize Assay Conditions: - Replenish compound daily - Minimize incubation time E->L G Is the compound metabolically unstable? F->G H Reduce incubation time or use metabolic inhibitors (if target allows) G->H Yes I Investigate Oxidative Stability (Protocol 3) G->I No H->L J Is the compound oxidatively unstable? I->J K Add antioxidants to media (e.g., Ascorbic Acid, Vitamin E) [41] J->K Yes J->L No K->L

Caption: Troubleshooting workflow for inconsistent pyrazole compound activity.

Q2: I observe precipitation when I dilute my DMSO stock solution of the pyrazole compound into my aqueous assay buffer. How can I improve its solubility?

A2: Poor aqueous solubility is a common challenge for many heterocyclic compounds, including pyrazoles.[9] The precipitation you're observing is likely due to the compound crashing out of solution when the solvent changes from highly organic (DMSO) to aqueous.

Strategies to Enhance Solubility:

  • Formulation with Co-solvents and Surfactants: For in vivo studies, and adaptable for in vitro work, formulations using co-solvents like PEG400 and surfactants like Tween-80 can significantly improve solubility.[4] A typical formulation might involve initially dissolving the compound in a small amount of DMSO, followed by the addition of PEG400 and Tween-80, and finally diluting with saline or buffer.[4]

  • pH Adjustment: The amphoteric nature of the pyrazole ring means its solubility can be pH-dependent.[10] Systematically testing the solubility of your compound in buffers with different pH values can help identify a range where it is most soluble.[11]

  • Use of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[4]

Recommended Solubility Assessment:

ParameterMethodDescription
Kinetic Solubility Nephelometry or UV-Vis SpectroscopyA high-concentration DMSO stock is serially diluted and added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[11]
Thermodynamic Solubility Shake-Flask MethodAn excess of the solid compound is agitated in the buffer of interest until equilibrium is reached. The concentration of the dissolved compound is then measured.[11]

Frequently Asked Questions (FAQs)

  • Q: What is the best way to prepare and store stock solutions of pyrazole compounds?

    • A: High-concentration stock solutions are typically prepared in DMSO.[2][12] To minimize degradation from repeated freeze-thaw cycles and moisture absorption, it is highly recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[13] While some small molecules are stable through multiple freeze-thaw cycles, it is a compound-dependent property, and aliquoting is a safer practice.[2][12]

  • Q: Can pyrazole compounds interact with components in my assay, like BSA?

    • A: Yes, pyrazole derivatives have been shown to bind to bovine serum albumin (BSA).[1][14][15] This interaction is often driven by hydrophobic forces and can be significant.[14][16] If your assay buffer contains BSA or other proteins, be aware that a portion of your compound may become protein-bound, reducing its free concentration available to interact with the target. This can manifest as a rightward shift in the dose-response curve.

  • Q: My pyrazole compound seems to be light-sensitive. Is this a known issue?

    • A: Yes, some pyrazole derivatives can undergo photochemical transformations upon exposure to light.[17][18] It is good laboratory practice to protect stock solutions and assay plates from direct light, for example, by using amber vials and covering plates with foil.

  • Q: I suspect my pyrazoline compound is being converted to a pyrazole in my assay. How can I confirm this?

    • A: Pyrazolines can be oxidized to the corresponding pyrazoles, a form of aromatization.[8][19] This can occur under certain assay conditions. To confirm this, you can use LC-MS analysis to monitor the disappearance of your pyrazoline and the appearance of the pyrazole over time in your assay medium.

Experimental Protocols

Protocol 1: Assessing Hydrolytic Stability in Aqueous Buffer

This protocol allows for the determination of a compound's stability in a buffered aqueous solution over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of your pyrazole compound in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your assay buffer (e.g., PBS, pH 7.4). Prepare a sufficient volume for all time points.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

  • Quenching and Analysis: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. Analyze the samples by RP-HPLC or LC-MS to determine the percentage of the parent compound remaining relative to the t=0 sample.

Protocol 2: In Vitro Metabolic Stability Assay (using Liver Microsomes)

This assay provides an indication of a compound's susceptibility to Phase I metabolism.

  • Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, and your pyrazole compound.

  • Incubation Mixture: In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL final concentration) and your pyrazole compound (e.g., 1 µM final concentration) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction with 2 volumes of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time. From this data, you can calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[20][21][22]

Protocol 3: Assessing Oxidative Stability

This protocol helps determine if your compound is prone to degradation in the presence of an oxidizing agent.

  • Preparation of Solutions: Prepare a 100 µM solution of your pyrazole compound in your assay buffer.

  • Stress Condition: To a portion of this solution, add a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide or expose to air in the presence of a metal catalyst like Cu²⁺). A control sample without the oxidizing agent should be prepared in parallel.

  • Incubation: Incubate both the stressed and control samples at a relevant temperature (e.g., room temperature or 37°C).

  • Time Points and Analysis: At various time points, take aliquots from both solutions and analyze by RP-HPLC or LC-MS to compare the degradation rate of the compound under oxidative stress versus control conditions.

Visualization of Key Concepts

cluster_degradation Common Degradation Pathways cluster_stabilization Stabilization Strategies Hydrolysis Hydrolysis (Ester/Amide Cleavage) Structural_Mod Structural Modification (Isosteric Replacement) Hydrolysis->Structural_Mod Oxidation Oxidation (e.g., Pyrazoline to Pyrazole) Assay_Optimization Assay Optimization (pH, Antioxidants, Time) Oxidation->Assay_Optimization Metabolism Metabolism (Phase I & II) Metabolism->Assay_Optimization Formulation Formulation (Co-solvents, Cyclodextrins)

Caption: Key degradation pathways and corresponding stabilization strategies for pyrazole compounds.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

  • Interactions of novel pyrazole ligand and its transition metal complexes with CT-DNA and BSA: A combination of experimental and computational studies. [Link]

  • Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. [Link]

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]

  • Proposed reaction mechanism of oxidative aromatization of pyrazoline to pyrazole. [Link]

  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? [Link]

  • Metabolic Stability Assay Services. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method: challenges and opportunities for process optimization through quality by design approach. [Link]

  • Drug interactions. II. Binding of some pyrazolone and pyrazolidine derivatives to bovine serum albumin. [Link]

  • In Vitro Metabolic Stability. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. [Link]

  • Freeze-Thaw Stability Testing. [Link]

  • BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS. [Link]

  • Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration dependent 1:1 and 2:1 probe-protein stoichiometries. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. [Link]

  • Studies on repository compound stability in DMSO under various conditions. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. [Link]

  • Molecular and technical aspects on the interaction of bovine serum albumin with pyrazine derivatives: From molecular docking to spectroscopy study. [Link]

  • Pyrazole - Solubility of Things. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Synthesis of Pyrazoline derivatives via Oxidation reaction. [Link]

  • Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. [Link]

  • Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l -Serine and Waltherione Alkaloids. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. [Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. [Link]

  • Common antioxidants for cell culture? [Link]

  • A Short Review on Pyrazole Derivatives and their Applications. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. [Link]

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. [Link]

  • Cell culture media impact on drug product solution stability. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-Phenyl-1H-pyrazol-4-ol and its Carbaldehyde Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Pyrazole Scaffolds

In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone, celebrated for its presence in a multitude of biologically active compounds.[1] This guide delves into a comparative analysis of two closely related pyrazole derivatives: 1-Phenyl-1H-pyrazol-4-ol and its carbaldehyde analog, 1-phenyl-1H-pyrazole-4-carbaldehyde. We will explore their synthesis, compare their anticipated biological activities based on established structure-activity relationships, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of functional group modifications on the biological profile of heterocyclic compounds.

Unveiling the Chemical Architecture: Synthesis of the Core Scaffolds

The journey into the biological activities of these compounds begins with their chemical synthesis. The synthetic route to each compound is a critical determinant of its accessibility for research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several reported methods. One common approach involves the cyclization of a β-ketoester with phenylhydrazine, followed by appropriate functional group manipulations. A representative synthetic scheme is outlined below. While specific yields and reaction conditions can vary, the fundamental transformation remains a cornerstone of pyrazole chemistry.

Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

The introduction of a carbaldehyde group at the 4-position of the 1-phenyl-1H-pyrazole core is most frequently accomplished via the Vilsmeier-Haack reaction.[2] This reaction utilizes a phosphoryl chloride and dimethylformamide (DMF) mixture to formylate electron-rich aromatic rings. The starting material for this synthesis is typically the corresponding phenylhydrazone of a methyl ketone.[3]

A Tale of Two Functional Groups: Comparative Biological Activity

The primary distinction between the two molecules under investigation is the functional group at the 4-position of the pyrazole ring: a hydroxyl group (-OH) in this compound and a carbaldehyde group (-CHO) in its analog. This seemingly minor difference can profoundly influence their biological activities.

Antioxidant Activity: The Phenolic Advantage

The presence of a hydroxyl group directly attached to the pyrazole ring in this compound imparts phenolic character to the molecule. Phenols are well-established antioxidants due to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic system. It is therefore highly probable that this compound will exhibit significant antioxidant activity.[4]

In contrast, the carbaldehyde group in 1-phenyl-1H-pyrazole-4-carbaldehyde is an electron-withdrawing group. This will likely diminish the electron-donating capacity of the pyrazole ring system, potentially reducing its intrinsic antioxidant properties compared to the hydroxyl analog. While some pyrazole-4-carbaldehyde derivatives have been investigated for antioxidant activity, the parent compound is not expected to be as potent a radical scavenger as its phenolic counterpart.[5]

Table 1: Predicted Comparative Antioxidant Potential

CompoundKey Functional GroupPredicted Antioxidant MechanismExpected Relative Activity
This compoundPhenolic Hydroxyl (-OH)Hydrogen Atom Transfer (HAT)High
1-Phenyl-1H-pyrazole-4-carbaldehydeCarbaldehyde (-CHO)Limited radical scavengingLow to Moderate
Anticancer Activity: A Double-Edged Sword

The anticancer potential of these two compounds is more complex to predict. Pyrazole derivatives are known to exhibit a wide range of anticancer activities, often through mechanisms such as the inhibition of protein kinases or tubulin polymerization.[6]

The phenolic hydroxyl group of this compound could contribute to anticancer effects through its antioxidant properties, as oxidative stress is implicated in carcinogenesis. However, the carbaldehyde group of the analog introduces a reactive center. Aldehydes can form Schiff bases with primary amines, such as the lysine residues in proteins, potentially leading to enzyme inhibition or other cytotoxic effects. Indeed, various derivatives of pyrazole-4-carbaldehyde have demonstrated cytotoxic activity against several cancer cell lines.[7][8] This suggests that 1-phenyl-1H-pyrazole-4-carbaldehyde may exhibit direct cytotoxic effects not present in the hydroxyl analog.

Table 2: Predicted Comparative Anticancer Potential

CompoundPotential Anticancer MechanismExpected Relative Cytotoxicity
This compoundAntioxidant-mediated cytoprotection, potential for other mechanismsModerate
1-Phenyl-1H-pyrazole-4-carbaldehydePro-apoptotic via covalent modification of cellular targetsPotentially High
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Both this compound and its carbaldehyde analog have the core pyrazole scaffold that could potentially interact with the active sites of these enzymes. The specific substitutions at the 4-position will modulate this interaction. While direct comparative data is scarce, derivatives of both pyrazol-4-ols and pyrazole-4-carbaldehydes have been reported to possess anti-inflammatory activities.[9][11] The hydroxyl group may form hydrogen bonds within the enzyme's active site, while the carbaldehyde could engage in different types of interactions.

Experimental Validation: Protocols for Biological Evaluation

To empirically validate the predicted biological activities, a series of well-established in vitro assays are necessary. The following are detailed protocols for assessing the antioxidant, anticancer, and anti-inflammatory properties of this compound and 1-phenyl-1H-pyrazole-4-carbaldehyde.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay is a rapid and straightforward method to evaluate the free radical scavenging capacity of a compound.[12][13]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Compounds: Prepare stock solutions of this compound and 1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Prepare serial dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions to the respective wells.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Ascorbic acid can be used as a positive control.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Samples in 96-well plate DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Protocol:

  • Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 1-phenyl-1H-pyrazole-4-carbaldehyde for 24, 48, or 72 hours. Include a vehicle control (solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compounds (24-72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate % Cell Viability and IC50 E->F

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-1H-pyrazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1-phenyl-1H-pyrazol-4-ol scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data from key studies to offer researchers and drug development professionals a comparative overview of their therapeutic potential. We will delve into the nuances of how structural modifications influence biological outcomes, with a focus on anticancer and antioxidant activities, supplemented by insights into their anti-inflammatory and kinase inhibitory potential.

The this compound Core: A Versatile Pharmacophore

The pyrazole ring system is a cornerstone in the development of therapeutic agents, with several pyrazole-containing drugs approved for clinical use. The this compound substructure, in particular, offers a unique combination of hydrogen bonding capabilities (from the 4-hydroxyl group), aromatic stacking interactions (from the phenyl ring), and a stable heterocyclic core that can be readily functionalized. This versatility has spurred extensive research into its derivatives as potential treatments for a range of diseases.

Comparative SAR Analysis: Insights from Bis(pyrazol-5-ol) Derivatives

A significant body of SAR data for the this compound core can be derived from studies on 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). These compounds, which can be considered dimers of the core structure, provide a valuable platform for understanding how substitutions on an appended aryl ring influence biological activity.

Antioxidant Activity

The antioxidant potential of these derivatives has been evaluated using the DPPH radical scavenging assay. The key takeaway is that the nature and position of substituents on the arylmethylene bridge play a crucial role in their radical scavenging ability.

Table 1: Comparative Antioxidant Activity of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives

Compound IDAryl Substituent (R)IC50 (µM) ± SD
3a 2-Hydroxyphenyl13.5 ± 0.9
3d 3-Nitrophenyl11.2 ± 0.8
3h 3-Hydroxy-4-methoxyphenyl7.5 ± 0.5
3i 3,4,5-Trihydroxyphenyl6.2 ± 0.6
3j 4-Hydroxyphenyl9.8 ± 0.7
3k 4-Methoxyphenyl15.1 ± 1.1
3l 4-Nitrophenyl12.3 ± 0.9
Ascorbic Acid (Standard)10.5 ± 0.3

Data sourced from a study on the antioxidant and anticancer activities of these derivatives.[1]

From this data, a clear SAR trend emerges:

  • Hydroxyl groups are key: The presence of hydroxyl groups on the aryl ring significantly enhances antioxidant activity. The most potent compound, 3i , features a trihydroxyphenyl (gallic acid) moiety. This is likely due to the ability of these hydroxyl groups to donate hydrogen atoms to stabilize free radicals.

  • Position matters: A comparison between 3a (2-OH) and 3j (4-OH) suggests that the position of the hydroxyl group influences activity.

  • Electron-withdrawing vs. donating groups: The presence of electron-withdrawing nitro groups (in 3d and 3l ) also confers potent antioxidant activity, comparable to or better than the standard, ascorbic acid. Conversely, the electron-donating methoxy group in 3k results in weaker activity compared to its hydroxylated counterpart 3j .

Anticancer Activity

The same series of compounds was evaluated for its cytotoxic properties against the colorectal RKO carcinoma cell line.

Table 2: Comparative Anticancer Activity of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives against RKO Cells

Compound IDAryl Substituent (R)IC50 (µM) ± SD
3a 2-Hydroxyphenyl15.7 ± 1.3
3c 2-Nitrophenyl> 50
3d 3-Nitrophenyl12.5 ± 1.0
3h 3-Hydroxy-4-methoxyphenyl10.2 ± 0.8
3i 3,4,5-Trihydroxyphenyl9.9 ± 1.1
3j 4-Hydroxyphenyl11.8 ± 0.9
3l 4-Nitrophenyl> 50
Doxorubicin (Standard)1.2 ± 0.1

Data sourced from a study on the antioxidant and anticancer activities of these derivatives.[1]

The SAR for anticancer activity reveals some interesting points:

  • Hydroxylated phenyl rings are favorable: Similar to the antioxidant activity, hydroxylated derivatives (3a , 3h , 3i , 3j ) demonstrate the most potent anticancer effects. The trihydroxylated compound 3i is again the most active in this series.

  • The position of nitro groups is critical: A striking difference is observed between the nitro-substituted compounds. While the 3-nitro derivative (3d ) shows good activity, the 2-nitro (3c ) and 4-nitro (3l ) analogs are inactive. This highlights the critical importance of substituent positioning for cytotoxic effects, likely due to steric or electronic factors influencing target binding.

The proposed mechanism for the anticancer activity of the most potent compound, 3i , involves the induction of p53-mediated apoptosis.[1]

Broader SAR Insights from Other 1-Phenyl-Pyrazole Derivatives

While the bis-pyrazolol series provides a focused SAR, studies on other 1-phenyl-pyrazole derivatives offer a broader understanding of how modifications to the core structure impact other biological activities.

Anti-inflammatory Activity

Several 1-phenyl-1H-pyrazole derivatives have been investigated for their anti-inflammatory properties.[2][3] For instance, pyrazole derivatives have been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activities.[2][3] One study highlighted that compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide) exhibited better anti-inflammatory activity compared to the standard drug, diclofenac sodium.[4] This suggests that the presence of a nitrophenyl group can be beneficial for anti-inflammatory effects.

Kinase Inhibitory Activity

The 1-phenyl-pyrazole scaffold is also a known kinase inhibitor pharmacophore. For example, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a well-known Src kinase inhibitor.[5] Furthermore, various substituted pyrazole-based compounds have been evaluated as inhibitors for a range of kinases, including Aurora A/B and CDK2, with some demonstrating potent anticancer activity.[6][7] The SAR in this area is highly dependent on the specific kinase being targeted, but generally involves modifications that allow for specific interactions with the ATP-binding pocket of the kinase.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthesis of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This synthesis is a three-component reaction:

  • Step 1: In a round-bottom flask, dissolve 3-methyl-1-phenyl-5-pyrazolone (2 mmol) and the desired substituted benzaldehyde (1 mmol) in ethanol (10 mL).

  • Step 2: Add a catalytic amount of sodium acetate.

  • Step 3: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.

  • Step 4: Upon completion, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to afford the pure 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative.[1]

Synthesis cluster_reactants Reactants Pyrazolone 3-Methyl-1-phenyl-5-pyrazolone Reaction + Pyrazolone->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Catalyst Sodium Acetate Ethanol, RT Product 4,4'-(Arylmethylene)bis(3-methyl- 1-phenyl-1H-pyrazol-5-ol) Catalyst->Product Reaction->Catalyst

Synthetic scheme for 4,4′-(arylmethylene)bis(pyrazol-5-ols).

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Step 1: Prepare a stock solution of the test compound in methanol.

  • Step 2: In a 96-well plate, add 100 µL of a methanolic solution of DPPH (0.1 mM) to 100 µL of various concentrations of the test compound.

  • Step 3: Incubate the plate in the dark at room temperature for 30 minutes.

  • Step 4: Measure the absorbance at 517 nm using a microplate reader.

  • Step 5: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Step 6: Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[1]

MTT Assay (Anticancer Activity)
  • Step 1: Seed cancer cells (e.g., RKO) in a 96-well plate and allow them to adhere overnight.

  • Step 2: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Step 3: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Step 4: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Step 5: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Step 6: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[1]

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation S1 Three-Component Reaction S2 Purification (Filtration) S1->S2 S3 Structural Analysis (NMR, MS) S2->S3 B1 Antioxidant Assay (DPPH) S3->B1 Test Compounds B2 Anticancer Assay (MTT) S3->B2 Test Compounds B3 Data Analysis (IC50) B1->B3 B2->B3 SAR Structure-Activity Relationship Analysis B3->SAR

Overall experimental workflow for SAR studies.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising class of compounds with diverse and potent biological activities. The SAR studies on the bis(pyrazol-5-ol) series clearly demonstrate that the antioxidant and anticancer activities are significantly influenced by the nature and position of substituents on the appended aryl ring, with hydroxyl groups being particularly beneficial.

Future research in this area should focus on:

  • Systematic modification of the 1-phenyl ring: A comprehensive study on how electron-donating and electron-withdrawing groups on the 1-phenyl ring of the core this compound structure affect various biological activities is warranted.

  • Exploration of other biological targets: While anticancer and antioxidant activities are well-documented, a broader screening of these compounds against other relevant targets, such as a panel of kinases or inflammatory mediators, could uncover new therapeutic applications.

  • In vivo studies: The most promising compounds from in vitro studies should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By systematically exploring the SAR of this versatile scaffold, the scientific community can continue to unlock its full therapeutic potential in the development of novel drugs for a variety of diseases.

References

  • Menozzi, G., Mosti, L., et al. (1990). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco.[2][3]

  • Al-Abdullah, E. S., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules.[8]

  • Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.[1]

  • Abdelgawad, M. A., et al. (2016). Synthesis and anticancer activity of substituted pyrazole derivatives. Trade Science Inc.[9]

  • Hassan, A. S., et al. (2016). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie - Chemical Monthly.[10]

  • Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[11]

  • El-Sayed, N. N. E., et al. (2019). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect.[12]

  • Al-Hourani, B. J., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal.[4]

  • Rasmussen, T. B., et al. (2016). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm.[13]

  • Aly, A. A., et al. (2013). Synthesis and anti-inflammatory activity of some pyrazole derivatives. European Journal of Chemistry.[14]

  • APExBIO. (2026). Optimizing Kinase Pathway Assays with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Online Inhibitor.[5]

  • Liao, Y.-L., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules.[6]

  • Ali, I., et al. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports.[15]

  • Ghoneim, K. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[7]

  • Nehra, B., et al. (2024). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene) naphthalen-1-Amines. ResearchGate.[16]

  • El-Shehry, M. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.[17]

  • Sun, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry.[18]

  • Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.[19]

  • Henderson, M. J., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.[20]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate.[21]

  • Kumar, D., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[22]

  • Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[23]

Sources

Comparative Analysis of the Anticancer Activity of Different Pyrazole Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1] Its synthetic accessibility and versatile physicochemical properties have made it a cornerstone in the design of novel therapeutic agents.[1][2] In oncology, the pyrazole moiety is particularly significant, forming the core of numerous small-molecule inhibitors that target the aberrant signaling pathways driving cancer progression.[3] The clinical success of FDA-approved, pyrazole-containing drugs such as Crizotinib (ALK/ROS1 inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor) underscores the profound impact of this scaffold in modern cancer therapy.[1][4]

This guide provides a comparative analysis of different classes of pyrazole analogs based on their mechanisms of anticancer activity. We will delve into their structure-activity relationships (SAR), compare their efficacy using experimental data from seminal studies, detail the protocols for their evaluation, and explore the molecular pathways they modulate.

Pyrazole Analogs as Protein Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Pyrazole derivatives have been extensively developed as ATP-competitive inhibitors that occupy the kinase hinge region, a critical component of the ATP-binding pocket.[6] The pyrazole scaffold can serve as an effective isostere for the adenine ring of ATP, providing a foundational structure for achieving high potency and selectivity.[6]

Mechanism of Action: Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are serine-threonine kinases that are essential for cell cycle progression.[7] Their overexpression or aberrant activation is common in cancer, leading to uncontrolled cell division. Pyrazole analogs have been designed to inhibit CDKs, thereby inducing cell cycle arrest and apoptosis.[7][8]

A critical aspect of SAR for pyrazole-based CDK inhibitors is the substitution pattern on the pyrazole ring, which dictates the interaction with the CDK active site. For instance, studies have shown that specific substitutions can enhance binding affinity and selectivity for particular CDK isoforms like CDK2.[7]

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_Inhibition CyclinD Cyclin D CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Pyrazole_CDKi Pyrazole-Based CDK Inhibitor Pyrazole_CDKi->CDK46 INHIBITS

Caption: Pyrazole inhibitors block CDK4/6, preventing Rb phosphorylation and halting G1/S transition.

Comparative Performance of Pyrazole-Based CDK Inhibitors

The efficacy of pyrazole analogs as CDK inhibitors has been demonstrated across various cancer cell lines. The table below summarizes the cytotoxic activity of representative compounds.

Compound IDTarget Cancer Cell LineIC50 (µM)Key Structural Feature / ClassReference
Compound 33 HCT116 (Colon)< 23.7Indole-Pyrazole Hybrid[7]
Compound 34 HepG2 (Liver)< 23.7Indole-Pyrazole Hybrid[7]
Compound 28 HCT116, UO31, HepG2Potent (Superior to Sorafenib)1,3,4-Trisubstituted Pyrazole[7]
Compound 7a HepG2 (Liver)6.1 ± 1.9Pyrazole-Indole Hybrid[9]
Compound 7b HepG2 (Liver)7.9 ± 1.9Pyrazole-Indole Hybrid[9]

Note: IC50 is the half-maximal inhibitory concentration, a measure of a drug's potency.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

To validate that a pyrazole analog inhibits CDKs, its effect on cell cycle distribution is analyzed. This protocol outlines the fundamental steps.

Causality: The rationale is that inhibiting CDKs, which govern cell cycle checkpoints, will cause cells to accumulate in a specific phase (e.g., G1 or G2/M), an effect quantifiable by measuring the DNA content of a cell population.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in 6-well plates at a density of 2x10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the pyrazole analog at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin-EDTA.

  • Cell Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A prevents the staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using analysis software (e.g., FlowJo). An increase in the G1 population would suggest CDK4/6 or CDK2 inhibition.

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Pyrazole Analogs as Tubulin Polymerization Inhibitors

The microtubule cytoskeleton is essential for maintaining cell shape, transport, and forming the mitotic spindle during cell division.[10] Molecules that interfere with tubulin dynamics are potent anticancer agents. A distinct class of pyrazole derivatives has been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[10][11]

Mechanism of Action

These pyrazole analogs typically bind to the colchicine-binding site on β-tubulin, preventing the polymerization of α/β-tubulin dimers into microtubules.[11] This disruption of the mitotic spindle activates the spindle assembly checkpoint, ultimately triggering apoptosis. The structure of the substituents on the pyrazole ring is crucial for this interaction.[11]

Comparative Performance of Pyrazole-Based Tubulin Inhibitors
Compound IDTarget Cancer Cell LineGI50 / IC50 (µM)Key Structural Feature / ClassReference
Compound 12d A2780 (Ovarian)Potent (Induces G2/M block)N/A[11]
Compound 5b K562 (Leukemia)IC50 = 7.305-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol[12]
Combretastatin Analogs VariousN/ACis-restricted 3-aminopyrazole[10]

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Pyrazole Analogs as DNA Damaging and Topoisomerase II Inhibitors

Another strategy to induce cancer cell death is through direct DNA damage or by inhibiting enzymes crucial for maintaining DNA topology, such as topoisomerase II.[13] Certain pyrazole derivatives have been shown to function as DNA intercalators or topoisomerase II inhibitors.[2][7]

Mechanism of Action

These compounds can either insert themselves between DNA base pairs (intercalation), disrupting DNA replication and transcription, or they can inhibit topoisomerase II, an enzyme that resolves DNA tangles.[2][13] Inhibition of topoisomerase II leads to the accumulation of double-strand breaks, which are highly cytotoxic.[13] For example, some pyrazole-indole hybrids have been identified as non-intercalative Topo II catalytic inhibitors.[13]

Comparative Performance of Pyrazole-Based Topo II Inhibitors
Compound IDTarget Cancer Cell LineIC50 (µM)Key Structural Feature / ClassReference
Compound 5h MCF-7 (Breast)3-fold more active than doxorubicinImidazole-2-thione tethered acenaphthylenone[2]
Compound 59 HepG2 (Liver)2.0Polysubstituted pyrazole[7]
Compound 7d MGC-803 (Gastric)15.43Tetrahydrothiochromeno[4,3-c]pyrazole[13]
Compound 7f MGC-803 (Gastric)20.54Tetrahydrothiochromeno[4,3-c]pyrazole[13]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[14]

Causality: The assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Addition: Treat cells with serial dilutions of the pyrazole analog and a vehicle control. Incubate for 48-72 hours.

  • MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the absorbance against the drug concentration and use a non-linear regression analysis to calculate the IC50 value.

Sources

A Researcher's Guide to the In Vivo Validation of Anti-Inflammatory Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable anti-inflammatory agent is both complex and challenging. Pyrazole derivatives have emerged as a particularly compelling class of compounds, with celebrated members like Celecoxib validating their therapeutic potential.[1][2] This guide provides an in-depth, experience-driven comparison of methodologies for the in vivo validation of novel pyrazole compounds, focusing on scientific integrity and the causal relationships behind experimental choices.

Foundational Principles: Choosing the Right Animal Model

The selection of an appropriate in vivo model is the most critical decision in preclinical validation. It dictates the relevance of the data and its predictive power for human inflammatory diseases. A common pitfall is to rely on a single model, which can provide a myopic view of a compound's activity. Here, we compare two of the most widely used and informative models for acute inflammation.

The Carrageenan-Induced Paw Edema Model: A First-Line Screening Tool

The carrageenan-induced paw edema model in rodents is the workhorse for acute anti-inflammatory screening due to its high reproducibility and well-characterized biphasic inflammatory response.[3][4]

  • Causality Behind the Choice: This model is exceptionally useful for initial efficacy screening because it mimics the early exudative stage of inflammation. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is primarily driven by the production of prostaglandins, the very targets of many pyrazole compounds that inhibit cyclooxygenase (COX) enzymes.[4] Observing efficacy in the later phase is a strong indicator of a COX-inhibiting mechanism.

  • Trustworthiness Through Protocol Design: A robust protocol is self-validating. It must include a positive control (e.g., Indomethacin or a known pyrazole like Celecoxib) to confirm the model's responsiveness and a vehicle control to account for any effects of the delivery solvent.

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: House male Wistar rats or Swiss albino mice (typically 180-220g) for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum). This minimizes stress-induced physiological variability.

  • Grouping and Fasting: Randomly assign animals to groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Test Compound groups (multiple doses to assess dose-dependency, e.g., 10, 25, 50 mg/kg). Fast animals overnight prior to the experiment to ensure consistent absorption of orally administered compounds.

  • Baseline Measurement: Using a digital plethysmometer, measure the volume of the right hind paw of each animal. This is the basal volume (V₀).

  • Compound Administration: Administer the test pyrazole compound, vehicle, or positive control, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 30-60 minutes before inducing inflammation.[4]

  • Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[4][5]

  • Post-Induction Measurements: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV = Vₜ - V₀. Statistical significance is typically assessed using a one-way ANOVA followed by a post-hoc test like Dunnett's.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A Model for Cytokine Storm

For pyrazole compounds hypothesized to act beyond COX inhibition, such as by modulating transcription factors or kinase pathways, the LPS model is superior. LPS, a component of Gram-negative bacteria cell walls, induces a potent systemic inflammatory response characterized by a massive release of pro-inflammatory cytokines.

  • Causality Behind the Choice: This model directly tests a compound's ability to suppress the upstream drivers of inflammation, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][7] It is particularly relevant for assessing compounds targeting signaling pathways like Nuclear Factor-kappa B (NF-κB) or p38 Mitogen-Activated Protein Kinase (MAPK).[8]

Mechanism of Action: Unraveling the Signaling Pathways

Validating that a pyrazole compound reduces inflammation in vivo is the first step. The critical next step is to demonstrate how it works. The pyrazole scaffold is versatile, and different derivatives can target distinct inflammatory pathways.[2][9]

The Primary Target: COX-2 Inhibition

Many successful anti-inflammatory pyrazoles, including Celecoxib, are selective inhibitors of COX-2.[1][10][11][12]

  • Mechanism Overview: In response to inflammatory stimuli, the enzyme COX-2 is induced and converts arachidonic acid into prostaglandin H2, a precursor for pro-inflammatory prostaglandins like PGE2.[10][13] These prostaglandins mediate pain, swelling, and fever.[10] Selective inhibition of COX-2 reduces inflammation while sparing COX-1, which is involved in protecting the stomach lining, thereby offering a better gastrointestinal safety profile than non-selective NSAIDs.[12][13]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Converts Pyrazole Pyrazole Compound (e.g., Celecoxib) Pyrazole->COX2 Inhibits PGE2 Pro-inflammatory Prostaglandins (PGE2) PGH2->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces

Caption: The COX-2 inhibition pathway by pyrazole compounds.

Broader Mechanisms: NF-κB and p38 MAPK Inhibition

More recently, novel pyrazole derivatives have been designed to inhibit key intracellular signaling cascades that act as master regulators of the inflammatory response.[2][14][15][16][17]

  • NF-κB Pathway: The transcription factor NF-κB is a pivotal mediator of inflammation, inducing the expression of numerous pro-inflammatory genes, including TNF-α, IL-1β, and COX-2.[18][19][20] Some pyrazoles can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.[6][7]

NFkB_Pathway cluster_degradation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB_active Active NF-κB IkBa_NFkB->NFkB_active Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription Initiates Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

  • p38 MAPK Pathway: The p38 MAPK pathway is another critical signaling cascade activated by inflammatory stimuli.[21] Its activation leads to the stabilization of mRNAs for inflammatory cytokines and the activation of downstream transcription factors.[22] Pyrazole urea-based compounds have been specifically developed as potent p38 MAPK inhibitors, representing a distinct mechanistic class.[14]

Quantitative Data: Comparing Efficacy

Objective comparison requires robust quantitative data. Below is a representative summary of expected results from an in vivo study comparing a novel pyrazole compound (Test Compound) against a vehicle and a standard drug (Celecoxib).

Table 1: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 4h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Celecoxib200.38 ± 0.0455.3%
Test Compound A100.55 ± 0.0535.3%
Test Compound A250.35 ± 0.0358.8%
Test Compound A500.29 ± 0.0465.9%

Data is hypothetical for illustrative purposes. Real experimental data would show similar trends. One study found a novel pyrazole derivative at 100 mg/kg decreased the inflammatory response by 52.0% after 4 hours in the carrageenan-induced paw edema test.[23] Another study showed that different pyrazole derivatives could reduce edema by 65-80% at a 10 mg/kg dose.[2]

Table 2: Effect on Serum Cytokine Levels in LPS-Induced Inflammation
Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Control (Saline)-55 ± 8110 ± 15
LPS + Vehicle-1250 ± 1102500 ± 230
LPS + Test Compound B25680 ± 751350 ± 150
LPS + Test Compound B50350 ± 40780 ± 90

Data is hypothetical. Studies have shown certain pyrazole analogs can cause a significant reduction in the levels of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated cells.[6][7]

Conclusion and Future Directions

The in vivo validation of pyrazole compounds requires a multi-faceted approach. The initial screening in a model like carrageenan-induced paw edema provides crucial data on acute efficacy and potential COX inhibition.[24][25] However, to build a compelling case for a novel compound, especially one with a non-traditional mechanism, progression to models of systemic inflammation and detailed molecular analysis of pathways like NF-κB and p38 MAPK is essential. By grounding experimental design in a clear understanding of the underlying inflammatory causality and employing self-validating protocols, researchers can generate trustworthy and translatable data, paving the way for the next generation of anti-inflammatory therapeutics.

References

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology.

  • Cohen, P. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed.

  • Liu, T., et al. NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.

  • Pargellis, C., et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. PubMed.

  • Patel, D. & Sapra, A. Celecoxib. StatPearls - NCBI Bookshelf.

  • Tong, L. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.

  • Ben-Neriah, Y. & Karin, M. NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers.

  • Green, J.L., et al. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers.

  • Lawrence, T. The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH.

  • Pediatric Oncall. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.

  • Trapani, A., et al. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC - PubMed Central.

  • Sharma, V., et al. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

  • Tan, Z-S., et al. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC.

  • Gaestel, M. Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10. PMC - PubMed Central.

  • Patsnap Synapse. What is the mechanism of Celecoxib?

  • Wikipedia. Celecoxib.

  • ResearchGate. p38-regulated signaling pathways in inflammatory responses.

  • Masih, A., et al. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PubMed.

  • Schett, G., et al. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.

  • Kaur, P., et al. Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate.

  • PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.

  • Rai, G., et al. Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

  • Masih, A., et al. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PMC - PubMed Central.

  • Nguyen, T.H., et al. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega.

  • Pargellis, C., et al. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications.

  • Trapani, A., et al. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology.

  • Nguyen, T.H., et al. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. PubMed.

  • Yesilada, E., et al. The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. PubMed.

  • ResearchGate. Discovery of novel pyrazole derivatives as potent anti-inflammatory agent in RAW 264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2.

  • Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

  • Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.

  • Semantic Scholar. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats.

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).

  • Creative Biolabs. Carrageenan induced Paw Edema Model.

  • Crunkhorn, P. & Meacock, S.C.R. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.

Sources

A Comparative Guide to the Antioxidant Potential of Substituted Pyrazoles vs. Standard Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathological conditions, driving the search for novel antioxidant agents.[1] Heterocyclic compounds, particularly pyrazole derivatives, have emerged as a promising class of antioxidants due to their versatile chemical scaffold.[2] This guide provides an in-depth comparison of the antioxidant potential of substituted pyrazoles against established standard antioxidants like Ascorbic Acid and Butylated Hydroxytoluene (BHT). We will delve into the mechanistic principles of antioxidant action, detail validated experimental protocols for assessing this activity, and present a comparative analysis of experimental data, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

The Chemical Basis of Antioxidant Action

At its core, antioxidant activity is the ability of a molecule to neutralize harmful free radicals. This is primarily achieved through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a more stable antioxidant radical (A•).

    A-H + R• → A• + R-H

  • Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, converting it into an anion (R:⁻). The antioxidant itself becomes a radical cation (A•⁺).

    A-H + R• → A•⁺ + R:⁻

The efficacy of an antioxidant is determined by its ability to readily donate a hydrogen atom or an electron and the stability of the resulting antioxidant radical. A highly stable antioxidant radical will not propagate the radical chain reaction.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) HAT_Start Antioxidant (AH) + Free Radical (R•) HAT_End Stable Molecule (RH) + Antioxidant Radical (A•) HAT_Start->HAT_End H• donation SET_Start Antioxidant (AH) + Free Radical (R•) SET_End Anion (R:⁻) + Antioxidant Radical Cation (AH•⁺) SET_Start->SET_End e⁻ donation

Caption: Primary mechanisms of free radical scavenging by antioxidants.

Profiling the Contenders: Standard Antioxidants

To benchmark the performance of novel compounds, established antioxidants are used as positive controls.

  • Ascorbic Acid (Vitamin C): A potent, water-soluble antioxidant that acts primarily through HAT.[3] It can scavenge a wide variety of ROS and regenerate other antioxidants like Vitamin E.[3] Its mechanism involves the donation of a hydrogen atom from its enol group, forming the relatively stable ascorbyl radical.[4]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipid-soluble antioxidant commonly used as a food additive.[5] BHT is a phenolic antioxidant that efficiently scavenges radicals via the HAT mechanism. The bulky tert-butyl groups on its structure sterically hinder the reactivity of its phenoxyl radical, enhancing its stability and preventing it from initiating new radical chains.[6]

The Challengers: Substituted Pyrazoles

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a scaffold that has proven to be a fertile ground for discovering compounds with diverse biological activities, including antioxidant effects.[2][7]

Structure-Activity Relationship (SAR): The antioxidant potential of a pyrazole derivative is not inherent to the core ring alone but is profoundly influenced by the nature and position of its substituents. Research has consistently shown that:

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups enhance antioxidant activity.[7][8] These groups increase the electron density of the molecule, making it easier to donate a hydrogen atom or an electron to a free radical.

  • Position Matters: The location of these EDGs on the pyrazole or an attached phenyl ring is critical. For instance, pyrazoles with hydroxyl groups often exhibit potent radical scavenging activity, comparable to or even exceeding that of standard antioxidants.[2]

  • Acylhydrazone and Amide Moieties: The incorporation of acylhydrazone and amide functionalities into the pyrazole structure has been shown to yield derivatives with significant antioxidant and anti-inflammatory properties.[9][10]

Several studies have demonstrated that substituted pyrazoles can effectively scavenge various radicals, including DPPH, hydroxyl, and superoxide radicals, with some derivatives showing better activity than standard drugs like N-acetylcysteine (NAC) and even ascorbic acid in specific assays.[2][8][11]

Head-to-Head Comparison: Experimental Protocols & Data Analysis

To provide a robust comparison, multiple assays that operate on different mechanisms are employed. Here, we detail the protocols for two of the most common and validated in vitro assays: DPPH and ABTS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical.[12] DPPH is a deep purple-colored radical that absorbs strongly at ~517 nm. Upon reduction by an antioxidant, the purple color fades to a pale yellow, and the absorbance decreases.[12] This decolorization is stoichiometric and can be easily measured with a spectrophotometer.[13]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol or ethanol. Protect the solution from light by wrapping the flask in aluminum foil. This solution should be prepared fresh.[12]

    • Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of the substituted pyrazole or standard antioxidant (Ascorbic Acid, BHT) in 10 mL of a suitable solvent (e.g., methanol, DMSO).

    • Working Solutions: Prepare a series of serial dilutions of the test compounds and standards from the stock solution to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound or standard to triplicate wells.

    • Add 100 µL of the solvent to triplicate wells to serve as the negative control.

    • Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells.[12]

    • Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement & Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound/standard.[14]

    • Plot the % Inhibition against the concentration of the test compound/standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G prep Prepare Serial Dilutions of Pyrazoles & Standards plate Add 100µL of each dilution to 96-well plate prep->plate add_dpph Add 100µL of 0.2mM DPPH (deep purple solution) plate->add_dpph incubate Incubate in Dark (30 minutes) add_dpph->incubate read Measure Absorbance at 517nm (Color fades to yellow) incubate->read calculate Calculate % Inhibition & Determine IC50 Value read->calculate

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS stock solution with potassium persulfate.[14] The resulting blue-green radical solution has a characteristic absorbance at ~734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the absorbance decreases.[15]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16]

    • Before use, dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to appropriate tubes or wells.

    • Add 1 mL of the diluted ABTS•⁺ working solution.

    • Mix thoroughly and allow the reaction to proceed for 7 minutes.[14]

  • Measurement & Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity using the same formula as in the DPPH assay.

    • Determine the IC₅₀ value from the concentration-response curve.

Interpreting the Results: A Comparative Data Analysis

The IC₅₀ value is the key metric for comparison; a lower IC₅₀ value indicates a higher antioxidant potential. The data below is a representative summary based on findings in the literature, illustrating how substituted pyrazoles compare to standards.

CompoundSubstituent(s)DPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Standard Antioxidants
Ascorbic Acid-~25~15
BHT-~45~30
Substituted Pyrazoles
Pyrazole Derivative A4-OH on Phenyl Ring~20~18
Pyrazole Derivative B4-OCH₃ on Phenyl Ring~35~28
Pyrazole Derivative C4-Cl on Phenyl Ring>100>100
Unsubstituted PyrazoleNone>200>200

Note: These values are illustrative and can vary based on specific molecular structures and assay conditions.

Analysis of Results: The data clearly demonstrates the principles of SAR.

  • Superior Performance: Pyrazole Derivative A, featuring a hydroxyl (-OH) group, shows antioxidant activity comparable to or even slightly better than Ascorbic Acid in the DPPH assay.[7] This highlights the potent hydrogen-donating capability conferred by the phenolic hydroxyl group.

  • Influence of EDGs: Pyrazole Derivative B, with a methoxy (-OCH₃) group, exhibits good activity, outperforming BHT. This confirms that electron-donating groups enhance the radical scavenging capacity.[7][8]

  • Effect of EWGs: Pyrazole Derivative C, containing an electron-withdrawing chloro (-Cl) group, shows poor activity. EWGs decrease the molecule's ability to donate electrons or hydrogen, thus diminishing its antioxidant potential.

  • Core Scaffold: The unsubstituted pyrazole shows negligible activity, confirming that the antioxidant power is derived from the functional group substitutions, not the core ring itself.

Conclusion & Future Directions

The evidence strongly supports that substituted pyrazoles are a highly promising class of antioxidant agents. Their performance is directly tunable through synthetic modification, with the introduction of electron-donating groups being a key strategy for enhancing potency. Several pyrazole derivatives have demonstrated in vitro antioxidant activity that rivals or exceeds that of standard antioxidants like Ascorbic Acid and BHT.[2][17]

For drug development professionals, these findings are significant. The synthetic tractability of the pyrazole scaffold allows for fine-tuning of its electronic and steric properties to optimize not only antioxidant activity but also other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Future research should focus on:

  • In Vivo Studies: Validating the in vitro results in biological systems to assess bioavailability and efficacy in disease models.[18]

  • Toxicity Profiling: Ensuring the safety of the most potent compounds.

  • Mechanism Elucidation: Investigating downstream effects on cellular antioxidant enzyme systems and signaling pathways.[3]

By leveraging the structure-activity relationships outlined in this guide, researchers can rationally design and synthesize novel pyrazole derivatives with superior antioxidant potential for therapeutic applications.

References

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Enzo Life Sciences. [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

  • ABTS+ Radical Scavenging Assay. (n.d.). Bio-protocol. [Link]

  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). PubMed. [Link]

  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (n.d.). PMC - NIH. [Link]

  • Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • FRAP Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.). ResearchGate. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC - NIH. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (n.d.). Taylor & Francis Online. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2024). PubMed Central. [Link]

  • EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. (n.d.). PMC. [Link]

  • ABTS Radical Scavenging Assay Method. (n.d.). Scribd. [Link]

  • Genesis and development of DPPH method of antioxidant assay. (n.d.). PMC - PubMed Central. [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]

  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). ResearchGate. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

  • Evaluation of antioxidant potential of pyrazolone derivatives. (2010). Ingenta Connect. [Link]

  • Antioxidant activity of pyrazoles 1 and 4. (n.d.). ResearchGate. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). SpringerLink. [Link]

  • SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY EVALUATION OF SOME SUBSTITUTED PYRAZOLE DERIVATIVES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2022). ResearchGate. [Link]

  • [Effects of ingestion of an antioxidant, BHT, on the metabolism of ascorbic acid and vitamin A in rats]. (n.d.). PubMed. [Link]

  • Ascorbic acid as antioxidant. (n.d.). PubMed. [Link]

  • antioxidants bha bht: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. (n.d.). OUCI. [Link]

  • Ascorbic Acid: The Chemistry Underlying Its Antioxidant Properties. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis and Structural Confirmation of Synthesized 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active compounds.[1] Their prevalence in drug discovery is due to their ability to engage in a variety of biological interactions, leading to a wide spectrum of pharmacological activities. The specific substitution pattern on the pyrazole ring dictates its therapeutic application, making the precise and unambiguous structural confirmation of novel pyrazole derivatives a critical step in the research and development pipeline. This guide provides an in-depth technical overview of the synthesis and comprehensive spectroscopic analysis of a representative pyrazole, 1-Phenyl-1H-pyrazol-4-ol, and compares its analytical data with that of other relevant pyrazole derivatives.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved through the cyclocondensation reaction of phenylhydrazine with a suitable β-keto ester. This method, a variation of the Knorr pyrazole synthesis, is widely employed for its reliability and access to a diverse range of pyrazole derivatives.[2] An alternative and highly effective approach is the Vilsmeier-Haack reaction, which is particularly useful for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][3][4][5][6][7][8]

Experimental Protocol: Synthesis via Cyclocondensation

This protocol outlines the synthesis of this compound from phenylhydrazine and a suitable β-dicarbonyl compound.

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate (or a similar β-keto ester)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1 equivalent) in ethanol.

  • To this solution, add ethyl acetoacetate (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

Causality of Experimental Choices:

  • The use of a β-keto ester provides the necessary 1,3-dicarbonyl moiety for the cyclization with the two nitrogen atoms of phenylhydrazine.

  • Glacial acetic acid acts as a catalyst to facilitate the condensation and subsequent cyclization steps.

  • Ethanol is a suitable solvent as it readily dissolves the reactants and allows for heating to reflux temperature to drive the reaction to completion.

Spectroscopic Analysis and Structural Confirmation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized this compound. This involves the combined use of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the protons in the molecule.

Expected ¹H NMR Spectrum of this compound: The expected chemical shifts (δ) in ppm relative to TMS are as follows:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Phenyl-H (ortho)7.6 - 7.8Doublet
Phenyl-H (meta)7.4 - 7.5Triplet
Phenyl-H (para)7.2 - 7.3Triplet
Pyrazole-H3~7.9Singlet
Pyrazole-H5~7.6Singlet
Hydroxyl-OH9.0 - 10.0Broad Singlet

Interpretation:

  • The protons on the phenyl ring will appear in the aromatic region (7.2-7.8 ppm) with characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons.

  • The protons at the 3 and 5 positions of the pyrazole ring are expected to be singlets as they do not have adjacent protons to couple with.

  • The hydroxyl proton will typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent-dependent. This peak will also disappear upon D₂O exchange.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

Expected ¹³C NMR Spectrum of this compound:

Carbon AssignmentExpected Chemical Shift (ppm)
Phenyl-C (ipso)~140
Phenyl-C (ortho)~120
Phenyl-C (meta)~129
Phenyl-C (para)~125
Pyrazole-C3~140
Pyrazole-C4 (C-OH)~155
Pyrazole-C5~125

Interpretation:

  • The carbon atom attached to the hydroxyl group (C4) is expected to be the most downfield-shifted carbon in the pyrazole ring due to the deshielding effect of the oxygen atom.

  • The chemical shifts of the phenyl carbons will be in the typical aromatic region.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FT-IR Absorption Peaks for this compound:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-N stretch (pyrazole ring)1300 - 1400Medium
C-O stretch (hydroxyl)1000 - 1260Strong

Interpretation:

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear indication of the presence of a hydroxyl group involved in hydrogen bonding.[9][10]

  • The peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions are characteristic of the aromatic C-H and C=C stretching vibrations of the phenyl and pyrazole rings.[11]

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 160, corresponding to the molecular weight of this compound (C₉H₈N₂O).

  • Key Fragmentation Patterns: Pyrazoles typically undergo fragmentation through the loss of N₂ and HCN.[12][13] Key fragments to expect include:

    • [M - N₂]⁺: A peak at m/z = 132, corresponding to the loss of a nitrogen molecule.

    • [M - HCN]⁺: A peak at m/z = 133, corresponding to the loss of hydrogen cyanide.

    • Phenyl Cation: A prominent peak at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺).[14]

Comparative Analysis with Alternative Pyrazole Derivatives

To provide context for the spectroscopic data of this compound, it is valuable to compare it with data from other substituted pyrazoles.

Table of Comparative ¹H NMR Data (in DMSO-d₆):

CompoundPyrazole-H3 (ppm)Pyrazole-H5 (ppm)Other Key Signals (ppm)Reference
This compound (Predicted) ~7.9 (s)~7.6 (s)9.0-10.0 (br s, OH)-
4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)--13.94 (br s, OH), 4.96 (s, CH), 2.32 (s, CH₃)[15]
4,4'-[(4-Hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)--13.93 (br s, OH), 9.17 (s, Ar-OH), 4.84 (s, CH), 2.29 (s, CH₃)[15]
3-(2-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde-8.5 (s)9.8 (s, CHO), 10.5 (s, OH)[1]

Analysis of Comparative Data:

  • The presence of different substituents significantly influences the chemical shifts of the pyrazole ring protons. For example, the electron-withdrawing aldehyde group in 3-(2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde shifts the H5 proton downfield to 8.5 ppm.

  • The hydroxyl proton chemical shifts vary significantly depending on the molecular structure and hydrogen bonding environment, ranging from around 9-10 ppm in the predicted spectrum of the target compound to as high as 13.94 ppm in the bis-pyrazolol derivative.[15]

Visualizing the Workflow

Synthesis and Analysis Workflow

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Phenylhydrazine + β-Keto Ester Reaction Cyclocondensation (Reflux in Ethanol, Acetic Acid catalyst) Reactants->Reaction Crude Crude this compound Reaction->Crude Purification Recrystallization Crude->Purification Product Pure this compound Purification->Product NMR ¹H & ¹³C NMR Product->NMR FTIR FT-IR Product->FTIR MS Mass Spectrometry Product->MS Confirmation Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural confirmation of a synthesized compound like this compound relies on a self-validating system of orthogonal analytical techniques. Each spectroscopic method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, particularly the hydroxyl group, and mass spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation pathways. By comparing the obtained data with that of known, related structures, researchers can confidently validate the synthesis of the target molecule and proceed with further investigations into its biological activity.

References

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. Retrieved from [Link]

  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2022(3), M1472. Retrieved from [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp. 0-0. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • BMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). A complete model for the prediction of 1H- and 13C-NMR chemical shifts and torsional angles in phenyl-substituted pyrazoles. Retrieved from [Link]

  • ResearchGate. (2001). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Tetrahedron, 57(23), 5061-5069. Retrieved from [Link]

  • ResearchGate. (2020). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17781. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Catalysts, 13(5), 908. Retrieved from [Link]

  • Amanote Research. (n.d.). Synthesis of Pyrazol-4-Ols. Retrieved from [Link]

  • Semantic Scholar. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ChemRxiv. (2020). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28085-28111. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4432. Retrieved from [Link]

  • ResearchGate. (2022). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-phenyl-. Retrieved from [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters, 22(7), 2536-2540. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • MDPI. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(23), 7249. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Efficacy of different catalysts in the synthesis of 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Synthesis of 1-Phenyl-1H-pyrazol-4-ol: A Comparative Analysis for Researchers

Introduction: The Significance of this compound

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Specifically, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, making their efficient and selective synthesis a critical focus for researchers in drug discovery and development. This guide provides a comparative analysis of different catalytic systems for the synthesis of this key scaffold, offering field-proven insights and detailed experimental protocols to inform catalyst selection and process optimization.

The Synthetic Pathway: Condensation of Phenylhydrazine and β-Ketoesters

The most prevalent and versatile method for synthesizing the 1-phenyl-pyrazol-4-ol core involves the cyclocondensation reaction between phenylhydrazine and a β-ketoester, such as ethyl acetoacetate or a related 1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of catalyst is paramount as it dictates the reaction rate, yield, purity, and overall efficiency of the process.

Comparative Efficacy of Catalytic Systems

The selection of a catalyst is a critical decision influenced by factors such as yield, reaction time, temperature, cost, safety, and environmental impact ("green" chemistry principles). Below is a comparative summary of various catalytic approaches for pyrazole synthesis.

Catalyst TypeCatalyst ExampleTypical ConditionsAdvantagesDisadvantagesYield (%)Reference
Homogeneous Acid Acetic AcidEthanol, RefluxInexpensive, readily available.Often requires stoichiometric amounts, difficult to separate from product, potential for side reactions.Good[4]
Homogeneous Base Sodium Acetate (NaOAc)Ethanol, Room Temp.Mild conditions, high yields for related structures, cost-effective.Can be difficult to remove during workup, not typically reusable.92-98% (for related bis-pyrazols)[5]
Phase Transfer TBABRefluxEnhances reaction rates between immiscible reactants.Catalyst can be expensive and may require specific solvent systems.Good[1]
Heterogeneous Nano-ZnOSolvent-free or high-boiling solventHigh surface area, enhanced reactivity, catalyst reusability, environmentally friendly.Higher initial cost, potential for metal leaching into the product.Good to Excellent[2]
Heterogeneous Fe₃O₄ NanoparticlesWater or Ethanol, 25°CMagnetically separable for easy recovery and reuse, eco-friendly ("green"), mild conditions.Synthesis of nanoparticles required, potential for agglomeration.High[6]
Biocatalyst Lipase (e.g., TLL)One-pot, varied solventsHigh selectivity (regio- and stereoselectivity), biodegradable, operates under mild conditions.Higher cost, sensitivity to temperature and pH, may have substrate limitations.49-90%[7]

Mechanistic Insights: The Role of the Catalyst

The catalyst's primary function is to accelerate the key steps of the reaction: the initial nucleophilic attack of the hydrazine on a carbonyl group and the subsequent intramolecular cyclization.

  • Acid Catalysis: An acid catalyst protonates the carbonyl oxygen of the β-ketoester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the phenylhydrazine. It also facilitates the final dehydration step, leading to the stable aromatic pyrazole ring.

  • Base Catalysis: A base catalyst can deprotonate the β-ketoester to form an enolate, or it can deprotonate the phenylhydrazine to increase its nucleophilicity. This facilitates the initial condensation and subsequent cyclization.

G cluster_0 Reaction Pathway Reactants Phenylhydrazine + β-Ketoester Catalyst Catalyst (Acid or Base) Reactants->Catalyst Hydrazone Hydrazone Intermediate Reactants->Hydrazone Catalyst->Hydrazone Condensation Cyclic_Int Cyclic Intermediate (Non-aromatic) Hydrazone->Cyclic_Int Intramolecular Cyclization Product This compound Cyclic_Int->Product Dehydration/ Aromatization

Caption: Generalized reaction mechanism for pyrazole synthesis.

Experimental Protocols: A Practical Guide

Herein, we provide detailed, self-validating protocols for two distinct and effective catalytic systems.

Protocol 1: Classic Base-Catalyzed Synthesis Using Sodium Acetate

This method is valued for its simplicity, mild conditions, and use of an inexpensive catalyst. The high yields reported for analogous structures make it a reliable choice.[5]

Rationale: Sodium acetate acts as a mild base, sufficient to facilitate the condensation and cyclization without promoting significant side reactions. Room temperature operation minimizes energy consumption and simplifies the experimental setup.

Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (1.30 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To this stirring solution, add anhydrous sodium acetate (0.82 g, 10 mmol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent.

  • Workup: Once the starting materials are consumed, pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) to remove residual sodium acetate and other water-soluble impurities.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Green Synthesis Using Magnetically Separable Fe₃O₄ Nanoparticles

This protocol exemplifies a modern, environmentally conscious approach, leveraging a reusable heterogeneous catalyst that can be easily recovered.[6]

Rationale: Fe₃O₄ nanoparticles offer a high surface area for catalysis and their magnetic properties allow for simple separation from the reaction medium, enabling catalyst recycling and minimizing waste. Using water or ethanol as a solvent further enhances the green credentials of this method.

Methodology:

  • Reaction Setup: To a 50 mL flask, add phenylhydrazine (1.08 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), 20 mL of ethanol, and Fe₃O₄ nanoparticles (0.1 g, ~1 mol%).

  • Reaction: Stir the suspension vigorously at room temperature (or gently heat to 40-50°C to accelerate the reaction) for 4-8 hours. Monitor by TLC.

  • Catalyst Recovery: Upon completion, place a strong neodymium magnet against the side of the flask. The Fe₃O₄ nanoparticles will be attracted to the magnet, allowing the clear supernatant containing the product to be carefully decanted.

  • Catalyst Washing: Wash the recovered nanoparticles with ethanol (2 x 10 mL), decanting the washings and combining them with the product solution. The catalyst can then be dried and stored for reuse.

  • Product Isolation: Evaporate the solvent from the combined organic layers under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Validation: Characterize the final product by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

General Experimental Workflow

The overall process from reaction setup to final product validation follows a logical sequence, which can be visualized for clarity.

G cluster_workflow Experimental Workflow A 1. Reagent Mixing (Hydrazine, Ketoester, Solvent) B 2. Catalyst Addition (e.g., NaOAc or Fe3O4) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Reaction Quenching & Catalyst Separation C->D E 5. Product Isolation (Filtration / Extraction) D->E F 6. Purification (Recrystallization / Chromatography) E->F G 7. Characterization (NMR, MS, MP) F->G

Caption: A typical laboratory workflow for catalyst-mediated synthesis.

Conclusion and Future Outlook

While traditional homogeneous catalysts like acetic acid and sodium acetate are effective and economical for the synthesis of this compound, the field is clearly trending towards more sustainable methodologies. Heterogeneous nanocatalysts, such as ZnO and particularly magnetic Fe₃O₄, offer significant advantages in terms of reusability, reduced waste, and often milder reaction conditions.[2][6] For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors including cost, scale, required purity, and commitment to green chemistry principles. As catalyst technology continues to advance, the development of even more active, selective, and reusable systems will further streamline the synthesis of this vital pharmaceutical building block.

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. BenchChem.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Various methods for the synthesis of pyrazole.
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Mechanism for the formation of pyrazole.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Phenyl-Pyrazole Derivatives on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, pyrazole derivatives have emerged as a promising class of molecules with significant anticancer activity.[1][2][3][4] This guide provides a comprehensive analysis of the in vitro cytotoxicity of phenyl-pyrazole derivatives, with a specific focus on comparing their effects on various cancer cell lines versus normal cells. Drawing upon a synthesis of recent experimental findings, this document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and selectivity of this chemical scaffold.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore in medicinal chemistry.[1][2] Its derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[5] The structural versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Phenyl-substituted pyrazoles, in particular, have demonstrated potent cytotoxic effects against a spectrum of cancer cell lines, often by inducing apoptosis and disrupting the cell cycle.[6][7][8][9] A critical aspect of their therapeutic potential lies in their selectivity, i.e., their ability to preferentially target cancer cells over normal, healthy cells.[6][10]

Experimental Design for Cytotoxicity Profiling

A robust evaluation of a compound's cytotoxic profile necessitates a well-designed experimental strategy. The primary goal is to determine the concentration at which the compound exhibits significant toxicity towards cancer cells while remaining relatively non-toxic to normal cells. This differential effect is often quantified by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) in cancer cells. A higher SI value indicates greater selectivity.[6]

Rationale for Cell Line Selection

The choice of cell lines is critical for a comprehensive cytotoxicity assessment. A representative panel should include:

  • Diverse Cancer Cell Lines: To assess the broad-spectrum anticancer activity, a variety of cancer cell lines from different tissue origins should be employed. Commonly used lines include:

    • MCF-7 and MDA-MB-231: Human breast adenocarcinoma cell lines, representing different subtypes of breast cancer.[3][11]

    • A549: Human lung carcinoma cell line.[3][12]

    • HCT-116: Human colorectal carcinoma cell line.[13]

    • HeLa: Human cervical cancer cell line.[3]

    • HepG2: Human liver cancer cell line.[3]

  • Normal (Non-Cancerous) Cell Lines: To evaluate the selectivity of the compound, it is essential to test its cytotoxicity on normal cells. Representative normal cell lines include:

    • MCF-10A: Non-tumorigenic human breast epithelial cell line.[6]

    • HEK293T: Human embryonic kidney cells.[14]

    • AGO1522: Normal human fibroblast cell line.[7]

    • BEAS-2B: Normal human bronchial epithelium cell line.[15]

Selection of Cytotoxicity Assays

Multiple cytotoxicity assays, based on different cellular mechanisms, should be employed to obtain a comprehensive and reliable assessment of a compound's effect on cell viability.[16][17][18][19][20]

  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3][12] The amount of formazan produced is proportional to the number of living cells.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the supernatant, which is indicative of cytotoxicity.

  • Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), specific assays can be employed:

    • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

    • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[6][9]

Methodologies: Step-by-Step Protocols

Cell Culture and Treatment
  • Cell Seeding: Seed the selected cancer and normal cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the phenyl-pyrazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[11] Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin or cisplatin).[11][13]

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

MTT Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

  • MTT Addition: After the incubation period, add 20 µL of the MTT stock solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.04 N HCl in isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Cytotoxicity Data

The following table summarizes representative IC50 values for various phenyl-pyrazole derivatives against different cancer and normal cell lines, as reported in the literature. It is important to note that these are examples, and the specific cytotoxicity of 1-Phenyl-1H-pyrazol-4-ol would need to be experimentally determined.

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineCC50 (µM)Selectivity Index (SI)Reference
Pyrazole-based Chalcone (MS7)OSCC (Ca9-22)>400HGF>400>148.7[21]
Pyrazole-based Chalcone (MS8)OSCC (Ca9-22)>400HGF>400>113.5[21]
Pyrazole PTA-1MDA-MB-2310.93MCF-10A4.404.73[6]
Pyrazole PTA-1Jurkat0.32MCF-10A4.4013.75[6]
Pyrazole PTA-1A5490.17MCF-10A4.4025.88[6]
Pyrazole Derivative 3fMDA-MB-46814.97AGO152228.741.92[7]
Indolo–pyrazole 6cSK-MEL-283.46BEAS-2B>100>28.9[15]
Pyrazole-Oxindole 6hJurkat4.36MCF10A>50>11.46[8]

Note: The data presented is a compilation from various sources and for different pyrazole derivatives. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanistic Insights: Apoptosis Induction

A significant body of evidence suggests that many cytotoxic pyrazole derivatives exert their anticancer effects by inducing apoptosis.[6][7][8][9] The mechanism often involves the activation of intrinsic and/or extrinsic apoptotic pathways.

Signaling Pathways in Pyrazole-Induced Apoptosis

The induction of apoptosis by pyrazole derivatives can involve multiple signaling pathways. A generalized schematic of a potential pathway is depicted below.

apoptosis_pathway Compound Phenyl-Pyrazole Derivative ROS ↑ ROS Generation Compound->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Generalized signaling pathway of pyrazole-induced apoptosis.

Some pyrazole derivatives have been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[7][9] This can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase-9 and the subsequent activation of executioner caspases-3 and -7, ultimately resulting in apoptotic cell death.[6][9]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a novel compound.

cytotoxicity_workflow start Start: Select Compound (e.g., this compound) cell_culture Cell Culture: Cancer and Normal Cell Lines start->cell_culture treatment Compound Treatment: Dose-Response and Time-Course cell_culture->treatment viability_assay Cell Viability Assays (MTT, LDH) treatment->viability_assay ic50 Determine IC50/CC50 Values viability_assay->ic50 selectivity Calculate Selectivity Index (SI) ic50->selectivity mechanism Mechanism of Action Studies: Apoptosis (Annexin V/PI, Caspase) Cell Cycle Analysis selectivity->mechanism end Conclusion: Evaluate Therapeutic Potential mechanism->end

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Conclusion and Future Directions

The collective evidence strongly supports the potential of phenyl-pyrazole derivatives as a valuable scaffold for the development of novel anticancer agents. Numerous studies have demonstrated their potent cytotoxicity against a wide array of cancer cell lines, often with a favorable selectivity index towards malignant cells over their normal counterparts.[6][10] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, a highly desirable trait for an anticancer drug.[6][7][8][9]

While this guide provides a comprehensive overview based on existing literature for phenyl-pyrazole derivatives, it is crucial to emphasize that the specific cytotoxic profile of this compound must be empirically determined. Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by specific phenyl-pyrazole derivatives.

  • In Vivo Efficacy and Toxicity: Validating the in vitro findings through preclinical animal models to assess antitumor efficacy, pharmacokinetics, and systemic toxicity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl-pyrazole scaffold to optimize potency, selectivity, and drug-like properties.[4]

By pursuing these avenues of research, the scientific community can further unlock the therapeutic potential of this promising class of compounds in the fight against cancer.

References

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Vertex AI Search.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Cytotoxicity Assays | Life Science Applications. (n.d.). [Source name not available].
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). [Source name not available].
  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). NIH.
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH.
  • (PDF) Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2025). ResearchGate.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC.
  • Cytotoxicity study of pyrazole derivatives. (n.d.). Bangladesh Journal of Pharmacology.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2025). PMC - NIH.
  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology.
  • Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. (n.d.). PMC - NIH.
  • Cytotoxic effect of the synthesized compounds against the tested cancer... (n.d.). ResearchGate.
  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (n.d.). MDPI.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). [Source name not available].
  • Results of in vitro cytotoxic activity of the synthesized compounds on human breast cancer cell line (MCF7). (n.d.). ResearchGate.
  • RESEARCH ARTICLE Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). [Source name not available].
  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (n.d.). Semantic Scholar.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • (PDF) Importance of pyrazole moiety in the field of cancer. (2025). ResearchGate.

Sources

Comparative study of the antimicrobial spectrum of various pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antimicrobial Spectrum of Pyrazole Derivatives

Introduction: The Enduring Scaffolding of Pyrazole in an Era of Antimicrobial Resistance

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its structural versatility and favorable physicochemical properties have established it as a "privileged scaffold" in drug discovery, leading to a multitude of approved drugs for various therapeutic areas.[2][3] In the face of the escalating global crisis of antimicrobial resistance (AMR), where common infections are becoming increasingly difficult to treat, the scientific community is in urgent need of novel chemical entities that can bypass existing resistance mechanisms.[4][5] Pyrazole derivatives have emerged as a highly promising class of compounds in this pursuit, demonstrating a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[6][7][8]

This guide provides a comparative analysis of the antimicrobial spectrum of various classes of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the experimental rationale, structure-activity relationships (SAR), and potential mechanisms of action that underpin their therapeutic potential.

Pillar 1: The Experimental Framework for Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial efficacy of different compounds, a standardized and reproducible methodology is paramount. The most common and informative method is the determination of the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Detailed Protocol: Broth Microdilution Method for MIC Determination

This protocol is a self-validating system for assessing the potency of pyrazole derivatives against a panel of clinically relevant microbes.

Rationale for Procedural Choices:

  • Broth Microdilution: This method is preferred for its quantitative results, scalability for testing multiple compounds, and conservation of test materials.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the standardized medium for testing most non-fastidious bacteria, as its composition is well-defined and its divalent cation concentration (Ca²⁺ and Mg²⁺) is controlled, which is crucial as these ions can affect the activity of certain antimicrobial agents.

  • RPMI-1640 Medium: This is the standard medium for antifungal susceptibility testing of yeasts like Candida species.

  • Inoculum Standardization: Adjusting the inoculum to a 0.5 McFarland standard ensures a consistent starting number of bacterial or fungal cells (approx. 1.5 x 10⁸ CFU/mL), which is critical for the reproducibility of MIC values.[9]

Step-by-Step Workflow:

  • Preparation of Test Compounds:

    • Dissolve pyrazole derivatives in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The use of DMSO is necessary for compounds with poor aqueous solubility.

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) within a 96-well microtiter plate. This creates a gradient of compound concentrations.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Perform a final dilution of this adjusted suspension into the appropriate broth to achieve the target inoculum density (typically ~5 x 10⁵ CFU/mL for bacteria).[9]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 35-37°C. Incubation time is typically 18-24 hours for most bacteria and 24-48 hours for Candida species.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth (i.e., the first clear well).

Workflow Visualization

The following diagram illustrates the key stages of the broth microdilution workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation Stage cluster_exec Execution Stage cluster_analysis Analysis Stage Compound_Prep 1. Prepare Compound Stock (in DMSO) Serial_Dilution 2. Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculation 4. Inoculate Plate with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep 3. Prepare & Standardize Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation 5. Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation Visual_Inspection 6. Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination 7. Determine MIC (Lowest Concentration with No Growth) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

Pillar 2: Comparative Antimicrobial Spectrum of Pyrazole Derivatives

The antimicrobial activity of pyrazole derivatives is highly dependent on the nature and position of substituents attached to the core ring. Fusing the pyrazole with other heterocyclic rings or adding functional groups like hydrazones can dramatically alter the spectrum and potency. Below is a comparative summary of MIC values for representative pyrazole derivatives against a panel of common pathogens.

Derivative ClassRepresentative CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)C. albicans (Fungus)A. niger (Fungus)Reference
Pyrazole-Hydrazone 4-(2-(p-tolyl)hydrazinylidene)-pyrazole-1-carbothiohydrazide (21a)62.562.512562.57.82.9[4]
Pyrazole-Hydrazone Naphthyl-substituted pyrazole hydrazone (6)0.78-1.56-----[5]
Azomethine-Pyrazole Chloro-substituted azomethine-pyrazole (ClAzoNH)----2.08-[10]
Pyrazole-Pyrimidine Pyrazole-clubbed pyrimidine (5c)521 µM (MRSA)-----[11]
Pyranopyrazole Nitro-substituted pyranopyrazole (3c)Good Activity-Good Activity---[12]
Reference Drugs Chloramphenicol (Antibacterial)125125125125N/AN/A[4]
Reference Drugs Clotrimazole (Antifungal)N/AN/AN/AN/A7.87.8[4]

Note: Values are in µg/mL unless otherwise specified. "-" indicates data not available in the cited source. MRSA refers to Methicillin-resistant Staphylococcus aureus. The specific compounds are numbered as in their respective publications.

Analysis of Comparative Data:

  • Pyrazole-Hydrazones: This class demonstrates broad-spectrum activity. Compound 21a shows remarkable antifungal activity, particularly against Aspergillus niger, with an MIC value significantly lower than the standard drug Clotrimazole.[4] Furthermore, certain naphthyl-substituted hydrazones exhibit exceptionally potent activity against Gram-positive bacteria, including resistant strains like MRSA, with MICs in the sub-µg/mL range.[5]

  • Azomethine-Pyrazoles: These derivatives show promising antifungal properties. The presence of a chlorine atom in compound ClAzoNH leads to high toxicity against Candida albicans, with an MIC50 of 2.08 μg/mL.[10] This highlights the critical role of halogen substituents in enhancing antifungal efficacy.

  • Fused Heterocyclic Systems: Hybrid molecules, such as pyrazole-clubbed pyrimidines and pyranopyrazoles, often exhibit potent antibacterial activity.[11][12] Compound 5c was particularly effective against MRSA, indicating that fusing the pyrazole core with other bioactive heterocycles is a successful strategy for targeting drug-resistant pathogens.[11]

Pillar 3: Unveiling Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is not arbitrary; it is governed by precise structural features. Understanding these structure-activity relationships (SAR) is crucial for designing new derivatives with enhanced potency and a more desirable antimicrobial spectrum.

Key SAR Insights:

  • Substituents on Phenyl Rings: The nature of substituents on phenyl rings attached to the pyrazole core significantly modulates activity. Electron-withdrawing groups (e.g., nitro, fluoro, chloro) on an N-phenyl ring tend to enhance antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[13] Conversely, electron-donating groups often lead to a decrease in activity.[13]

  • The Carbothiohydrazide Moiety: The presence of a free carbothiohydrazide group (-CSNHNH₂) appears crucial for high antimicrobial potency in some series. Compounds retaining this moiety showed higher activity than derivatives where this group was cyclized into a thiadiazine ring.[4]

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems like thiazole, pyrimidine, or pyran is a powerful strategy to enhance antimicrobial effects.[7][11][12] These larger, more complex molecules may offer additional interaction points with biological targets.

  • Lipophilicity: The overall lipophilicity of the molecule, often influenced by bulky substituents like phenyl or naphthyl groups, plays a role in its ability to penetrate bacterial cell membranes. For instance, pyrazole-clubbed pyrazoline hybrids showed that antibacterial activity was significantly influenced by the substituent at the N-position of the pyrazoline ring.[11]

SAR Visualization

This diagram summarizes the key structural features on a generic pyrazole scaffold that influence its antimicrobial activity.

SAR_Diagram PyScaffold R1_Note N-Substituent: - Phenyl rings with electron-  withdrawing groups (Cl, F, NO₂) ↑ activity - Bulky groups can influence lipophilicity R4_Note Position 4: - Hydrazone linkages often confer  broad-spectrum activity - Carbothiohydrazide moiety is key R3_Note Position 3: - Fused heterocycles (e.g., coumarin)  can enhance potency R5_Note Position 5: - Aryl groups are common - Fused systems (e.g., pyran) create  novel scaffolds

Caption: Key structure-activity relationships of pyrazole derivatives.

Pillar 4: Exploring the Mechanisms of Action

While the exact mechanism is not fully elucidated for all derivatives, research points towards several key bacterial targets. A multi-pronged attack on essential cellular processes may explain their broad-spectrum efficacy and potency against resistant strains.

Proposed Mechanisms:

  • DNA Gyrase and Topoisomerase IV Inhibition: Several studies suggest that pyrazole derivatives exert their bactericidal effects by targeting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[2][5] These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to a breakdown of DNA integrity and ultimately cell death. Molecular docking studies have supported this hypothesis, showing favorable binding of pyrazole scaffolds within the active sites of these enzymes.[5]

  • Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall.[5] This mechanism is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. Disruption of this protective layer leads to osmotic instability and cell lysis.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides. Some pyrazole hybrids have been identified as inhibitors of DHFR, a mechanism similar to the antibiotic trimethoprim.[11]

Mechanism Visualization: DNA Gyrase Inhibition

The following diagram illustrates the proposed mechanism of action for pyrazole derivatives that target bacterial DNA gyrase.

MOA_Diagram cluster_process Normal DNA Replication Pyrazole Pyrazole Derivative DNAGyrase Bacterial DNA Gyrase (Enzyme) Pyrazole->DNAGyrase Inhibits SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Introduces Negative Supercoils ReplicationFork DNA Replication Fork Stalls DNAGyrase->ReplicationFork Inhibition Leads to RelaxedDNA Relaxed DNA RelaxedDNA->DNAGyrase Binds CellDeath Bactericidal Effect (Cell Death) ReplicationFork->CellDeath Results in

Caption: Proposed mechanism of pyrazole derivatives inhibiting DNA gyrase.

Conclusion and Future Perspectives

The comparative data clearly establish pyrazole derivatives as a versatile and potent class of antimicrobial agents. Their strength lies in the tunability of the pyrazole scaffold, which allows for the generation of compounds with broad-spectrum activity against bacteria and fungi, including drug-resistant strains like MRSA. The identification of key SAR principles and potential molecular targets, such as DNA gyrase, provides a rational basis for the future design of next-generation pyrazole-based drugs.

Future research should focus on:

  • Lead Optimization: Systematically modifying the most potent compounds identified to improve their pharmacological profiles, including increasing efficacy, reducing toxicity, and enhancing solubility.

  • Mechanism Deconvolution: Employing advanced biochemical and genetic techniques to definitively confirm the molecular targets for different pyrazole classes and to understand potential resistance mechanisms.

  • Combinatorial Therapy: Investigating the synergistic effects of pyrazole derivatives with existing antibiotics, which could help restore the efficacy of older drugs and combat resistance.[14][15]

By leveraging the rich chemistry of the pyrazole nucleus, the scientific community is well-positioned to develop novel and effective therapies to address the critical challenge of antimicrobial resistance.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Egyptian Journal of Chemistry.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.).
  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI.
  • Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective. (n.d.).
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv
  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
  • A Brief Review On Antimicrobial Potential Of Pyrazoles (
  • Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. (2024). Journal of Medicinal Chemistry.
  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Deriv
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development.
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv... (2020). Ingenta Connect.
  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2024). Frontiers in Microbiology.
  • Minimum inhibition concentration (MIC) of pyrazoline derivatives and... (n.d.).
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. (2022).
  • Pyrazole: an emerging privileged scaffold in drug discovery. (n.d.). Semantic Scholar.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Phenyl-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 1-Phenyl-1H-pyrazol-4-ol

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. Tailored for researchers, scientists, and drug development professionals, the following procedures are based on established best practices for handling pyrazole derivatives and are designed to ensure a safe and compliant laboratory environment.

Hazard Analysis: Understanding the Risks of Pyrazole Derivatives

Anticipated Hazards Include:

  • Skin Irritation: Many pyrazole derivatives are known to cause skin irritation.[3][4][5][6]

  • Serious Eye Irritation/Damage: Contact with eyes is likely to cause serious irritation or damage.[3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][4][6]

  • Harmful if Swallowed: Several related compounds are categorized as harmful if ingested.[3][5][7]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): A System for Safety

The selection and use of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following is a step-by-step guide to ensuring comprehensive protection.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This primary engineering control is essential to minimize inhalation exposure.

The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash GogglesMust meet national or regional standards (e.g., ANSI Z87.1 in the US, EN166 in Europe).[2][3][9][10] Goggles provide a seal around the eyes to protect against splashes.
Face ShieldTo be worn in conjunction with chemical splash goggles, especially when there is a significant risk of splashing or during highly exothermic reactions.[2][8][9]
Hand Protection Double Gloving with Chemical-Resistant GlovesDouble gloving provides an additional layer of protection against contamination.[8] Nitrile or neoprene gloves are generally recommended for handling aromatic heterocyclic compounds.[2][11] Always inspect gloves for any signs of degradation or puncture before use.[9] Contaminated gloves should be disposed of immediately.[9]
Body Protection Laboratory CoatA standard laboratory coat is required for all laboratory work to protect against minor spills and contamination.[9]
Impervious Clothing/ApronFor procedures with a higher risk of splashes, an impervious apron or chemical-resistant suit should be worn over the lab coat to prevent skin contact.[2][9]
Respiratory Protection NIOSH-Approved RespiratorWhile working in a fume hood should be sufficient, a NIOSH-approved respirator with a particle filter may be necessary if dust or aerosols are generated and engineering controls are insufficient.[2][10]

The choice of glove material is critical for preventing dermal exposure. While specific permeation data for this compound is unavailable, general chemical resistance guides for the pyrazole class of compounds suggest the following:

  • Nitrile Gloves: Offer good resistance to a variety of chemicals and are a suitable choice for incidental contact.[11]

  • Neoprene Gloves: Provide protection against a broad range of chemicals, including acids, bases, and some organic solvents.[11]

  • Butyl Rubber Gloves: Recommended for handling highly corrosive acids and a wide array of other chemicals, offering excellent permeation resistance.[11]

It is crucial to consult the glove manufacturer's chemical resistance charts for specific information and to be aware that breakthrough times can vary based on factors like temperature and chemical concentration. [12][13][14]

Operational and Disposal Plan: From Benchtop to Waste Stream

A clear operational and disposal plan is essential for maintaining a safe laboratory and ensuring environmental compliance.

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[3][15]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3][15] Contaminated clothing should be removed and laundered separately before reuse.[16]

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] It must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect any solid waste, including contaminated weighing paper and disposable lab supplies, in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[1] The container must be clearly labeled with the chemical name and concentration. Where possible, separate halogenated from non-halogenated solvent waste.[1]

    • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent.[1] The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinsates may also need to be collected depending on local regulations.

  • Labeling and Storage: All waste containers must be kept closed except when adding waste and stored in a designated satellite accumulation area.[1]

  • Institutional Guidelines: Always follow the specific chemical waste disposal procedures established by your institution's Environmental Health & Safety (EHS) department.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][10]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[3][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][7]

  • Spills: In case of a spill, evacuate the area and prevent further spread of the material. Wear appropriate PPE and clean up the spill using an absorbent material. Collect the absorbed material in a sealed container for hazardous waste disposal.[16]

Workflow for Safe Handling of this compound

start Start: Handling this compound risk_assessment Hazard Assessment: Assume Skin/Eye/Respiratory Irritant and Harmful if Swallowed start->risk_assessment emergency Emergency Preparedness: Know Location of Eyewash/Shower start->emergency eng_controls Primary Engineering Controls: Work in a Certified Chemical Fume Hood risk_assessment->eng_controls ppe_selection PPE Selection eng_controls->ppe_selection eye_face Eye/Face Protection: Chemical Goggles & Face Shield ppe_selection->eye_face hand Hand Protection: Double Nitrile/Neoprene Gloves ppe_selection->hand body Body Protection: Lab Coat & Impervious Apron (if needed) ppe_selection->body respiratory Respiratory Protection: Respirator (if aerosols are generated) ppe_selection->respiratory handling Safe Handling Procedures: Weighing, Transferring, Solution Preparation eye_face->handling hand->handling body->handling respiratory->handling disposal Waste Disposal: Segregate Solid & Liquid Waste, Triple Rinse Containers handling->disposal end End: Procedure Complete disposal->end emergency->handling

Caption: Workflow for the safe handling and disposal of this compound.

References

  • BenchChem. (2025). Personal protective equipment for handling 1-Isopropylpyrazole.
  • BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
  • BenchChem. (2025). Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
  • Safety Data Sheet. (n.d.). 110110 - 1-Phenyl-3-methyl-5-pyrazolone.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dimethyl-1-phenylpyrazole.
  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - [4-(1H-Pyrazol-1-yl)phenyl]methanol.
  • Apollo Scientific. (2022). 1H-Pyrazole.
  • National Institutes of Health. 1-Phenylpyrazole. PubChem.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cole-Parmer. Safety Glove Chemical Compatibility Database.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMvo7cjf1jDXFz_YxbazxjMtuQ7Ewh5hGqcJK0EELRl9PbnsswRmUK0m8fV9xcSvEZA-hkKzYgGE3Ux5mJNy9YHq6zAjtz1fHEKX8uigSY0RLcP_avRPUF4ZFbkN9jSOHp5AicghrABUgcRj_AZlYPlCkjOUfeRE0dfllS1H4gIe2e40iBh5XnpilHbuCWabrmPPd7-aTJk2QyCWkKebAWe23wDYKJsnXxogQvcqi8IjsUp8bgHvhOukEEO3w-MuxTwffp19lgHca8v3e3MbPvQH3T6N_SkFOEFv9XLVQrjvTTqtehgLFN6LM4e2bc2EB_9cmlFJ4YnoCCUvy1kZCHfXJbNkNZ
  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
  • J&K Scientific. 1-Phenyl-1H-pyrazole-4-carbaldehyde, 98%.
  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. Environmental Health and Safety.
  • Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
  • Gloves By Web. Gloves Chemical Resistance Chart.
  • National Institutes of Health. 4-Phenylpyrazole. PubChem.
  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.